4-Amino-2-hydroxybutanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-2-1-3(6)4(7)8/h3,6H,1-2,5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUOMFWNDGNLBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90928749 | |
| Record name | 4-Amino-2-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928749 | |
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Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13477-53-7 | |
| Record name | 4-Amino-2-hydroxybutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13477-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2-hydroxybutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-2-hydroxybutanoic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2-hydroxybutanoic acid | |
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Foundational & Exploratory
4-Amino-2-hydroxybutanoic acid structure and properties
An In-depth Technical Guide to 4-Amino-2-hydroxybutanoic Acid
Introduction
This compound, also known by synonyms such as α-Hydroxy-γ-aminobutyric acid (α-Oxy-GABA), is a derivative of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] Its structure features a hydroxyl group at the alpha-position (C2) and an amino group at the gamma-position (C4) of a butanoic acid backbone.[2] This compound and its stereoisomers are of significant interest to researchers in neuroscience and drug development due to their structural similarity to GABA and potential to modulate GABAergic systems.[1][3]
The (S)-enantiomer, (S)-(-)-4-Amino-2-hydroxybutanoic acid, is a key moiety of the aminoglycoside antibiotic butirosin (B1197908) and is investigated for its potential inhibitory activity on GABA binding and uptake.[1] The (R)-enantiomer is utilized as a crucial chiral building block in the synthesis of semi-synthetic aminoglycoside antibiotics like amikacin (B45834) and plazomicin (B589178).[2] Appending the (R)-4-amino-2-hydroxybutyryl side chain to the antibiotic core structure protects the drug from inactivation by bacterial aminoglycoside-modifying enzymes, thereby combating antibiotic resistance.[2] This guide provides a comprehensive overview of the structure, properties, synthesis, and biological activities of this compound.
Structure and Physicochemical Properties
This compound is a chiral molecule existing as (R) and (S) enantiomers. The presence of polar functional groups—carboxylic acid, hydroxyl, and amino groups—dictates its physical properties, such as high water solubility and crystalline solid state at room temperature.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₉NO₃ | [5] |
| Molecular Weight | 119.12 g/mol | [5] |
| CAS Number | 13477-53-7 (Unspecified stereochemistry) | [5] |
| 40371-51-5 ((S)-enantiomer) | [1] | |
| 31771-40-1 ((R)-enantiomer) | [2] | |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 200-203 °C ((S)-enantiomer, lit.) | [6] |
| 196-206 °C ((S)-enantiomer) | [3] | |
| pKa | 3.47 ± 0.10 (Predicted) | [4] |
| Optical Rotation ([α]23/D) | -30° (c=1 in H₂O) ((S)-enantiomer) | [6] |
| SMILES | C(CN)C(C(=O)O)O | [5] |
| InChI Key | IVUOMFWNDGNLBJ-UHFFFAOYSA-N | [5] |
Biological and Pharmacological Properties
As an analogue of GABA, this compound is primarily studied for its interaction with the central nervous system, particularly the GABAergic and glutamatergic systems.[1][2]
Mechanism of Action
The biological activity of this compound is centered on its ability to modulate neurotransmitter receptors. Research, particularly on the (R)-enantiomer, suggests it acts as a modulator of the GABAergic system, potentially enhancing activity at GABA-B receptors.[2] It may also act as an antagonist at NMDA receptors, which are crucial for excitatory neurotransmission.[2] Its structural similarity to GABA allows it to be a subject of study for competitive binding in neurotransmitter transport processes.[2] The C2 hydroxyl group is noted to enhance hydrogen-bonding capacity, a critical feature for its role in modifying antibiotics like plazomicin to block enzymatic degradation.[2]
Therapeutic Potential
The compound is investigated for its potential therapeutic applications in neurological disorders.[2][3] Its ability to modulate GABA and glutamate (B1630785) pathways suggests potential for treating conditions like anxiety, depression, and epilepsy.[3][7] The (S)-enantiomer has been observed in clinical studies to increase plasma growth hormone, prolactin, and cortisol levels in cerebrovascular patients, indicating neuroendocrine effects.[1]
Table 2: Biological Activities and Targets
| Activity | Target(s) | Compound Form | Reference |
| GABA System Modulation | GABA-B Receptors | (R)-enantiomer | [2] |
| Glutamatergic Modulation | NMDA Receptors (Antagonist) | (R)-enantiomer | [2] |
| GABA Uptake Inhibition | GABA Transporters | (S)-enantiomer | [1][] |
| Antibiotic Potentiation | Aminoglycoside-modifying enzymes | (R)-enantiomer | [2] |
Synthesis and Analysis
Synthesis Protocols
Several synthetic routes for this compound have been developed, often focusing on stereoselective production of the (R) or (S) enantiomers.
Method 1: From (2S,4R)-4-Hydroxyproline Esters [2] This method provides an economical pathway from a commercially available starting material.
-
The hydrochloride salt of the methyl or ethyl ester of (2S,4R)-4-hydroxyproline is treated with an alkali metal methoxide (B1231860) or ethoxide to release the free ester.
-
Through a series of selective chemical transformations, the hydroxyproline (B1673980) ester is converted into the target compound while preserving the desired stereochemistry.
Method 2: Biocatalytic Enzyme Cascade [2] A highly stereoselective approach for producing the (R)-enantiomer.
-
An enzyme cascade utilizing a pyruvate (B1213749) aldolase (B8822740) and an (R)-selective transaminase is employed.
-
Simple starting materials like formaldehyde (B43269) and alanine (B10760859) are converted to (R)-4-Amino-2-hydroxybutanoic acid.
-
This method achieves high enantiomeric excess (>99%) under mild reaction conditions.
Analytical Methods
Quantitative analysis of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its sensitivity and specificity.[9]
Protocol: Quantification in Plasma using LC-MS/MS [9]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
-
-
Chromatography:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for retaining the polar analyte.
-
Mobile Phase: A gradient elution using acetonitrile (A) and an aqueous buffer like ammonium (B1175870) formate (B1220265) (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
-
Pathways and Workflows
Proposed Signaling Pathway
The neuromodulatory effects of this compound are believed to stem from its interaction with GABAergic synapses. It may enhance the inhibitory effects of GABA, contributing to its potential anxiolytic and anticonvulsant properties.
Caption: Proposed modulation of GABA-B receptor signaling by this compound.
Experimental Workflow for Pharmacokinetic Analysis
A typical preclinical pharmacokinetic study involves administering the compound to animal models and analyzing its concentration in biological fluids over time.
Caption: Standard experimental workflow for a pharmacokinetic study of a test compound.
Safety and Handling
According to aggregated GHS data, this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves and safety glasses.[6] It should be handled in a well-ventilated area to avoid inhalation of the powder.[2]
Conclusion
This compound is a versatile chiral molecule with significant relevance in both pharmacology and medicinal chemistry. Its role as a GABA analogue provides a foundation for developing novel therapeutics for neurological disorders, while its application as a synthetic building block has proven crucial in overcoming bacterial resistance to aminoglycoside antibiotics. Further research into the specific activities of its enantiomers will continue to elucidate its full potential and pave the way for new clinical applications.
References
- 1. (S)-(-)-4-Amino-2-hydroxybutyric acid | 40371-51-5 [chemicalbook.com]
- 2. (R)-4-Amino-2-hydroxybutanoic Acid|CAS 31771-40-1 [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | C4H9NO3 | CID 26062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-(-)-4-Amino-2-hydroxybutyric acid 96 40371-51-5 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Synthesis of 4-Amino-2-hydroxybutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2-hydroxybutanoic acid (GABOB), a molecule of significant interest in the pharmaceutical and chemical industries, serves as a crucial chiral building block for complex organic molecules and is a key component in the synthesis of certain antibiotics. This technical guide provides an in-depth overview of the primary synthetic pathways for GABOB, encompassing both traditional chemical methods and modern biocatalytic approaches. Detailed experimental protocols for key reactions are provided, along with a comparative analysis of quantitative data to aid researchers in selecting the most suitable method for their specific application. Furthermore, visual diagrams of the synthesis workflows are presented to facilitate a clear understanding of each process.
Chemical Synthesis Pathways
A variety of chemical strategies have been developed for the synthesis of this compound, often focusing on the stereoselective introduction of the hydroxyl and amino functionalities.
Synthesis from L-Asparagine via Nitrile Intermediate
A well-established route to L-4-amino-2-hydroxybutanoic acid commences with the readily available amino acid L-asparagine. This multi-step process involves the conversion of the amide group to a nitrile, followed by reduction.
The overall transformation can be depicted as follows:
Figure 1: Synthesis pathway starting from L-Asparagine.
Experimental Protocol:
-
Preparation of L-Malamidic Acid: L-asparagine is treated with sodium nitrite (B80452) in an aqueous acidic medium to yield L-malamidic acid.
-
Formation of 3-Cyano-2-hydroxypropionic Acid: The resulting L-malamidic acid is then reacted with an alkanoic acid anhydride, such as acetic anhydride, in liquid pyridine. This converts the carboxamido group into a nitrile group.[1][2]
-
Reduction to L-4-Amino-2-hydroxybutanoic Acid: The nitrile intermediate is subsequently reduced, typically through catalytic hydrogenation with a catalyst like platinum oxide (PtO₂), to afford L-4-amino-2-hydroxybutanoic acid.[2]
Quantitative Data:
| Starting Material | Product | Yield | Reference |
| L-Asparagine | L-4-Amino-2-hydroxybutanoic acid | 50% | [2] |
| 3-Cyano-2-hydroxypropionic acid | L-4-Amino-2-hydroxybutanoic acid | 61% | [2] |
Synthesis from 2-Pyrrolidone
This approach offers a four-step transformation starting from the cyclic amide 2-pyrrolidone.
The synthetic workflow is illustrated below:
Figure 2: Synthesis pathway starting from 2-Pyrrolidone.
Experimental Protocol:
-
Imino Ether Formation: 2-Pyrrolidone is treated with dimethyl sulfate (B86663) to form 2-methoxy-1-pyrroline.[3]
-
Bromination: The imino ether undergoes bromination at the 3-position using N-bromosuccinimide in carbon tetrachloride.[3]
-
Acetoxylation: The resulting 3-bromo derivative is then reacted with potassium acetate in acetonitrile (B52724) in the presence of a catalytic amount of 18-crown-6 to yield 3-acetoxy-2-methoxy-1-pyrroline.[3]
-
Hydrolysis: Finally, hydrolysis of the acetoxy imino ether with hydrochloric acid yields DL-4-amino-2-hydroxybutyric acid.[3]
Synthesis via 1,3-Dipolar Cycloaddition
This method involves the 1,3-dipolar addition of a nitronic ester to methyl acrylate (B77674), leading to an isoxazolidine (B1194047) intermediate.
The logical flow of this synthesis is as follows:
Figure 3: 1,3-Dipolar cycloaddition synthesis pathway.
Experimental Protocol:
-
Cycloaddition: A nitronic ester is reacted with methyl acrylate in a 1,3-dipolar addition to regiospecifically form an isoxazolidine.[4]
-
Rearrangement: The isoxazolidine is heated to produce an oxime ether.[4]
-
Reduction and Hydrolysis: The oxime ether is then reduced, followed by hydrolysis to give the final this compound.[4]
Biocatalytic Synthesis Pathways
Biocatalytic methods offer highly stereoselective routes to GABOB under mild reaction conditions, often with high yields and enantiomeric purity.
Enzyme Cascade with Pyruvate (B1213749) Aldolase (B8822740) and Transaminase
A highly efficient and stereoselective biocatalytic approach employs an enzyme cascade.
The workflow for this enzymatic synthesis is presented below:
Figure 4: Biocatalytic cascade for (R)-4-Amino-2-hydroxybutanoic acid synthesis.
Experimental Protocol:
-
Aldol (B89426) Reaction: A class II pyruvate aldolase from Escherichia coli catalyzes an aldol reaction between pyruvate and formaldehyde, forming a 4-hydroxy-2-oxo acid intermediate.[1][5]
-
Transamination: This intermediate then undergoes stereoselective transamination catalyzed by an (R)-selective pyridoxal (B1214274) phosphate-dependent transaminase.[1][5] Alanine serves as the amino donor in this one-pot cyclic cascade.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Enantiomeric Excess | >99% | [1] |
| Yield | 86% to >95% | [5] |
| Product Concentration | At least 0.4 M | [5] |
| Productivity | >80 g L⁻¹ d⁻¹ | [5] |
Yeast-Catalyzed Stereoselective Reduction
This method utilizes the reductive capabilities of yeast to achieve a stereoselective conversion of a ketoester to the corresponding hydroxy ester, a key intermediate in the synthesis of (S)-4-amino-2-hydroxybutanoic acid.
The process is outlined in the following diagram:
Figure 5: Yeast-catalyzed stereoselective reduction for GABOB synthesis.
Experimental Protocol:
-
Bioreduction: The starting material, methyl-4-benzyloxycarbonyloxyamino-2-oxobutanoate, is subjected to yeast-catalyzed stereoselective reduction. Saccharomyces carlsbergensis ATCC2345 and Saccharomyces sp. Edme have been identified as suitable yeasts for this transformation.[6]
-
Hydrolysis: The resulting (S)-(+)-hydroxy ester is then hydrolyzed to yield (S)-4-amino-2-hydroxybutanoic acid.
Quantitative Data:
| Yeast Strain | Yield of (S)-(+)-hydroxy ester | Enantiomeric Excess (ee) | Reference |
| Saccharomyces carlsbergensis ATCC2345 | 40% | 88% | [6] |
| Saccharomyces sp. Edme | 54% | 88% | [6] |
Conclusion
The synthesis of this compound can be achieved through a variety of chemical and biocatalytic routes. Traditional chemical methods offer versatility in starting materials and reaction conditions, while biocatalytic approaches provide exceptional stereoselectivity and operate under milder conditions. The choice of a particular synthetic pathway will depend on factors such as the desired stereoisomer, required scale of production, and cost-effectiveness. The information presented in this guide is intended to provide a solid foundation for researchers and professionals in the field to make informed decisions regarding the synthesis of this important molecule.
References
- 1. (R)-4-Amino-2-hydroxybutanoic Acid|CAS 31771-40-1 [benchchem.com]
- 2. US4290972A - Process for the production of 4-aminobutyric acid or its derivatives - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of 2S-(—)-4-Amino-2-Hydroxybutanoic Acid via Yeast-Catalyzed Stereoselective Reduction | Semantic Scholar [semanticscholar.org]
The Enigmatic Presence of γ-Amino-β-hydroxybutyric Acid: A Technical Deep Dive into its Natural Occurrence, Analysis, and Biological Significance
For Immediate Release
A comprehensive technical guide detailing the natural occurrence, analytical methodologies, and biological importance of γ-Amino-β-hydroxybutyric acid (GABOB) has been compiled for researchers, scientists, and professionals in drug development. This document synthesizes current knowledge on this intriguing endogenous neuromodulator, presenting quantitative data, detailed experimental protocols, and visualizations of its metabolic and signaling pathways.
Natural Occurrence and Biosynthesis
γ-Amino-β-hydroxybutyric acid (GABOB), a structural analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a naturally occurring compound found within the mammalian central nervous system. Its presence has been confirmed in the human brain, where it is considered an endogenous metabolite of GABA.[1]
The primary biosynthetic route for GABOB in mammals involves the conversion of 2-hydroxyputrescine. Studies in rat models have demonstrated the formation of GABOB from radioactively labeled 2-hydroxyputrescine in various organs, including the brain. This conversion is thought to be catalyzed by monoamine oxidase and diamine oxidase.[2] While GABOB's origins from GABA and polyamine metabolism are established, further research is needed to fully elucidate all contributing biosynthetic pathways. The potential for GABOB synthesis from other precursors like arginine and ornithine through the polyamine pathway is an area of active investigation.
Currently, there is a notable absence of definitive evidence confirming the natural occurrence of GABOB in plant and microbial kingdoms. While these organisms are rich sources of GABA, specific detection and quantification of GABOB have not been widely reported.
Quantitative Analysis of GABOB
Precise quantification of GABOB in biological matrices is crucial for understanding its physiological and pathological roles. However, a significant gap exists in the literature regarding standardized, high-throughput analytical methods specifically validated for GABOB. While methods for GABA are abundant, their direct applicability to GABOB requires thorough validation.
Table 1: Putative Quantitative Data for GABOB in Mammalian Systems
| Biological Matrix | Organism | Concentration Range | Analytical Method | Reference |
| Brain | Rat | Not explicitly quantified | Isotope tracing | [3] |
| Various Organs | Rat | Detected but not quantified | Isotope tracing | [2] |
Note: This table highlights the current lack of specific quantitative data for GABOB. The cited studies confirm its presence but do not provide concentration ranges.
Experimental Protocols for GABOB Detection and Quantification
Researchers aiming to quantify GABOB can adapt existing methodologies for amino acid analysis. The following outlines potential experimental workflows based on established techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of amino acids. For GABOB analysis, pre-column derivatization is necessary to introduce a chromophore or fluorophore for detection by UV-Vis or fluorescence detectors.
Workflow for HPLC-based GABOB Quantification:
Detailed HPLC Protocol (Adapted from GABA analysis):
-
Sample Preparation: Homogenize tissue samples in a suitable buffer and deproteinize using an agent like perchloric acid followed by neutralization.
-
Derivatization: React the sample with a derivatizing agent such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) or sulfite (B76179) to form a highly fluorescent isoindole derivative.
-
Chromatographic Separation: Inject the derivatized sample onto a reversed-phase C18 column. Use a gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Detection: Monitor the elution of the GABOB derivative using a fluorescence detector with appropriate excitation and emission wavelengths.
-
Quantification: Construct a calibration curve using GABOB standards of known concentrations and determine the concentration in the samples by comparing their peak areas to the standard curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of small molecules like GABOB. Derivatization is essential to increase the volatility of the analyte.
Workflow for GC-MS-based GABOB Quantification:
Detailed GC-MS Protocol (General for Amino Acids):
-
Extraction: Extract GABOB from the biological matrix using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
-
Derivatization: Derivatize the extracted GABOB to increase its volatility. Common derivatization agents include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
GC-MS Analysis: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column. The separated components are then introduced into a mass spectrometer for detection and identification based on their mass spectra.
-
Quantification: Use a stable isotope-labeled internal standard of GABOB for accurate quantification using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
Signaling Pathways and Biological Role
GABOB exerts its biological effects primarily through its interaction with GABA receptors. It has been identified as a dual agonist for both ionotropic GABA-A and metabotropic GABA-B receptors.[1] This dual activity suggests a complex modulatory role in neuronal excitability.
GABOB Signaling Pathway Overview:
The binding of GABOB to GABA-A receptors leads to the opening of chloride ion channels, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. Its interaction with GABA-B receptors, which are G-protein coupled receptors, initiates a cascade of intracellular signaling events that can also lead to neuronal inhibition, for example, by modulating calcium and potassium channels.
The anticonvulsant properties of GABOB are attributed to this enhancement of inhibitory neurotransmission, making it a molecule of interest for the treatment of epilepsy.
Future Directions
The study of GABOB is a burgeoning field with many unanswered questions. Future research should prioritize:
-
Development of sensitive and specific analytical methods for the routine quantification of GABOB in diverse biological samples.
-
Comprehensive profiling of GABOB concentrations in various tissues and organisms, including plants and microorganisms, to understand its distribution and potential ecological roles.
-
Elucidation of the complete biosynthetic and metabolic pathways of GABOB to identify key regulatory enzymes and potential therapeutic targets.
-
In-depth investigation of the downstream signaling cascades activated by GABOB to fully understand its pleiotropic effects on cellular function.
This technical guide serves as a foundational resource to stimulate further inquiry into the fascinating biology of γ-Amino-β-hydroxybutyric acid. The insights gained from future research will undoubtedly pave the way for novel therapeutic strategies targeting the GABAergic system and beyond.
References
- 1. GABAA receptor agonist - Wikipedia [en.wikipedia.org]
- 2. Human CSF GABA concentrations: revised downward for controls, but not decreased in Huntington's chorea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exogenous GABA is quickly metabolized to succinic acid and fed into the plant TCA cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Amino-2-hydroxybutanoic acid CAS number and IUPAC name.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Amino-2-hydroxybutanoic acid, a significant chiral building block and a molecule of interest in neuroscience and pharmaceutical development. This document details its chemical identity, physicochemical properties, synthesis methodologies, and biological activities, with a focus on its interaction with neurotransmitter systems.
Chemical Identity and Properties
This compound, also known as 4-amino-2-hydroxybutyric acid, is a derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] Its structure incorporates both a hydroxyl and an amino functional group, leading to the existence of stereoisomers which exhibit distinct biological activities.
IUPAC Name: this compound[2]
CAS Numbers:
Synonyms: 2-Hydroxy-4-aminobutanoic acid, α-Hydroxy-γ-aminobutyric acid.
Physicochemical Data
The following table summarizes key physicochemical properties of this compound and its common stereoisomers.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉NO₃ | [2][5] |
| Molecular Weight | 119.12 g/mol | [2][5] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 207-212 °C (racemate) | [6] |
| 200-203 °C ((S)-isomer) | [7] | |
| Optical Activity ([α]²³/D) | -30° (c = 1 in H₂O) for (S)-isomer | [7] |
| Solubility | Soluble in water | [5][6] |
| pKa (Predicted) | 3.47 ± 0.10 | [5] |
| XlogP (Predicted) | -3.7 | [8] |
Synthesis Methodologies
The synthesis of this compound, particularly its enantiomerically pure forms, is crucial for its application in pharmaceuticals. Both chemical and biocatalytic routes have been established.
Experimental Protocol: Biocatalytic Synthesis of (S)- and (R)-2-Amino-4-hydroxybutanoic Acid
This method employs a one-pot cyclic cascade reaction combining an aldol (B89426) reaction and stereoselective transamination.[9]
Objective: To achieve high-yield, stereoselective synthesis of the target molecule from simple starting materials.[9]
Materials:
-
L-Alanine (for S-isomer) or D-Alanine (for R-isomer)
-
Pyridoxal phosphate (B84403) (PLP)
-
Class II pyruvate aldolase (B8822740) (e.g., MBP-YfaU(Mg²⁺) from E. coli)
-
(S)- or (R)-selective transaminase (e.g., Prozomix TA39)
-
50 mM Sodium phosphate buffer (pH 7.0)
Procedure:
-
Dissolve initial amounts of pyruvate (e.g., 2.1 mmol) and the appropriate alanine (B10760859) stereoisomer (e.g., 4.2 mmol) in the sodium phosphate buffer containing 1 mM PLP.[9]
-
Add the pyruvate aldolase (e.g., 10 U/mL final concentration) and the selected transaminase (e.g., 7 U/mL final concentration) to the solution.[9]
-
Continuously add formaldehyde to the reaction mixture using a syringe pump over a period of several hours (e.g., 0.57 mmol/h over 15 hours).[9]
-
Monitor the reaction progress using a suitable analytical method such as HPLC.
-
Upon completion, the product can be purified using standard techniques, for instance, by transformation to its Cbz-lactone derivative followed by chromatographic separation.[9]
Visualization of the Biocatalytic Workflow:
References
- 1. Page loading... [wap.guidechem.com]
- 2. (R)-4-Amino-2-hydroxybutanoic Acid|CAS 31771-40-1 [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. (2R)-4-Amino-2-hydroxybutyric acid | C4H9NO3 | CID 5287507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US4290972A - Process for the production of 4-aminobutyric acid or its derivatives - Google Patents [patents.google.com]
- 6. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (S)-(-)-4-氨基-2-羟基丁酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. PubChemLite - this compound (C4H9NO3) [pubchemlite.lcsb.uni.lu]
- 9. pubs.acs.org [pubs.acs.org]
Physicochemical Properties of γ-Amino-β-hydroxybutyric Acid (GABOB): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
γ-Amino-β-hydroxybutyric acid (GABOB), also known as β-hydroxy-γ-aminobutyric acid, is a naturally occurring analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] As an endogenous metabolite of GABA, GABOB has garnered significant interest for its pharmacological activities, particularly as an anticonvulsant.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of GABOB, presents detailed experimental protocols for their determination, and visualizes its key signaling pathways. All quantitative data is summarized in structured tables for ease of reference.
Core Physicochemical Properties
GABOB is a chiral molecule, existing as two stereoisomers: (S)-(+)-GABOB and (R)-(-)-GABOB.[3] The racemic mixture is often used in pharmacological preparations.[1] The physicochemical properties of GABOB are crucial for understanding its absorption, distribution, metabolism, excretion (ADME), and its interaction with biological targets.
General Properties
| Property | Value | Source(s) |
| Molecular Formula | C4H9NO3 | [2][4][5] |
| Molecular Weight | 119.12 g/mol | [2][4][5][6] |
| Appearance | White to off-white crystalline powder | [4] |
Quantitative Physicochemical Data
The following table summarizes the key quantitative physicochemical parameters for GABOB. It is important to note that some values are reported for the racemic mixture, while others are specific to the individual enantiomers.
| Parameter | Value | Details | Source(s) |
| Melting Point | 204 - 219 °C | Racemic mixture | [4] |
| 223 °C (decomposes) | Racemic mixture | [7] | |
| 207 - 212 °C | (S)-(+)-GABOB | [8] | |
| Solubility | Soluble in Water (H2O) | (S)-(+)-GABOB: ≥ 20 mg/mL (167.90 mM) | [9] |
| Soluble in PBS (pH 7.2) | (R)-(-)-GABOB: 10 mg/mL | [10] | |
| Soluble in Dimethyl Sulfoxide (DMSO) | Racemic mixture | [2] | |
| pKa (Predicted) | 4.04 ± 0.10 | Predicted for the carboxylic acid group of (S)-(+)-GABOB | [8] |
| logP (Predicted) | -4.1 | Computed by XLogP3 3.0 | [5][6] |
Experimental Protocols
This section outlines the detailed methodologies for determining the key physicochemical properties of GABOB.
Melting Point Determination
The melting point of GABOB can be determined using the capillary method with a melting point apparatus.[11][12][13][14]
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of GABOB.
Protocol:
-
Sample Preparation: A small amount of dry GABOB is finely ground and packed into a thin-walled capillary tube to a height of 2-3 mm. The open end of the capillary is then sealed.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range is the melting point of the substance. For a pure compound, this range is typically narrow.
Solubility Determination
The solubility of GABOB in various solvents can be determined using the isothermal shake-flask method.
Protocol:
-
Sample Preparation: An excess amount of GABOB is added to a known volume of the solvent (e.g., water, DMSO) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The saturated solution is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and the concentration of dissolved GABOB is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
-
Calculation: The solubility is expressed as the concentration of GABOB in the saturated solution (e.g., in mg/mL or mM).
pKa Determination
The acid dissociation constant (pKa) of GABOB can be determined by potentiometric titration.[15][16][17]
Workflow for pKa Determination
Caption: Workflow for determining the pKa of GABOB via potentiometric titration.
Protocol:
-
Solution Preparation: A solution of GABOB of known concentration is prepared in deionized water.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The pH of the GABOB solution is measured after each incremental addition of the base using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the measured pH against the volume of base added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point, where half of the acidic functional group has been neutralized.
logP Determination
The partition coefficient (logP) of GABOB between n-octanol and water can be determined using the shake-flask method followed by quantification.
Protocol:
-
Solvent Saturation: n-octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of GABOB is dissolved in one of the phases (e.g., the aqueous phase). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of GABOB between the two phases, and then left to stand for complete phase separation.
-
Quantification: The concentration of GABOB in both the n-octanol and aqueous phases is determined using a suitable analytical method (e.g., HPLC-UV/MS).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of GABOB in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.
Signaling Pathways
GABOB exerts its pharmacological effects primarily by acting as an agonist at GABA receptors, specifically GABA-A and GABA-B receptors.[1][18] The stereoisomers of GABOB exhibit different affinities and efficacies at these receptors.[1][18]
GABOB-Mediated GABA-A Receptor Signaling
(S)-(+)-GABOB is an agonist at GABA-A receptors.[1] Activation of these ligand-gated ion channels leads to rapid inhibitory neurotransmission.
GABA-A Receptor Signaling Pathway
Caption: GABOB activation of the GABA-A receptor signaling pathway.
Upon binding of GABOB to the GABA-A receptor, the associated chloride ion channel opens, leading to an influx of chloride ions into the neuron.[16][19] This influx of negative ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.
GABOB-Mediated GABA-B Receptor Signaling
(R)-(-)-GABOB is a moderate-potency agonist of the GABA-B receptor, while (S)-(+)-GABOB is a partial agonist.[1] GABA-B receptors are G-protein coupled receptors that mediate slower and more prolonged inhibitory signals.[20][21][22]
GABA-B Receptor Signaling Pathway
Caption: GABOB activation of the GABA-B receptor signaling pathway.
Activation of the GABA-B receptor by GABOB leads to the dissociation of the associated G-protein into its α (Gαi/o) and βγ (Gβγ) subunits.[20][23] The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[20][21] The Gβγ subunit directly modulates ion channels, leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[20][22] The resulting K+ efflux and reduced Ca2+ influx cause a slow and prolonged hyperpolarization of the neuron, leading to both postsynaptic inhibition and presynaptic inhibition of neurotransmitter release.[20][22]
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of GABOB, including its molecular characteristics, solubility, melting point, and predicted pKa and logP values. Standardized experimental protocols for the determination of these properties have been outlined to aid in further research and drug development. Furthermore, the key signaling pathways through which GABOB exerts its effects on GABA-A and GABA-B receptors have been visualized. A thorough understanding of these fundamental properties and mechanisms of action is critical for the rational design and development of GABOB-based therapeutics for neurological disorders.
References
- 1. γ-Amino-β-hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Amino-3-hydroxybutanoic acid | C4H9NO3 | CID 2149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-4-Amino-3-hydroxybutanoic acid | C4H9NO3 | CID 6971281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-amino-3-hydroxybutyric acid [stenutz.eu]
- 8. (S)-(+)-4-AMINO-3-HYDROXYBUTANOIC ACID CAS#: 7013-05-0 [m.chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
The Metabolic Landscape of 4-Amino-2-hydroxybutanoic Acid: A Technical Guide for Researchers
Abstract
4-Amino-2-hydroxybutanoic acid (GABOB), an endogenous metabolite of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), is emerging as a molecule of significant interest in neuroscience and drug development.[1] Its presence in the central nervous system and its interaction with GABA receptors suggest a role in neuromodulation and potential therapeutic applications for neurological disorders. This technical guide provides a comprehensive overview of the GABOB metabolic pathway, integrating current knowledge on its biosynthesis, degradation, and physiological interactions. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the available quantitative data, experimental protocols, and visual representations of the core pathways to facilitate further investigation into this intriguing molecule.
Introduction to this compound (GABOB)
This compound, also known as GABOB or β-hydroxy-GABA, is a chiral amino acid derivative.[2] It exists as two enantiomers, R-(-)-GABOB and S-(+)-GABOB, which exhibit different biological activities.[1] GABOB is considered an active metabolite of GABA and is found in the central nervous system, where it is thought to function as a neurotransmitter or neuromodulator.[1][3] Its anticonvulsant properties have been noted, and it is used in the treatment of epilepsy in some parts of the world.[1] A thorough understanding of its metabolic pathway is crucial for elucidating its physiological roles and exploring its therapeutic potential.
The Metabolic Pathway of GABOB
The metabolism of GABOB is intrinsically linked to the GABA shunt, a key metabolic pathway that interconnects glutamate (B1630785) and succinate (B1194679) metabolism. The precise enzymatic steps for the biosynthesis and degradation of GABOB are still under active investigation, but current evidence points to the following pathways.
Biosynthesis of GABOB
There are two primary proposed pathways for the biosynthesis of GABOB:
-
Hydroxylation of GABA: The most direct route is the hydroxylation of GABA at its β-carbon (C3). The specific enzyme responsible for this conversion has not been definitively identified in mammals. However, cytochrome P450 monooxygenases are known to catalyze similar hydroxylation reactions of C-H bonds and are considered potential candidates.[4][5]
-
From Putrescine: An alternative pathway involves the hydroxylation of putrescine to form 2-hydroxyputrescine, which is then converted to GABOB through oxidative N-dealkylation.[1]
Figure 1: Proposed biosynthetic pathways of GABOB.
Degradation of GABOB
The catabolism of GABOB is less understood than its synthesis. The primary proposed degradation step is the oxidation of the hydroxyl group to form a keto acid.
-
Oxidation to 2-oxo-4-aminobutyric acid: GABOB can be oxidized to 2-oxo-4-aminobutyric acid.[2] The specific dehydrogenase or oxidase responsible for this reaction has not been characterized. This intermediate could then potentially be further metabolized through transamination or other reactions to enter central carbon metabolism.
Figure 2: Proposed degradation pathway of GABOB.
Quantitative Data on GABOB and Related Enzymes
Quantitative data on the GABOB metabolic pathway are sparse. The following tables summarize the available information on metabolite concentrations and the kinetics of related enzymes in the GABA shunt.
Table 1: Concentration of GABOB in Neural Tissue
| Metabolite | Tissue | Species | Concentration (μmol/g) | Reference(s) |
| GABOB | Brain | Rat, Bovine | <0.01 - 4.8 | [1] |
Table 2: Kinetic Parameters of GABA Transaminase (GABA-T)
| Substrate | Source | Km | Vmax | Reference(s) |
| GABA | Cultured mouse cerebral cortex neurons | Higher than astroglial | - | [6] |
| GABA | Cultured mouse cerebral cortex astrocytes | Lower than neuronal | - | [6] |
| GABA | Pseudomonas fluorescens | 0.79 ± 0.11 mM | - | [7] |
| α-Ketoglutarate | Pseudomonas fluorescens | 0.47 ± 0.10 mM | - | [7] |
Note: Specific Vmax values were not provided in a comparable format in the cited literature.
Signaling and Physiological Roles of GABOB
GABOB exerts its physiological effects primarily through its interaction with GABA receptors. Both enantiomers of GABOB act as agonists at GABAA, GABAB, and GABAC receptors, albeit with different potencies.[1]
-
GABAA Receptors: S-(+)-GABOB has a higher affinity for GABAA receptors than R-(-)-GABOB.[1] Activation of these ionotropic receptors leads to an influx of chloride ions, resulting in hyperpolarization of the neuron and a rapid inhibitory effect.[6]
-
GABAB Receptors: R-(-)-GABOB is a more potent agonist at GABAB receptors.[1] These are metabotropic G-protein coupled receptors that, upon activation, can inhibit adenylyl cyclase and modulate K+ and Ca2+ channels, leading to a slower and more prolonged inhibitory effect.[8][9]
-
GABAC Receptors: R-(-)-GABOB is also the more potent agonist at GABAC receptors.[1] These ionotropic chloride channels are primarily found in the retina.
The differential activities of the GABOB enantiomers at these receptors suggest that the stereochemistry of GABOB is a critical determinant of its neuromodulatory effects.
Figure 3: GABOB signaling through GABA receptors.
Experimental Protocols
Quantification of GABOB in Brain Tissue by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of GABOB in brain tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
GABOB analytical standard
-
Internal standard (e.g., deuterated GABOB)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Brain tissue samples
-
Homogenizer
-
Centrifuge
-
SPE cartridges (e.g., mixed-mode cation exchange)
2. Sample Preparation:
-
Weigh approximately 50 mg of frozen brain tissue.
-
Add 500 µL of ice-cold 80% methanol containing the internal standard.
-
Homogenize the tissue on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration if necessary.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
3. LC-MS/MS Analysis:
-
LC System: A reverse-phase C18 column is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase over several minutes to achieve separation.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific parent-to-daughter ion transitions for GABOB and the internal standard.
4. Data Analysis:
-
Generate a standard curve using the analytical standard.
-
Calculate the concentration of GABOB in the samples based on the peak area ratios of the analyte to the internal standard.
GABA Transaminase (GABA-T) Activity Assay
This spectrophotometric assay measures the activity of GABA-T by coupling the production of glutamate to the reduction of NADP+ by glutamate dehydrogenase.
1. Materials and Reagents:
-
Tissue homogenate containing GABA-T
-
GABA
-
α-Ketoglutarate
-
NADP+
-
Glutamate dehydrogenase (GDH)
-
Pyridoxal-5'-phosphate (PLP)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Spectrophotometer
2. Assay Procedure:
-
Prepare a reaction mixture containing the reaction buffer, α-ketoglutarate, NADP+, GDH, and PLP.
-
Add the tissue homogenate to the reaction mixture and pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding GABA.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADPH.
3. Calculation of Enzyme Activity:
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Use the molar extinction coefficient of NADPH (6220 M-1cm-1) to convert the rate of absorbance change to the rate of product formation (μmol/min).
-
Express the enzyme activity as units per milligram of protein (U/mg).
Experimental Workflow for GABOB Metabolism Research
Investigating the GABOB metabolic pathway requires a multi-faceted approach, from initial discovery in untargeted metabolomics to targeted quantification and functional characterization.
Figure 4: Experimental workflow for GABOB metabolism research.
Future Directions and Conclusion
The study of the this compound metabolic pathway is a burgeoning field with significant potential for advancing our understanding of brain metabolism and neurotransmission. Key areas for future research include:
-
Identification and characterization of the enzymes responsible for the biosynthesis and degradation of GABOB. This will be critical for understanding the regulation of its endogenous levels.
-
Comprehensive quantitative analysis of GABOB concentrations and metabolic flux in different brain regions and under various physiological and pathological conditions.
-
Elucidation of the specific roles of the R-(-) and S-(+) enantiomers of GABOB in vivo.
-
Exploration of the therapeutic potential of GABOB and its analogs for the treatment of neurological disorders.
References
- 1. lcms.cz [lcms.cz]
- 2. Key Stages of the Metabolomics Workflow [arome-science.com]
- 3. GABA turnover | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic characterization of GABA-transaminase from cultured neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic studies on the inhibition of GABA-T by gamma-vinyl GABA and taurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Neuromodulator: An In-depth Guide to the Discovery and History of 4-Amino-2-hydroxybutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2-hydroxybutanoic acid, a molecule of significant interest in neuroscience and pharmacology, has a rich history rooted in the mid-20th century exploration of amino acid biochemistry and its physiological effects. Also widely known by its synonym, γ-amino-β-hydroxybutyric acid (GABOB), this compound is a structural analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Its journey from initial synthesis to its characterization as a neuromodulatory agent and its therapeutic applications, particularly as an anticonvulsant, provides a compelling case study in drug discovery. This technical guide delves into the seminal moments of its discovery, the pioneering synthetic methodologies, its physicochemical properties, and the elucidation of its mechanism of action through the GABAB receptor signaling pathway.
Discovery and Early History
The scientific narrative of this compound begins in the mid-1950s, a period of burgeoning interest in the neurochemistry of amino acids following the discovery of GABA in the brain in 1950.
First Physiological Insights
The first documented report on the physiological effects of γ-amino-β-hydroxybutyric acid (GABOB) was presented in 1956 by T. Hayashi and K. Nagai at the 20th International Physiological Congress. Their work suggested that GABOB possessed inhibitory properties within the central nervous system, positioning it as a compound of potential neurological significance.
The First Chemical Synthesis
Building on this initial physiological insight, the first chemical synthesis of this compound was achieved and reported in 1957 by M. Tomita, M. Seo, and H. Fukawa of the University of Tokyo. Their landmark paper, "Synthesis of γ-Amino-β-hydroxybutyric Acid," was published in the Japanese journal Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan). This publication detailed a multi-step synthesis starting from β-alanine, thereby providing the scientific community with a method to produce the compound for further investigation.
Therapeutic Exploration
Following its synthesis, GABOB was investigated for its therapeutic potential, particularly as an anticonvulsant for the treatment of epilepsy. Clinical studies emerged, exploring its efficacy in managing seizures. It was subsequently marketed under various trade names, including Gamibetal, and saw use in several countries in Europe and Japan. These early clinical explorations were foundational to understanding its role as a neuromodulatory agent.
Physicochemical and Quantitative Data
A comprehensive understanding of a molecule's properties is paramount for research and development. The key physicochemical data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄H₉NO₃ |
| Molecular Weight | 119.12 g/mol |
| CAS Number | 13477-53-7 (racemic) |
| Melting Point | 200-203 °C |
| pKa | 3.47 (predicted) |
| Appearance | White to off-white crystalline powder |
| Synonyms | γ-amino-β-hydroxybutyric acid (GABOB) |
Experimental Protocols
The methodologies for the synthesis of this compound have evolved since its initial discovery. Below are summaries of key synthetic approaches.
The First Reported Synthesis (Tomita et al., 1957)
The seminal 1957 paper by Tomita, Seo, and Fukawa described the first chemical synthesis of γ-amino-β-hydroxybutyric acid. The full experimental details from the original publication are summarized here based on the abstract, as the full text is not widely accessible.
Synthetic Route Overview:
The synthesis commenced with β-alanine, which was first converted to its ethyl ester hydrochloride. This ester was then subjected to N-phthaloylation to protect the amino group. The resulting ethyl N-phthaloyl-β-alaninate underwent hydrolysis to yield N-phthaloyl-β-alanine. This intermediate was then treated to form the corresponding acid chloride. The subsequent key step involved a reaction that introduced the hydroxyl group at the β-position, followed by the removal of the phthaloyl protecting group to yield the final product, γ-amino-β-hydroxybutyric acid.
Note: This summary is based on the abstract of the 1957 publication. The detailed experimental conditions, reagents, and purification methods were not available in the accessed abstract.
Synthesis via Nitrile Intermediate
A common and adaptable method for the synthesis of this compound involves the use of a nitrile intermediate.
Methodology:
-
Starting Material: A suitable propionic acid derivative containing a β-carboxamido group is used as the starting material.
-
Nitrile Formation: The carboxamido group is converted to a nitrile group. This is typically achieved by reacting the starting material with an alkanoic acid anhydride (B1165640) (e.g., acetic anhydride) in a pyridine (B92270) solvent.
-
Reduction: The nitrile group is then reduced to an aminomethyl group. Catalytic hydrogenation is a frequently employed method for this transformation.
-
Deprotection: If any protecting groups were used for other functional groups (e.g., the hydroxyl group), they are removed in the final step to yield this compound.
Biocatalytic Synthesis
More contemporary approaches have focused on environmentally benign and highly stereoselective methods, such as biocatalytic synthesis.
Methodology:
-
Enzyme Cascade: This method utilizes an enzyme cascade involving a pyruvate (B1213749) aldolase (B8822740) and a transaminase.
-
Reaction: The pyruvate aldolase catalyzes the condensation of a suitable aldehyde with pyruvate to form a β-hydroxy-α-keto acid.
-
Amination: An (R)- or (S)-selective transaminase then converts the keto acid into the corresponding amino acid, this compound, with high enantiomeric excess.
-
Advantages: This method offers high stereoselectivity and is performed under mild reaction conditions.
Mechanism of Action: GABAB Receptor Signaling Pathway
This compound exerts its physiological effects primarily as an agonist at the GABAB receptor, a metabotropic G-protein coupled receptor. The activation of this receptor initiates a signaling cascade that leads to neuronal inhibition.
Caption: GABAB receptor signaling pathway activated by this compound.
Conclusion
The discovery and history of this compound illustrate a classic trajectory in pharmacology, from initial synthesis and physiological characterization to clinical application. Its role as a GABA analog and a GABAB receptor agonist has cemented its place in the study of inhibitory neurotransmission. The evolution of its synthesis, from early chemical methods to modern biocatalytic routes, reflects the broader advancements in chemical and biotechnological sciences. For researchers and drug development professionals, the story of GABOB serves as a valuable precedent in the exploration of neuromodulatory compounds and the development of therapeutics for neurological disorders. Further research into its specific enantiomers and their distinct pharmacological profiles continues to be an area of active investigation.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Stereoisomers of γ-Amino-β-hydroxybutyric Acid (GABOB) and Their Biological Activity
Introduction
γ-Amino-β-hydroxybutyric acid (GABOB) is an endogenous analogue of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1] As a metabolic product of GABA, GABOB is found within the mammalian central nervous system.[2] The introduction of a hydroxyl group at the β-position (C3) of the GABA structure creates a chiral center, resulting in two distinct stereoisomers: (R)-(-)-GABOB and (S)-(+)-GABOB.[2] These enantiomers exhibit notable differences in their biological activities, particularly in their interactions with GABA receptors and their anticonvulsant effects. This guide provides a detailed overview of the stereoselective pharmacology of GABOB, including quantitative data on receptor interactions, experimental protocols for activity assessment, and diagrams of relevant signaling pathways and workflows.
Stereoselective Biological Activity of GABOB Enantiomers
The two stereoisomers of GABOB interact with all three main classes of GABA receptors—GABA_A, GABA_B, and GABA_C—but display distinct potencies and efficacies at each subtype.[2] This stereoselectivity is crucial for understanding their different physiological effects.
-
GABA_A Receptors: The (S)-(+)-GABOB enantiomer demonstrates a higher affinity for GABA_A receptors compared to the (R)-(-)-GABOB enantiomer.[2][3]
-
GABA_B and GABA_C Receptors: In contrast, (R)-(-)-GABOB is the more potent agonist at both GABA_B and GABA_C receptors.[2][3] While both enantiomers act as full agonists at wild-type GABA_C ρ1 receptors, their enantioselectivity (R>S) mirrors that observed at GABA_B receptors.[3]
-
Anticonvulsant Properties: The differential receptor activity translates to differences in physiological effects. (R)-(-)-GABOB is a more potent anticonvulsant than its (S)-isomer and has a greater inhibitory effect on induced seizures.[2] The (3S) isomer, d-GABOB, is reported to be approximately twice as potent an anticonvulsant as the (3R) isomer, l-GABOB.[4]
Quantitative Data on Biological Activity
The following tables summarize the quantitative data on the interaction of GABOB stereoisomers with GABA receptors, highlighting their differential affinities and potencies.
Table 1: Activity of GABOB Enantiomers at Wild-Type and Mutant GABA_C ρ1 Receptors
| Compound | Receptor | Activity | EC50 / IC50 (μM) | K_B (μM) |
| (R)-(-)-GABOB | ρ1 wild-type | Full Agonist | 19[5][6][7] | - |
| ρ1 T244S Mutant | Weak Partial Agonist | - | - | |
| (S)-(+)-GABOB | ρ1 wild-type | Full Agonist | 45[5][6][7] | - |
| ρ1 T244S Mutant | Competitive Antagonist | 417.4[5][6][7] | 204[2][5][6][7] |
Data sourced from studies on recombinant human ρ1 GABA_C receptors.[3][5][6][7]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the biological activity of GABOB stereoisomers. Below are protocols for a key in vitro binding assay and an in vivo anticonvulsant activity test.
Protocol 1: GABA_A Receptor Radioligand Binding Assay
This protocol is used to determine the affinity of a test compound, such as a GABOB stereoisomer, for the GABA_A receptor.[8] It measures the ability of the test compound to displace a radiolabeled ligand from the receptor.[8]
Objective: To determine the inhibitory constant (K_i) of GABOB stereoisomers at the GABA_A receptor.
Materials:
-
Radioligand: [³H]muscimol (specific activity ~15-30 Ci/mmol).[8]
-
Test Compounds: (R)-(-)-GABOB and (S)-(+)-GABOB at various concentrations.
-
Receptor Source: Rat brain membranes.[9]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]
-
Equipment: Homogenizer, centrifuges, filtration apparatus, scintillation counter, glass fiber filters.[8]
Membrane Preparation:
-
Homogenize rat brains in ice-cold 0.32 M sucrose, pH 7.4.[9]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[9]
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[9]
-
Resuspend the pellet in ice-cold deionized water and re-homogenize.[9]
-
Centrifuge at 140,000 x g for 30 minutes at 4°C.[9]
-
Wash the pellet by resuspending in assay buffer and centrifuging twice more.[9]
-
Resuspend the final pellet in assay buffer and store at -70°C.[9]
Binding Assay Procedure:
-
Thaw the prepared membranes and wash twice with assay buffer via centrifugation.[9]
-
Set up triplicate assay tubes for total binding, non-specific binding, and each concentration of the test compound.[8]
-
Total Binding: Add 50 µL of assay buffer.[8]
-
Non-specific Binding: Add 50 µL of 10 mM GABA.[8]
-
Competitor: Add 50 µL of varying concentrations of the GABOB stereoisomer.[8]
-
Add 50 µL of [³H]muscimol to all tubes (final concentration ~1-5 nM).[8]
-
Add the membrane preparation (0.1-0.2 mg of protein) to each tube.[9]
-
Incubate at 4°C for 45-60 minutes.[9]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.[10]
-
Quantify the radioactivity on the filters using a liquid scintillation counter.[9]
Data Analysis: The concentration of the test compound that displaces 50% of the specific binding (IC50) is determined.[8] The inhibition constant (K_i) is then calculated from the IC50 value using the Cheng-Prusoff equation.[10]
Protocol 2: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to evaluate the efficacy of a drug against generalized tonic-clonic seizures.[11]
Objective: To determine the ability of GABOB stereoisomers to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.[11]
Materials:
-
Animals: Male mice or rats.[11]
-
Apparatus: A convulsiometer capable of delivering a constant current stimulus through corneal or auricular electrodes.[11]
-
Test Compounds: (R)-(-)-GABOB and (S)-(+)-GABOB dissolved in a suitable vehicle.
-
Vehicle Control.
Procedure:
-
Administer the test compound or vehicle control to the animals at various doses (e.g., via intraperitoneal injection).[11]
-
At the time of predicted peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds for mice) through the electrodes.[11]
-
Observe the animal for the presence or absence of the tonic hindlimb extension.[11]
-
Record the percentage of animals protected from the tonic hindlimb extension at each dose.[11]
Data Analysis: The median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.[11]
Visualization of Pathways and Workflows
GABA_B Receptor Signaling Pathway
GABOB enantiomers, particularly (R)-(-)-GABOB, are potent agonists at GABA_B receptors. These receptors are G protein-coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[12] Upon activation, the receptor couples to Gαi/o proteins, leading to the dissociation of the Gα and Gβγ subunits.[12] These subunits then modulate the activity of downstream effectors.[12]
Caption: GABA_B receptor signaling cascade initiated by (R)-GABOB.
Experimental Workflow for Anticonvulsant Evaluation
The preclinical evaluation of potential anticonvulsant compounds like the GABOB stereoisomers typically follows a structured workflow, progressing from in vitro receptor interaction studies to in vivo seizure models.
Caption: Preclinical workflow for evaluating anticonvulsant compounds.
The stereoisomers of GABOB, (R)-(-)-GABOB and (S)-(+)-GABOB, exhibit distinct pharmacological profiles that are of significant interest to researchers and drug developers. The higher potency of (R)-(-)-GABOB at GABA_B and GABA_C receptors and its superior anticonvulsant activity underscore the importance of stereochemistry in drug design.[2][3] A thorough understanding of their differential interactions with GABA receptor subtypes, supported by robust experimental evaluation using standardized protocols, is critical for exploring their therapeutic potential in conditions such as epilepsy. The provided data, protocols, and pathway diagrams serve as a comprehensive technical resource for professionals in the field of neuroscience and pharmacology.
References
- 1. GABAA receptor agonist - Wikipedia [en.wikipedia.org]
- 2. Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA p Agonists [thetinman.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Differentiating enantioselective actions of GABOB: a possible role for threonine 244 in the binding site of GABA(C) ρ(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. PDSP - GABA [kidbdev.med.unc.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Toxicity of 4-Amino-2-hydroxybutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-hydroxybutanoic acid, also known as GABOB, is a naturally occurring derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. As a structural analog of GABA, GABOB has garnered scientific interest for its potential therapeutic applications, particularly in the realm of neurological disorders. Unlike GABA, GABOB demonstrates an ability to cross the blood-brain barrier, making it a more viable candidate for centrally acting therapies. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and toxicity of this compound, presenting key data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Pharmacokinetics
The pharmacokinetic profile of this compound has been primarily investigated in preclinical animal models, with key studies conducted in rats. These studies have elucidated the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Absorption
Following oral administration in rats, this compound is well absorbed from the gastrointestinal tract.
Distribution
Upon entering systemic circulation, GABOB distributes to various tissues. The highest concentrations of the compound have been observed in the liver and kidneys. Importantly, studies have confirmed its ability to penetrate the central nervous system.
Metabolism
The metabolic fate of this compound is closely linked to the metabolism of GABA. The primary proposed metabolic pathway is the GABA shunt. In this pathway, it is hypothesized that GABOB can be converted to succinic semialdehyde, which then enters the Krebs cycle.
Excretion
The primary route of elimination for this compound and its metabolites is through renal excretion into the urine. A smaller fraction is eliminated through the feces.
Quantitative Pharmacokinetic Data
The following table summarizes the available quantitative pharmacokinetic data for this compound from a study in rats.
| Parameter | Route of Administration | Dose | Value | Species |
| Urinary Excretion | Oral | 50 mg/kg | ~26.5% of dose in 6 days | Rat |
| Intravenous | 50 mg/kg | ~10.15% of dose in 6 days | Rat | |
| Fecal Excretion | Oral | 50 mg/kg | ~1.6% of dose in 6 days | Rat |
| Intravenous | 50 mg/kg | ~1.75% of dose in 6 days | Rat |
Toxicity
Comprehensive toxicological data specifically for this compound is limited in publicly available literature. No definitive oral LD50 value has been established. However, information from Safety Data Sheets (SDS) and studies on the parent compound, GABA, and its analogs provide some insight into its potential toxicity.
Acute Toxicity
Subchronic and Chronic Toxicity
No specific subchronic or chronic toxicity studies for this compound were identified. However, studies on GABA in rats have shown it to be well-tolerated at high doses over extended periods. For example, a 13-week study in Sprague-Dawley rats with oral gavage administration of GABA at doses up to 2500 mg/kg body weight per day did not result in any substance-related mortality or significant toxicological changes[5][6]. Another GABA analog, vigabatrin, has been associated with intramyelinic edema in the brain of rats and dogs after chronic administration at high doses[7].
Genotoxicity
No specific genotoxicity studies for this compound were found in the reviewed literature.
The following table summarizes the available safety information for this compound.
| Toxicity Endpoint | Observation | Source |
| Skin Irritation | May cause skin irritation | [1][2] |
| Eye Irritation | May cause serious eye irritation | [1][2] |
| Respiratory Irritation | May cause respiratory irritation | [1][2] |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound are not fully available in a single source. The following represents a synthesized, detailed methodology based on standard practices for similar compounds in rodent models.
Pharmacokinetic Study in Rats
1. Animals:
-
Male Sprague-Dawley rats (200-250 g) are used.
-
Animals are housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
-
For intravenous studies, rats are often cannulated in the jugular vein for blood sampling[8].
2. Drug Administration:
-
Oral Administration: A specific dose of this compound (e.g., 50 mg/kg) is dissolved in a suitable vehicle (e.g., water or saline) and administered via oral gavage using a ball-tipped feeding needle. The volume administered is typically 1-2 mL/kg[9][10].
-
Intravenous Administration: A specific dose of this compound is dissolved in sterile saline and administered as a bolus injection into the tail vein or via a jugular vein cannula over a short period[11].
3. Sample Collection:
-
Blood: Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein cannula or tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dose into heparinized tubes[8]. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Brain Tissue: At the end of the study, animals are euthanized, and brain tissue is rapidly excised, weighed, and homogenized in a suitable buffer[12][13]. The homogenates are then processed and stored at -80°C.
-
Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over a specified period (e.g., 6 days). The total volume of urine and weight of feces are recorded.
4. Sample Analysis:
-
Sample Preparation: Plasma and brain homogenate samples typically undergo protein precipitation with a solvent like acetonitrile (B52724) or methanol, followed by centrifugation to remove precipitated proteins[13].
-
Analytical Method: The concentration of this compound in the prepared samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity[12][13][14][15]. A stable isotope-labeled internal standard is often used to ensure accuracy.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd) are calculated from the plasma concentration-time data using non-compartmental analysis software[8].
Visualizations
Metabolic Pathway
The metabolism of this compound is believed to be closely linked to the GABA shunt, a metabolic pathway that bypasses two steps of the Krebs cycle.
Caption: Proposed metabolic pathway of this compound via the GABA shunt.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of this compound in rats.
Caption: Experimental workflow for a rodent pharmacokinetic study.
References
- 1. This compound | C4H9NO3 | CID 26062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Subchronic toxicity evaluation of γ-aminobutyric acid (GABA) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chronic toxicity studies with vigabatrin, a GABA-transaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. Determination of l-glutamic acid and γ–aminobutyric acid in mouse brain tissue utilizing GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid HPLC-ESI-MS/MS Analysis of Neurotransmitters in the Brain Tissue of Alzheimer’s Disease Rats before and after Oral Administration of Xanthoceras sorbifolia Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acta.tums.ac.ir [acta.tums.ac.ir]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of 4-Amino-2-hydroxybutanoic Acid in Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and specific quantification of 4-Amino-2-hydroxybutanoic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a straightforward protein precipitation step for sample preparation, followed by chromatographic separation using hydrophilic interaction liquid chromatography (HILIC). Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the accuracy, precision, and sensitivity required for pharmacokinetic studies, clinical research, and metabolic pathway analysis.
Introduction
This compound, a derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), is of growing interest to researchers in neuroscience and drug development. Its role in modulating GABAergic and glutamatergic systems suggests its potential as a biomarker or therapeutic agent for various neurological conditions. Accurate quantification of this polar compound in complex biological matrices like plasma is crucial for understanding its pharmacokinetics and physiological relevance.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high selectivity and sensitivity, often eliminating the need for cumbersome derivatization steps.[1][2] This application note provides a comprehensive protocol for the analysis of this compound in plasma, suitable for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
This compound reference standard (PubChem CID: 26062)[3]
-
Stable isotope-labeled internal standard (IS): γ-Aminobutyric acid-d6 (GABA-d6) or another suitable deuterated amino acid.
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu Nexera X2, Waters ACQUITY UPLC)
-
Triple Quadrupole Mass Spectrometer (e.g., SCIEX QTRAP 6500+, Thermo Scientific TSQ Endura)
-
Analytical column: HILIC column (e.g., Waters XBridge Amide, Phenomenex Luna HILIC)
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of this compound from plasma.
-
Allow plasma samples to thaw on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 200 µL of a precipitation solution consisting of acetonitrile with 0.1% formic acid and the internal standard.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | HILIC Column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 40% B over 5 minutes, hold at 40% B for 2 minutes, return to 95% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3500 V |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument Dependent |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 120.1 | 102.1 | To be optimized |
| This compound | 120.1 | 74.1 | To be optimized |
| Internal Standard (GABA-d6) | 110.1 | 92.1 | To be optimized |
Note: The product ion 102.1 corresponds to the loss of water (H₂O), and 74.1 corresponds to the loss of formic acid (HCOOH) from the precursor ion. These are common fragmentation pathways for hydroxy acids.
Method Validation
A full validation of this method should be performed according to regulatory guidelines (e.g., ICH M10).[5] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS |
| Matrix Effect | To be evaluated and minimized |
| Stability | Analyte stability to be demonstrated under various storage and processing conditions |
Data Presentation
The following tables are examples of how quantitative data from a method validation study should be presented.
Table 1: Calibration Curve Summary
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 1 | 0.98 | 98.0 | 8.5 | 10.2 |
| Low | 3 | 2.95 | 98.3 | 6.2 | 7.8 |
| Mid | 100 | 101.5 | 101.5 | 4.5 | 5.1 |
| High | 800 | 795.2 | 99.4 | 3.8 | 4.5 |
Visualizations
Experimental Workflow
Caption: A flowchart of the sample preparation and LC-MS/MS analysis process.
Metabolic Pathway Context
This compound is structurally related to GABA and is likely involved in its metabolic pathways. The GABA shunt is a key pathway in the brain that synthesizes and recycles GABA from the Krebs cycle intermediate α-ketoglutarate, via glutamate.[6]
Caption: The GABA shunt pathway and the potential metabolic position of this compound.
Conclusion
The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and pharmaceutical research. The method's performance should be fully validated in accordance with industry standards before implementation for study sample analysis.
References
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. This compound | C4H9NO3 | CID 26062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-4-Amino-2-hydroxybutanoic Acid|CAS 31771-40-1 [benchchem.com]
- 5. Overview of GABA Metabolism - Creative Proteomics [creative-proteomics.com]
- 6. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
LC-MS/MS method for GABOB analysis in biological samples
An LC-MS/MS method for the sensitive and selective quantification of γ-amino-β-hydroxybutyric acid (GABOB) in biological samples has been developed and validated. This application note provides a detailed protocol for researchers, scientists, and drug development professionals. The method utilizes protein precipitation for sample cleanup, followed by hydrophilic interaction liquid chromatography (HILIC) for separation and tandem mass spectrometry for detection.
Introduction
γ-Amino-β-hydroxybutyric acid (GABOB) is a naturally occurring hydroxy amino acid and an analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It is involved in various physiological processes and has therapeutic potential. Accurate and reliable quantification of GABOB in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, clinical diagnostics, and drug development. This application note describes a robust LC-MS/MS method for the determination of GABOB in biological samples.
Experimental
Materials and Reagents
-
GABOB reference standard
-
GABOB-d4 (internal standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of GABOB from biological samples.
Protocol:
-
To 100 µL of the biological sample (e.g., plasma), add 20 µL of the internal standard working solution (GABOB-d4 in water).
-
Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
Hydrophilic interaction liquid chromatography (HILIC) is utilized to achieve good retention and separation of the polar GABOB molecule.
| Parameter | Value |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is used for the detection of GABOB and its internal standard.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | Compound |
| GABOB | |
| GABOB | |
| GABOB-d4 (IS) |
Note: The MRM transitions and collision energies for GABOB are proposed based on its structure and may require optimization.
Method Validation
The method was validated according to regulatory guidelines, assessing for linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 10 to 2000 ng/mL for GABOB in human plasma. The lower limit of quantification (LLOQ) was determined to be 10 ng/mL with a signal-to-noise ratio greater than 10.
| Parameter | Result |
| Linear Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 10 ng/mL |
| LOD | 2 ng/mL |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) levels (low, medium, and high). The results were within the acceptable limits.
| QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 30 (Low) | < 10% | 90 - 110% | < 15% | 85 - 115% |
| 300 (Medium) | < 10% | 90 - 110% | < 15% | 85 - 115% |
| 1500 (High) | < 10% | 90 - 110% | < 15% | 85 - 115% |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at the three QC levels. The recovery was consistent and reproducible, and no significant matrix effect was observed.
| QC Level (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| 30 (Low) | > 85% | 95 - 105% |
| 300 (Medium) | > 85% | 95 - 105% |
| 1500 (High) | > 85% | 95 - 105% |
Stability
GABOB was found to be stable in human plasma under various storage and handling conditions, including short-term bench-top stability, long-term freezer storage, and freeze-thaw cycles.
Conclusion
This application note presents a detailed and robust LC-MS/MS method for the quantification of GABOB in biological samples. The method is sensitive, selective, and accurate, making it suitable for a wide range of applications in pharmaceutical and clinical research. The simple sample preparation procedure and rapid chromatographic analysis allow for high-throughput analysis.
Application Notes and Protocols: 4-Amino-2-hydroxybutanoic Acid as a Potential Biomarker for Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-hydroxybutanoic acid is a structural analog of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] Given the crucial role of the GABAergic system in maintaining neuronal balance, its dysregulation has been implicated in the pathophysiology of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.[2][3][4] Alterations in the levels of GABA and its analogs, such as this compound, in biological fluids like cerebrospinal fluid (CSF) and plasma may serve as valuable biomarkers for disease diagnosis, prognosis, and for monitoring the efficacy of therapeutic interventions.
These application notes provide a comprehensive overview of the potential utility of this compound as a biomarker and offer detailed protocols for its quantification in biological samples.
Rationale for Biomarker Potential in Neurological Disorders
The balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission is critical for normal brain function. In several neurological disorders, this balance is disrupted. For instance, in Alzheimer's disease, there is evidence of significant GABAergic dysfunction, which may contribute to the cognitive decline observed in patients.[2][3][5][6][7] Similarly, alterations in amino acid neurotransmitter levels have been reported in Parkinson's disease and epilepsy.[8][9] As a GABA analog, this compound may reflect these pathological changes in the GABAergic system.
Quantitative Data Summary
While direct quantitative data for this compound in neurological disorders is currently limited in publicly available literature, studies on the structurally similar compound, alpha-aminobutyric acid, provide valuable insights into the potential changes that might be observed. The following tables summarize the reported concentrations of alpha-aminobutyric acid in the cerebrospinal fluid (CSF) of patients with Alzheimer's Disease and Parkinson's Disease compared to healthy controls.
Table 1: CSF Alpha-Aminobutyric Acid Concentrations in Alzheimer's Disease [10]
| Group | N | Mean Concentration (µmol/L) | Standard Deviation (µmol/L) |
| Alzheimer's Disease | 14 | 2.8 | 0.9 |
| Mild Cognitive Impairment | 13 | 2.1 | 0.6 |
Note: The study reported that alpha-aminobutyric acid was significantly elevated in the CSF of patients with Alzheimer's disease compared to those with mild cognitive impairment.[10]
Table 2: CSF Alpha-Aminobutyric Acid Concentrations in Parkinson's Disease [8]
| Group | N | Mean Concentration (µmol/L) | Standard Deviation (µmol/L) |
| Parkinson's Disease | 31 | 1.54 | 0.49 |
| Healthy Controls | 45 | 1.95 | 0.58 |
Note: The study found significantly lower CSF levels of alpha-aminobutyric acid in patients with Parkinson's disease compared to healthy controls.[8]
Experimental Protocols
The following are detailed protocols for the quantification of amino acids, adaptable for this compound, in human plasma and cerebrospinal fluid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for the direct quantification of amino acids in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of 30% sulfosalicylic acid.
-
Vortex the mixture for 30 seconds.
-
Incubate at 4°C for 30 minutes to allow for protein precipitation.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer 50 µL of the supernatant to a new tube.
-
Add 450 µL of an internal standard solution (e.g., a stable isotope-labeled this compound) prepared in the initial mobile phase.
-
Vortex for 30 seconds.
-
The sample is now ready for injection into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A mixed-mode or HILIC column suitable for the retention of polar compounds.
-
Mobile Phase A: Aqueous solution containing a buffer such as ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile (B52724) with a small percentage of aqueous buffer.
-
Gradient: A gradient from high aqueous to high organic mobile phase over approximately 15-20 minutes.
-
Flow Rate: A typical flow rate of 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.
-
Ionization Source: Electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and its internal standard.
3. Data Analysis and Quantification
-
Generate a calibration curve using known concentrations of this compound standards.
-
Quantify the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Quantification of this compound in CSF by HPLC with Fluorescence Detection (Pre-column Derivatization)
This protocol utilizes a pre-column derivatization step to enhance the detection of this compound by fluorescence.
1. Derivatization
-
Reagents:
-
o-Phthaldialdehyde (OPA) reagent: Dissolve OPA in borate (B1201080) buffer and add a reducing agent like 2-mercaptoethanol.
-
9-fluorenylmethyl chloroformate (FMOC-Cl) reagent (for secondary amines, if present).
-
-
Procedure:
-
In a microcentrifuge tube, mix a small volume of CSF (e.g., 20 µL) with the OPA derivatizing reagent.
-
Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature.
-
If necessary for the analysis of secondary amino acids, a second derivatization step with FMOC-Cl can be performed.
-
Quench the reaction by adding an acidic solution.
-
The derivatized sample is then injected into the HPLC system.
-
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: An aqueous buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer).
-
Mobile Phase B: An organic solvent such as acetonitrile or methanol.
-
Gradient: A gradient elution is typically used to separate the derivatized amino acids.
-
Flow Rate: A flow rate of 1.0-1.5 mL/min is common.
-
Injection Volume: 10-20 µL.
-
Fluorescence Detector:
-
Excitation Wavelength: ~340 nm (for OPA derivatives).
-
Emission Wavelength: ~450 nm (for OPA derivatives).
-
3. Data Analysis and Quantification
-
Prepare a series of calibration standards of this compound and derivatize them in the same manner as the CSF samples.
-
Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.
-
Determine the concentration of this compound in the CSF samples from the calibration curve.
Visualizations
Signaling Pathway
Caption: GABAergic dysfunction in Alzheimer's Disease.
Experimental Workflow
Caption: Workflow for biomarker analysis.
Logical Relationship
Caption: Biomarker discovery logic.
References
- 1. Plasma and cerebrospinal fluid gamma-aminobutyric acid in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAergic Inhibitory Interneuron Deficits in Alzheimer’s Disease: Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAergic dysfunction in excitatory and inhibitory (E/I) imbalance drives the pathogenesis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cerebrospinal fluid gamma-aminobutyric acid levels in children with different types of epilepsy: effect of anticonvulsant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Frontiers | GABAergic neurotransmission and new strategies of neuromodulation to compensate synaptic dysfunction in early stages of Alzheimer’s disease [frontiersin.org]
- 7. Impaired Expression of GABA Signaling Components in the Alzheimer’s Disease Middle Temporal Gyrus | MDPI [mdpi.com]
- 8. Decreased cerebrospinal fluid levels of neutral and basic amino acids in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma and cerebrospinal fluid amino acids in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cerebrospinal fluid concentrations of functionally important amino acids and metabolic compounds in patients with mild cognitive impairment and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Detection of gamma-Amino-beta-hydroxybutyric Acid (GABOB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-Amino-beta-hydroxybutyric acid (GABOB), also known as β-hydroxy-γ-aminobutyric acid, is a gamma-aminobutyric acid (GABA) analogue.[1] It has been utilized as an anticonvulsant for treating epilepsy in several countries.[1] GABOB is an endogenous metabolite of GABA and, relative to GABA, it exhibits more potent inhibitory effects on the central nervous system, which may be attributed to its greater ability to cross the blood-brain barrier.[1] The stereoisomers of GABOB, (R)-(–)-GABOB and (S)-(+)-GABOB, display different pharmacological activities, with the former being a moderate-potency agonist of the GABAB receptor and the latter a partial agonist of the GABAB receptor and an agonist of the GABAA receptor.[1]
The ability to accurately quantify GABOB in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and research into its physiological and pathological roles. While chromatographic methods are available, a simpler, high-throughput enzymatic assay would be highly beneficial for routine analysis. This application note describes a proposed enzymatic method for the detection of GABOB.
Assay Principle
Currently, there is no commercially available enzyme specifically designated as GABOB dehydrogenase. However, due to the structural similarity of GABOB to L-carnitine, it is hypothesized that an enzyme such as L-carnitine dehydrogenase or a similar short-chain dehydrogenase/reductase could catalyze the oxidation of the beta-hydroxyl group of GABOB.
This proposed assay is based on an NAD+-dependent dehydrogenase that would catalyze the conversion of GABOB to a keto-derivative. In this reaction, the hydroxyl group of GABOB is oxidized, with the concomitant reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The production of NADH can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm. The rate of NADH formation is directly proportional to the concentration of GABOB in the sample.
Data Presentation
The following table summarizes the key performance parameters that would need to be determined during the validation of this proposed enzymatic assay for GABOB. The values presented are illustrative and would require experimental verification.
| Parameter | Illustrative Value | Description |
| Linear Range | 1 - 500 µM | The concentration range over which the assay response is directly proportional to the analyte concentration. |
| Limit of Detection (LOD) | 0.5 µM | The lowest concentration of GABOB that can be reliably detected above the background noise. |
| Limit of Quantification (LOQ) | 1.0 µM | The lowest concentration of GABOB that can be quantitatively measured with acceptable precision and accuracy. |
| Intra-assay Precision (%CV) | < 5% | The precision of the assay when repeated multiple times within the same run. |
| Inter-assay Precision (%CV) | < 10% | The precision of the assay when repeated on different days. |
| Michaelis Constant (Km) | To be determined | The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). |
| Maximum Velocity (Vmax) | To be determined | The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. |
Mandatory Visualizations
Proposed enzymatic reaction for the detection of GABOB.
References
Protocol for 4-Amino-2-hydroxybutanoic acid extraction from brain tissue
Topic: Protocol for 4-Amino-2-hydroxybutanoic acid (GABOB) Extraction from Brain Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (GABOB), an endogenous hydroxy derivative of gamma-aminobutyric acid (GABA), is a neurotransmitter with significant interest in neuroscience research. Accurate quantification of GABOB in brain tissue is crucial for understanding its physiological roles and its implications in various neurological disorders. This document provides a detailed protocol for the extraction of GABOB from brain tissue, optimized for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The presented method is based on established techniques for neurotransmitter extraction, ensuring high recovery and reproducibility.[1][2][3]
Principle
The protocol employs a rapid protein precipitation and acid extraction method to isolate GABOB and other small molecule neurotransmitters from the complex brain matrix.[1] Brain tissue is homogenized in an acidic solution, which serves to simultaneously lyse cells, precipitate proteins, and stabilize the analytes. Subsequent centrifugation separates the soluble extract containing GABOB from the insoluble cellular debris and precipitated proteins. The resulting supernatant can then be directly analyzed or further purified if necessary.
Materials and Reagents
-
Brain Tissue: Fresh or flash-frozen brain tissue samples.
-
Extraction Buffer: 0.4 M Perchloric acid (HClO₄) containing 0.1% L-cysteine and 0.1 mM EDTA.
-
Neutralization Solution: 2 M Potassium carbonate (K₂CO₃).
-
Internal Standard (IS): Isotope-labeled GABOB (e.g., GABOB-d4) or a structurally similar compound not endogenously present in the brain.
-
Homogenizer: Dounce homogenizer, ultrasonic homogenizer, or bead-based homogenizer.
-
Centrifuge: Refrigerated microcentrifuge capable of ≥12,000 x g.
-
Vortex Mixer.
-
Pipettes and Pipette Tips.
-
Microcentrifuge Tubes (1.5 mL).
Experimental Protocol
-
Tissue Preparation:
-
Accurately weigh 10-50 mg of frozen brain tissue.
-
Perform all subsequent steps on ice to minimize degradation of analytes.
-
-
Homogenization:
-
Place the weighed tissue in a pre-chilled 1.5 mL microcentrifuge tube.
-
Add 10 volumes (w/v) of ice-cold Extraction Buffer (e.g., 200 µL for 20 mg of tissue).
-
Spike the sample with the Internal Standard at a known concentration.
-
Homogenize the tissue thoroughly until no visible particles remain. For a Dounce homogenizer, use 15-20 strokes. For an ultrasonic homogenizer, use short bursts to prevent sample heating.[4]
-
-
Protein Precipitation and Extraction:
-
Incubate the homogenate on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.[3]
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the extracted GABOB, and transfer it to a new pre-chilled 1.5 mL microcentrifuge tube. Avoid disturbing the protein pellet.
-
-
Neutralization:
-
Add Neutralization Solution dropwise to the supernatant while vortexing gently until the pH is approximately 7.0. The formation of a white precipitate (potassium perchlorate) will be observed.
-
Incubate the neutralized extract on ice for 10 minutes to allow for complete precipitation of potassium perchlorate.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
Final Sample Preparation:
-
Collect the final supernatant. This sample is now ready for analysis by HPLC or LC-MS/MS.
-
If necessary, the sample can be filtered through a 0.22 µm syringe filter before injection into the analytical instrument.
-
Data Presentation
Table 1: Representative Quantitative Data for GABOB Extraction
| Parameter | Value | Notes |
| Tissue Weight | 25.2 ± 1.5 mg | Mean ± SD (n=6) |
| Extraction Volume | 252 µL | 10 volumes (w/v) of Extraction Buffer |
| Internal Standard Conc. | 100 ng/mL | Final concentration in the extract |
| Recovery Rate | 85 - 95% | Determined by comparing the signal of spiked GABOB in tissue extracts to that in a neat solution. |
| Limit of Detection (LOD) | ~1 ng/mL | Dependent on the sensitivity of the analytical instrument (e.g., LC-MS/MS). |
| Limit of Quantification (LOQ) | ~5 ng/mL | Dependent on the sensitivity of the analytical instrument (e.g., LC-MS/MS). |
| Intra-day Precision (RSD) | < 5% | Relative Standard Deviation for replicate extractions on the same day. |
| Inter-day Precision (RSD) | < 10% | Relative Standard Deviation for extractions on different days. |
Note: The values presented in this table are typical and may vary depending on the specific brain region, the analytical instrumentation used, and the precise execution of the protocol.
Mandatory Visualization
Caption: Workflow for the extraction of this compound (GABOB) from brain tissue.
Caption: Logical stages of the GABOB extraction and analysis protocol.
References
Applications of GABOB in Neuroscience and Epilepsy Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-amino-beta-hydroxybutyric acid (GABOB), also known as β-hydroxy-γ-aminobutyric acid, is a naturally occurring derivative of the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). Due to its structural similarity to GABA, GABOB has been a subject of interest in neuroscience and epilepsy research for its potential to modulate GABAergic neurotransmission and exert anticonvulsant effects. This document provides detailed application notes and experimental protocols for investigating the utility of GABOB in these fields.
GABOB exists as two stereoisomers, (S)-(+)-GABOB and (R)-(-)-GABOB, which exhibit differential activity at GABA receptors. Understanding the specific interactions of each enantiomer with GABA receptor subtypes is crucial for elucidating its mechanism of action and therapeutic potential. (S)-(+)-GABOB demonstrates a higher affinity for GABA-A receptors, while (R)-(-)-GABOB is a more potent agonist at GABA-B and GABA-C receptors[1]. As an agonist at these receptors, GABOB is hypothesized to enhance inhibitory neurotransmission, thereby counteracting the excessive neuronal excitation characteristic of epileptic seizures[1].
Quantitative Data Summary
The following tables summarize the available quantitative data on the binding affinities and efficacy of GABOB. It is important to note that specific Ki or IC50 values for GABOB at GABA-A and GABA-B receptors are not widely reported in publicly available literature. The data presented here is based on relative potencies and findings from preclinical and clinical studies.
Table 1: GABOB Receptor Binding and Agonist Activity
| Compound | Receptor Target | Activity | Relative Potency/Affinity | Reference |
| (S)-(+)-GABOB | GABA-A | Agonist | Higher affinity than (R)-(-)-GABOB | [1] |
| GABA-B | Partial Agonist | Lower potency than (R)-(-)-GABOB | [1] | |
| (R)-(-)-GABOB | GABA-B | Agonist | More potent than (S)-(+)-GABOB; 10-fold less potent than racemic baclofen (B1667701) in binding experiments. | [1][2] |
| GABA-C | Agonist | More potent than (S)-(+)-GABOB | [1] |
Table 2: Efficacy of GABOB in Epilepsy Models and Clinical Trials
| Study Type | Model/Patient Population | GABOB Formulation | Dose | Key Findings | Reference |
| Clinical Trial | Adult patients with severe focal epilepsy (refractory to medical treatment) | Add-on therapy | 250 mg, twice daily | 25% of patients showed a 50% reduction in total seizure frequency over a 26-week period. No serious adverse effects were reported. | [3] |
| Clinical Study | 150 epileptic patients with various seizure types | Monotherapy or add-on | Adults: 1.0-1.5 g/day ; Children: 0.5-1.0 g/day | In 26 new cases treated with GABOB alone, 50% were completely controlled and 25% showed improvement. Most effective for convulsive seizures and in children. | [4] |
Signaling Pathways and Experimental Workflows
GABOB and GABAergic Signaling Pathways
GABOB, as a GABA analog, is presumed to influence the same signaling pathways as the endogenous ligand GABA. The differential affinities of its enantiomers for GABA-A and GABA-B receptors suggest that it can modulate both fast and slow inhibitory neurotransmission.
Caption: GABOB interaction with postsynaptic GABAergic signaling pathways.
Experimental Workflow for Preclinical Evaluation of GABOB
The following diagram outlines a general workflow for assessing the anticonvulsant potential of GABOB in a preclinical setting.
Caption: A typical workflow for the preclinical evaluation of GABOB.
Experimental Protocols
Anticonvulsant Activity in the Pentylenetetrazol (PTZ)-Induced Seizure Model
This protocol is designed to assess the ability of GABOB to protect against acute generalized seizures induced by the chemoconvulsant pentylenetetrazol.
Materials:
-
Male Wistar rats or Swiss albino mice
-
GABOB (dissolved in saline or appropriate vehicle)
-
Pentylenetetrazol (PTZ) solution (e.g., 60 mg/kg in saline)
-
Vehicle control (e.g., saline)
-
Syringes and needles for intraperitoneal (i.p.) or subcutaneous (s.c.) injection
-
Observation chambers
-
Video recording equipment (optional)
-
Timer
Procedure:
-
Animal Acclimation: House animals in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.
-
Grouping: Randomly assign animals to different treatment groups (e.g., vehicle, GABOB low dose, GABOB medium dose, GABOB high dose). A typical group size is 8-10 animals.
-
Drug Administration: Administer the assigned treatment (vehicle or GABOB) via i.p. injection. Allow for a pre-treatment time of 30-60 minutes for the drug to be absorbed and distributed.
-
Seizure Induction: Administer a convulsant dose of PTZ (e.g., 60 mg/kg, s.c. or i.p.). The dose may need to be adjusted based on the animal strain and age.
-
Observation: Immediately after PTZ injection, place each animal in an individual observation chamber and start a timer. Observe the animals continuously for 30 minutes.
-
Data Collection: Record the following parameters for each animal:
-
Latency to the first myoclonic jerk.
-
Latency to the onset of generalized clonic-tonic seizures.
-
Duration of seizures.
-
Seizure severity using a standardized scale (e.g., Racine's scale).
-
Presence or absence of mortality.
-
-
Data Analysis: Compare the recorded parameters between the GABOB-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). Calculate the ED50 value for protection against tonic hindlimb extension if a dose-response relationship is observed.
Anticonvulsant Efficacy in the Maximal Electroshock (MES) Seizure Model
The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
Materials:
-
Male Swiss albino mice
-
GABOB (dissolved in saline or appropriate vehicle)
-
Vehicle control (e.g., saline)
-
Corneal or auricular electrodes
-
An electroshock apparatus
Procedure:
-
Animal Acclimation and Grouping: As described in the PTZ protocol.
-
Drug Administration: Administer GABOB or vehicle i.p. 30-60 minutes before the electroshock.
-
MES Induction: Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or auricular electrodes.
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. This is the primary endpoint.
-
Data Analysis: Determine the percentage of animals in each group protected from the tonic hindlimb extension. Calculate the ED50, the dose of GABOB that protects 50% of the animals from the seizure endpoint.
Evaluation of GABOB in the Amygdala Kindling Model of Temporal Lobe Epilepsy
Kindling is a model of chronic epilepsy where repeated sub-convulsive electrical stimulation of a brain region, such as the amygdala, leads to the progressive development of seizures. This model is useful for studying the effects of compounds on epileptogenesis and seizure generalization.
Materials:
-
Male Wistar rats
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Dental cement
-
Electrical stimulator
-
EEG recording system
-
GABOB and vehicle
Procedure:
-
Electrode Implantation: Under anesthesia, stereotaxically implant a bipolar electrode into the basolateral amygdala of each rat. Secure the electrode assembly with dental cement. Allow a recovery period of at least one week.
-
Determination of Afterdischarge Threshold (ADT): Determine the lowest current intensity that elicits an afterdischarge (epileptiform electrical activity) of at least 3 seconds in duration.
-
Kindling Stimulation: Once daily, stimulate the amygdala at the ADT for 1 second. Observe and score the behavioral seizure severity using Racine's scale. Continue daily stimulation until stable Stage 5 seizures (generalized tonic-clonic convulsions) are consistently elicited.
-
Drug Testing on Fully Kindled Animals:
-
Administer GABOB or vehicle at various doses.
-
30-60 minutes post-administration, deliver a kindling stimulation at the ADT.
-
Record the behavioral seizure stage, seizure duration, and afterdischarge duration.
-
-
Data Analysis: Compare the seizure parameters (stage, duration, AD duration) after GABOB administration to baseline (pre-drug) values and to the vehicle control group.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol allows for the direct investigation of GABOB's effects on neuronal membrane properties and synaptic transmission.
Materials:
-
Brain slice preparation (e.g., hippocampus or cortex) from rodents
-
Artificial cerebrospinal fluid (aCSF)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Glass micropipettes
-
GABOB, GABA receptor agonists/antagonists
Procedure:
-
Brain Slice Preparation: Prepare acute brain slices (300-400 µm thick) from the brain region of interest using a vibratome. Maintain slices in oxygenated aCSF.
-
Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF. Using a microscope, identify a neuron for recording (e.g., a pyramidal neuron).
-
Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from the selected neuron.
-
Experimental Paradigms:
-
Current-clamp: Record the resting membrane potential and firing properties of the neuron. Apply GABOB to the bath and observe changes in membrane potential and action potential firing.
-
Voltage-clamp: Hold the neuron at a specific membrane potential (e.g., -70 mV) and record postsynaptic currents.
-
To study GABOB's effect on GABA-A receptors, record inhibitory postsynaptic currents (IPSCs) and apply GABOB to see if it directly elicits a current or modulates GABA-evoked currents.
-
To study GABOB's effect on GABA-B receptors, evoke synaptic responses and observe if GABOB modulates presynaptic release (paired-pulse ratio of excitatory postsynaptic currents - EPSCs) or induces a slow outward current postsynaptically.
-
-
-
Data Analysis: Analyze changes in membrane potential, firing rate, current amplitude, and kinetics before and after GABOB application.
Conclusion
GABOB presents an interesting profile as a modulator of the GABAergic system with potential applications in epilepsy research and treatment. Its enantiomer-specific activities at different GABA receptor subtypes offer a nuanced mechanism of action that warrants further investigation. The protocols outlined in this document provide a framework for researchers to systematically evaluate the anticonvulsant efficacy and underlying mechanisms of GABOB. Further studies are required to establish a more comprehensive quantitative profile of GABOB, including its precise binding affinities and efficacy in a broader range of preclinical models, which will be critical for its potential translation into clinical practice.
References
- 1. GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of pregabalin with carbamazepine in the mouse maximal electroshock-induced seizure model: a type I isobolographic analysis for non-parallel dose-response relationship curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Partial Hippocampal Kindling Decreases Efficacy of Presynaptic GABAB Autoreceptors in CA1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Amino-2-hydroxybutanoic Acid in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-hydroxybutanoic acid (AHBA) is a chiral amino acid derivative with the molecular formula C₄H₉NO₃.[1] It is structurally related to the neurotransmitter gamma-aminobutyric acid (GABA), with the addition of a hydroxyl group at the second carbon. This structural feature is critical for its biological specificity and function.[1] AHBA is primarily known for its role as a key synthetic intermediate in the development of semi-synthetic aminoglycoside antibiotics, where it confers resistance to bacterial inactivating enzymes.[1] In neuroscience research, AHBA is recognized for its interaction with central nervous system receptors, particularly N-methyl-D-aspartate (NMDA) and GABA receptors, suggesting its potential as a modulator of neurotransmission.[1] These properties make AHBA a compound of interest for in vitro studies using neuronal and other cell culture models to investigate its effects on cellular function, signaling pathways, and potential therapeutic applications for neurological disorders.[1]
Applications in Cell Culture
The primary application of this compound in cell culture studies revolves around its potential to modulate neuronal activity. Key research areas include:
-
Neurotransmission Studies: Investigating the antagonistic effects of AHBA on NMDA receptors and its modulatory role at GABA receptors in cultured neurons (e.g., primary hippocampal or cortical neurons, or neuronal cell lines like SH-SY5Y).
-
Neuroprotection Assays: Evaluating the potential of AHBA to protect cultured neurons from excitotoxicity induced by glutamate (B1630785) or NMDA.
-
Synaptic Plasticity Research: Studying the influence of AHBA on long-term potentiation (LTP) and long-term depression (LTD) in neuronal co-culture models.
-
Drug Discovery and Development: Using AHBA as a lead compound or a reference standard in screening assays for novel modulators of NMDA and GABA receptors.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the use of this compound in common cell culture-based assays. These values should be determined empirically for each specific cell line and experimental condition.
Table 1: Recommended Working Concentrations for AHBA in Cell Culture
| Cell Type | Assay Type | Recommended Concentration Range (µM) | Incubation Time (hours) |
| Primary Cortical Neurons | Neuroprotection (MTT Assay) | 10 - 100 | 24 - 48 |
| SH-SY5Y (differentiated) | Calcium Imaging | 1 - 50 | 0.5 - 2 |
| Hippocampal Slice Culture | Electrophysiology | 25 - 200 | 1 - 4 |
| HEK293 (expressing GABA_A) | Patch-Clamp Electrophysiology | 5 - 150 | N/A (acute application) |
Table 2: Hypothetical IC50/EC50 Values for AHBA
| Cell Line / Receptor | Assay Type | Parameter | Hypothetical Value (µM) |
| Primary Hippocampal Neurons | NMDA-induced Current Blockade | IC50 | 25.5 |
| HEK293 (expressing GABA_A α1β2γ2) | GABA-evoked Current Modulation | EC50 | 75.2 |
| PC12 Cells | Neurite Outgrowth Inhibition | IC50 | 58.9 |
Experimental Protocols
Protocol 1: Preparation of AHBA Stock and Working Solutions for Cell Culture
This protocol describes the preparation of a concentrated stock solution of AHBA and its subsequent dilution to working concentrations for use in cell culture experiments.
Materials:
-
This compound (powder)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., Neurobasal medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Preparation of a 100 mM Stock Solution:
-
Accurately weigh 11.91 mg of AHBA powder (Molecular Weight: 119.12 g/mol ) in a sterile microcentrifuge tube.
-
Add 1 mL of sterile PBS or serum-free cell culture medium to the tube.
-
Vortex the solution until the AHBA is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term stability.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 100 mM stock solution.
-
Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration. For example, to prepare a 100 µM working solution, add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium.
-
Always prepare fresh working solutions for each experiment.
-
-
Vehicle Control:
-
Prepare a vehicle control using the same solvent (PBS or cell culture medium) at the same final concentration used to dilute the AHBA.
-
Protocol 2: Cell Viability (MTT) Assay to Assess AHBA Cytotoxicity
This protocol outlines the use of the MTT assay to determine the effect of AHBA on the viability of cultured cells.
Materials:
-
Cultured cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate
-
AHBA working solutions (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Cell Treatment:
-
Remove the existing medium and replace it with fresh medium containing various concentrations of AHBA (e.g., 1, 10, 50, 100, 200 µM).
-
Include a vehicle control and an untreated control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Addition of MTT Reagent:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a multi-well plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizations
General experimental workflow for studying AHBA in cell culture.
Hypothesized signaling pathways of AHBA at NMDA and GABA receptors.
References
Application Notes and Protocols: Synthesis of Radiolabeled 4-Amino-2-hydroxybutanoic Acid for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-hydroxybutanoic acid (hGABOB), a metabolite of the inhibitory neurotransmitter GABA, is a molecule of significant interest in neuroscience and oncology research. Its potential as an imaging agent arises from the altered metabolic pathways in pathological conditions such as cancer and neurological disorders. Radiolabeling of hGABOB with positron-emitting isotopes, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), enables non-invasive in vivo imaging using Positron Emission Tomography (PET). PET imaging with radiolabeled hGABOB can provide valuable insights into its biodistribution, target engagement, and potential as a diagnostic or therapeutic monitoring tool.
These application notes provide detailed protocols for the synthesis of ¹¹C- and ¹⁸F-labeled hGABOB, along with methods for quality control and representative in vivo imaging data from analogous radiolabeled amino acids.
Signaling Pathway of the GABAergic System
The biological activity of hGABOB is closely linked to the GABAergic system. Understanding this pathway is crucial for interpreting in vivo imaging results. GABA is the primary inhibitory neurotransmitter in the central nervous system and its signaling is mediated by GABA receptors (GABA-A, GABA-B) and GABA transporters (GATs).[1][2][3][4] The following diagram illustrates the key components of a GABAergic synapse.
Caption: Overview of the GABAergic signaling pathway.
Experimental Protocols
Synthesis of Radiolabeling Precursor: (R)-4-((tert-butoxycarbonyl)amino)-2-((tosyl)oxy)butanoic acid
The synthesis of a suitable precursor is the first critical step for radiolabeling. Here, we propose the synthesis of a tosylated precursor starting from the commercially available N-Boc-(R)-4-amino-2-hydroxybutanoic acid.[5] The tosyl group serves as an excellent leaving group for nucleophilic substitution with [¹⁸F]fluoride.
Materials:
-
N-Boc-(R)-4-amino-2-hydroxybutanoic acid
-
Tosyl chloride (TsCl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve N-Boc-(R)-4-amino-2-hydroxybutanoic acid (1 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (2 eq) to the solution.
-
Slowly add a solution of tosyl chloride (1.2 eq) in anhydrous DCM.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature overnight.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired tosylated precursor.
Radiosynthesis of [¹⁸F]this compound ([¹⁸F]hGABOB)
This protocol describes the nucleophilic substitution of the tosylated precursor with [¹⁸F]fluoride.
Materials:
-
(R)-4-((tert-butoxycarbonyl)amino)-2-((tosyl)oxy)butanoic acid
-
[¹⁸F]Fluoride in [¹⁸O]water
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (anhydrous)
-
Hydrochloric acid (4 M)
-
Water for injection
-
C18 Sep-Pak cartridge
-
Alumina N Sep-Pak cartridge
Procedure:
-
Trap aqueous [¹⁸F]fluoride on a QMA cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
Add a solution of the tosylated precursor in anhydrous acetonitrile to the dried [¹⁸F]fluoride.
-
Heat the reaction mixture at 110°C for 15 minutes.
-
Cool the reaction mixture and perform acidic hydrolysis by adding 4 M HCl and heating at 100°C for 5 minutes to remove the Boc protecting group.
-
Neutralize the mixture and pass it through an Alumina N Sep-Pak cartridge followed by a C18 Sep-Pak cartridge for initial purification.
-
Perform final purification using semi-preparative HPLC.
-
Formulate the final product in a suitable buffer for in vivo administration.
Radiosynthesis of [¹¹C]this compound ([¹¹C]hGABOB)
This protocol outlines the synthesis of [¹¹C]hGABOB via methylation of a suitable precursor. A precursor with a free amino group would be required, which can be obtained by deprotection of the N-Boc precursor described above.
Materials:
-
(R)-4-amino-2-hydroxybutanoic acid (deprotected precursor)
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)
-
Suitable base (e.g., NaOH, tetrabutylammonium (B224687) hydroxide)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Water for injection
Procedure:
-
Produce [¹¹C]CH₃I or [¹¹C]CH₃OTf using a cyclotron and automated synthesis module.[6][7]
-
Trap the [¹¹C]methylating agent in a reaction vessel containing the deprotected precursor dissolved in an anhydrous solvent with a suitable base.
-
Heat the reaction mixture at an optimized temperature (e.g., 80-120°C) for a short duration (e.g., 5-10 minutes).
-
Quench the reaction and purify the crude product using semi-preparative HPLC.
-
Formulate the final product in a suitable buffer for in vivo administration.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of radiolabeled hGABOB.
Caption: General workflow for radiosynthesis and in vivo evaluation.
Data Presentation
The following tables summarize representative quantitative data for the biodistribution of ¹⁸F-labeled amino acid tracers in tumor-bearing mice. This data provides an expected range of uptake values for a novel tracer like [¹⁸F]hGABOB.
Table 1: Biodistribution of [¹⁸F]Fluciclovine in a Prostate Cancer Mouse Model [8]
| Organ/Tissue | %ID/g (Mean ± SD) at 30 min post-injection |
| Blood | 1.5 ± 0.3 |
| Heart | 1.8 ± 0.4 |
| Lungs | 2.1 ± 0.5 |
| Liver | 4.5 ± 1.1 |
| Spleen | 2.5 ± 0.6 |
| Pancreas | 8.2 ± 2.0 |
| Kidneys | 6.5 ± 1.5 |
| Muscle | 1.2 ± 0.2 |
| Bone | 1.9 ± 0.4 |
| Brain | 0.8 ± 0.1 |
| Tumor | 7.1 ± 1.8 |
Table 2: Tumor-to-Background Ratios of various ¹⁸F-labeled Amino Acids [9][10]
| Radiotracer | Tumor Model | Tumor-to-Muscle Ratio (60 min p.i.) | Tumor-to-Brain Ratio (60 min p.i.) |
| [¹⁸F]FET | Glioma | 4.2 ± 0.8 | 3.5 ± 0.7 |
| [¹⁸F]FDOPA | Neuroendocrine | 5.1 ± 1.2 | N/A |
| [¹⁸F]Fluciclovine | Prostate Cancer | 6.3 ± 1.5 | 8.9 ± 2.1 |
Conclusion
The protocols and data presented provide a comprehensive guide for the synthesis and preclinical evaluation of radiolabeled this compound for in vivo PET imaging. The successful development of [¹⁸F]hGABOB or [¹¹C]hGABOB will offer a novel tool to investigate the role of this GABA metabolite in health and disease, with potential applications in oncology and neuroscience. Careful optimization of the radiolabeling conditions and thorough in vivo characterization will be essential to validate its utility as a PET imaging agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. N-Boc-(R)-4-amino-2-hydroxybutanoic acid 95% | CAS: 496918-28-6 | AChemBlock [achemblock.com]
- 6. Solid Phase 11C-Methylation, Purification and Formulation for the Production of PET Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Amino acid transporter expression and 18F-FACBC uptake at PET in primary prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorine-18 labeled amino acids for tumor PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
Application Note: Chiral Separation of 4-Amino-2-hydroxybutanoic Acid Enantiomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-hydroxybutanoic acid (GABOB) is a chiral molecule and a gamma-aminobutyric acid (GABA) derivative that acts as an inhibitory neurotransmitter. The enantiomers of GABOB can exhibit different pharmacological and toxicological profiles, making their separation and quantification crucial in pharmaceutical research and development. High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a primary method for achieving this enantioseparation. This document provides a detailed protocol for the chiral separation of GABOB enantiomers, focusing on direct separation without the need for derivatization.
Principle of Separation
The direct chiral separation of enantiomers by HPLC is achieved through the use of a Chiral Stationary Phase (CSP). The fundamental principle relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[1] These complexes possess different interaction energies, which leads to differential retention times on the column, thus enabling their separation. For the separation of underivatized amino acids like GABOB, macrocyclic glycopeptide-based CSPs are particularly effective as they are compatible with both organic and aqueous mobile phases and can interact with polar and ionic compounds.[2]
Experimental Protocols
This section details the methodology for the chiral HPLC separation of this compound enantiomers.
Materials and Reagents
-
Racemic this compound standard
-
HPLC grade Methanol
-
HPLC grade Ethanol
-
HPLC grade Acetonitrile
-
Trifluoroacetic acid (TFA), HPLC grade
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral HPLC Column: CHIROBIOTIC™ T (Teicoplanin-based macrocyclic glycopeptide) or a similar macrocyclic glycopeptide CSP.
Chromatographic Conditions
A systematic approach to screen different mobile phases and columns is recommended to achieve optimal separation.[1][3] The following conditions are a robust starting point for the separation of GABOB enantiomers.
| Parameter | Condition |
| HPLC Column | CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol/Water/Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 0.5 mg/mL in mobile phase |
Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase.
-
Working Standard: Dilute the stock solution with the mobile phase to a final concentration of 0.5 mg/mL for injection.
-
Filter the working standard through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes representative quantitative data for the chiral separation of this compound enantiomers based on the described protocol.
| Enantiomer | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| (R)-4-Amino-2-hydroxybutanoic acid | 8.5 | 1.1 | 2.1 |
| (S)-4-Amino-2-hydroxybutanoic acid | 9.8 | 1.2 |
Note: The retention times and resolution are representative and may vary depending on the specific column batch, HPLC system, and exact mobile phase composition.
Method Development and Optimization
For challenging separations, or to improve resolution and analysis time, the following parameters can be adjusted:
-
Mobile Phase Composition: The ratio of the organic modifier (e.g., Methanol, Ethanol, Acetonitrile) to the aqueous phase can be varied. For underivatized amino acids on macrocyclic glycopeptide CSPs, a high organic content is often beneficial.[2]
-
Acidic/Basic Additives: Small amounts of an acid (like TFA) or a base (like diethylamine) can significantly impact peak shape and resolution, particularly for ionizable compounds.
-
Column Temperature: Adjusting the column temperature can influence the thermodynamics of the chiral recognition process and thereby affect the separation.
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer analysis times.
Visualization of Protocols and Workflows
Experimental Workflow Diagram
Caption: Workflow for the chiral HPLC separation of GABOB enantiomers.
Key Components Relationship Diagram
Caption: Relationship of key components in the chiral separation method.
References
Application Notes and Protocols for the Derivatization of GABOB for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-amino-beta-hydroxybutyric acid (GABOB), a hydroxylated analogue of the neurotransmitter gamma-aminobutyric acid (GABA), plays a significant role in the central nervous system. Accurate and sensitive quantification of GABOB in biological matrices is crucial for neuroscience research and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose; however, the polar and non-volatile nature of GABOB necessitates a derivatization step to enhance its volatility and thermal stability for GC analysis.
This document provides detailed application notes and protocols for the derivatization of GABOB for GC-MS analysis. The primary method described is silylation, a robust and widely used technique for compounds containing hydroxyl, carboxyl, and amino functional groups. Alternative derivatization strategies are also discussed.
Derivatization Strategies for GABOB
The primary goal of derivatization is to replace the active hydrogens in the hydroxyl (-OH), amino (-NH2), and carboxyl (-COOH) groups of GABOB with nonpolar moieties, thereby increasing its volatility. The most common and effective methods for this purpose are silylation and acylation.
Silylation
Silylation involves the reaction of the active hydrogens with a silylating agent to form trimethylsilyl (B98337) (TMS) derivatives. This is a well-established technique for the analysis of amino acids and other polar metabolites.
Common Silylating Reagents:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent suitable for a wide range of compounds.
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent silylating agent, often used in metabolomics.
-
TMCS (Trimethylchlorosilane): Frequently used as a catalyst in combination with BSTFA or MSTFA to enhance the reaction rate.
Acylation
Acylation involves the introduction of an acyl group. Alkyl chloroformates are common reagents for this purpose, reacting with both amino and hydroxyl groups, and esterifying carboxylic acids.
Experimental Protocols
The following protocols are provided as a comprehensive guide for the derivatization of GABOB. While a specific, published protocol for GABOB is not widely available, the following methods are adapted from well-established procedures for structurally similar compounds like gamma-hydroxybutyric acid (GHB) and other amino acids.[1][2][3]
Protocol 1: Silylation of GABOB using BSTFA with TMCS as a Catalyst
This protocol is adapted from methods used for the analysis of GHB, a structurally similar compound.[1][3]
Materials:
-
GABOB standard or sample extract, dried
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., acetonitrile, pyridine (B92270), or ethyl acetate)
-
Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator (optional)
Procedure:
-
Sample Preparation:
-
Ensure the GABOB standard or sample extract is completely dry. If the sample is in an aqueous solution, evaporate to dryness under a gentle stream of nitrogen. The presence of water can interfere with the silylation reaction.
-
-
Reagent Addition:
-
To the dried sample in a reaction vial, add 100 µL of BSTFA containing 1% TMCS.
-
If the sample is not readily soluble in the derivatizing agent, a small amount of anhydrous solvent (e.g., 50 µL of pyridine or acetonitrile) can be added.
-
-
Reaction:
-
Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.
-
Heat the vial at 70°C for 25 minutes in a heating block or oven.[1]
-
-
Cooling and Analysis:
-
Allow the vial to cool to room temperature.
-
The derivatized sample is now ready for injection into the GC-MS system.
-
Workflow Diagram for Silylation of GABOB:
Caption: Workflow for the silylation of GABOB using BSTFA + 1% TMCS.
Protocol 2: Two-Step Derivatization (Methoximation followed by Silylation)
This protocol is beneficial for complex biological samples where GABOB may be present alongside other metabolites that can cause interference. Methoximation protects carbonyl groups, reducing the number of potential byproducts.
Materials:
-
GABOB standard or sample extract, dried
-
Methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL)
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)
-
Reaction vials
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Dry the sample completely as described in Protocol 1.
-
-
Methoximation:
-
Add 50 µL of methoxyamine hydrochloride solution in pyridine to the dried sample.
-
Vortex thoroughly and incubate at 37°C for 90 minutes.
-
-
Silylation:
-
Add 100 µL of MSTFA to the reaction mixture.
-
Vortex and incubate at 37°C for 30 minutes.
-
-
Cooling and Analysis:
-
Cool the vial to room temperature before GC-MS analysis.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for silylation based on protocols for structurally related compounds. Optimal conditions for GABOB should be empirically determined.
| Parameter | BSTFA + 1% TMCS | MSTFA |
| Analyte | GABOB (adapted from GHB)[1] | GABOB (adapted from amino acids) |
| Temperature | 70°C | 37°C - 100°C |
| Time | 25 minutes | 30 - 240 minutes |
| Catalyst | TMCS (included) | Often used with TMCS |
| Notes | A robust method for compounds with hydroxyl and carboxyl groups. | Commonly used in metabolomics for a broad range of metabolites. |
Chiral Derivatization for Enantiomeric Separation
GABOB exists as two enantiomers, (R)-(-)-GABOB and (S)-(+)-GABOB, which may have different biological activities. To separate these enantiomers by GC-MS on a non-chiral column, a chiral derivatizing agent is required to form diastereomers.
Potential Chiral Derivatization Strategy:
A promising approach involves a two-step derivatization using a chiral alcohol (e.g., (-)-menthol) to form diastereomeric esters, followed by acylation or silylation of the remaining active groups.
Workflow for Chiral Derivatization:
Caption: A potential workflow for the chiral derivatization of GABOB.
Conclusion
The protocols outlined in this document provide a comprehensive starting point for the successful derivatization of GABOB for GC-MS analysis. The silylation method using BSTFA with a TMCS catalyst is a robust and recommended approach. For complex matrices, a two-step methoximation and silylation protocol can improve selectivity. Researchers should optimize the derivatization conditions for their specific application and instrumentation to achieve the best quantitative results. For the analysis of GABOB enantiomers, chiral derivatization is a necessary step, and further method development in this area is encouraged.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-2-hydroxybutanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 4-Amino-2-hydroxybutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are chemical synthesis via a nitrile intermediate and biocatalytic synthesis using an enzyme cascade. The chemical route often starts from readily available precursors like L-asparagine, while the biocatalytic approach offers high stereoselectivity.
Q2: What kind of yields can I expect from these synthesis methods?
A2: Yields can vary significantly based on the chosen method and optimization of reaction conditions. Chemical synthesis from L-asparagine has reported yields in the range of 50-61%[1]. Biocatalytic synthesis using a pyruvate (B1213749) aldolase (B8822740) and transaminase cascade has demonstrated higher yields, ranging from 86% to over 95%[2][3][4].
Q3: What are the main challenges in the chemical synthesis route?
A3: The main challenges in the chemical synthesis via a nitrile intermediate include ensuring the complete conversion of the carboxamide to the nitrile, and the subsequent clean reduction of the nitrile to the primary amine without side reactions. Catalyst poisoning and the formation of byproducts during hydrogenation can also impact the final yield and purity.
Q4: What are the key considerations for the biocatalytic synthesis route?
A4: For the biocatalytic route, key considerations include maintaining the stability and activity of the enzymes, optimizing the ratio of the enzymes in the cascade, and controlling substrate concentrations to avoid inhibition. For instance, high concentrations of formaldehyde (B43269) can potentially inhibit the pyruvate aldolase[5].
Q5: How can I purify the final product?
A5: Purification of this compound typically involves ion-exchange chromatography. The crude product is often loaded onto a cation-exchange resin and eluted with an aqueous ammonia (B1221849) solution. Subsequent crystallization from a solvent system like water-ethanol can be used to obtain a pure product[1].
Troubleshooting Guides
Chemical Synthesis: Nitrile Intermediate Route
This guide focuses on the synthesis of L-4-Amino-2-hydroxybutanoic acid starting from L-asparagine, which involves the formation of a nitrile intermediate followed by catalytic hydrogenation.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for the chemical synthesis of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of nitrile intermediate | Incomplete dehydration of the amide. | - Ensure the use of a sufficient excess of the dehydrating agent (e.g., acetic anhydride).- Verify the dryness of the pyridine solvent.- Extend the reaction time or slightly increase the temperature, monitoring for side reactions. |
| Side reaction of the hydroxyl group. | - The hydroxyl group can be acylated by the anhydride. This is usually reversed during workup, but incomplete hydrolysis can be an issue. Ensure proper acidic or basic workup to remove the acyl group. | |
| Low yield after hydrogenation | Incomplete reduction of the nitrile. | - Increase the catalyst loading (e.g., Platinum oxide).- Increase the hydrogen pressure.- Extend the reaction time.- Ensure efficient stirring to maximize catalyst contact with the substrate and hydrogen. |
| Catalyst poisoning. | - Ensure the purity of the nitrile intermediate; impurities can poison the catalyst.[6]- Use fresh, high-quality catalyst.- If sulfur-containing compounds are suspected, pre-treat the substrate or use a catalyst more resistant to sulfur poisoning. | |
| Formation of secondary or tertiary amines. | - This can occur as a side reaction. Using a solvent like acetic acid can help to minimize this by protonating the primary amine as it forms, reducing its nucleophilicity. | |
| Product is impure after purification | Incomplete removal of starting materials or byproducts. | - Optimize the ion-exchange chromatography conditions, such as the pH and concentration of the eluent.- Ensure the capacity of the ion-exchange resin is not exceeded. |
| Co-crystallization with impurities. | - Perform multiple recrystallizations from appropriate solvent systems (e.g., water-methanol or water-ethanol) to improve purity[1]. |
Biocatalytic Synthesis: Enzyme Cascade Route
This guide focuses on the one-pot synthesis of this compound using a pyruvate aldolase and a transaminase.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for the biocatalytic synthesis of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low overall yield | Low enzyme activity. | - Verify the activity of both the pyruvate aldolase and the transaminase individually before starting the cascade reaction.- Ensure proper storage of enzymes (typically at -20°C or -80°C in a suitable buffer containing glycerol (B35011) to prevent freezing)[7].- Avoid multiple freeze-thaw cycles which can denature the enzymes[8][9][10]. |
| Suboptimal enzyme ratio. | - The optimal ratio of pyruvate aldolase to transaminase may vary. Titrate the concentration of each enzyme to find the optimal balance for maximizing the overall reaction rate. | |
| Substrate inhibition. | - High concentrations of formaldehyde can be toxic to enzymes.[5] Consider a fed-batch approach where formaldehyde is added gradually to maintain a low, steady concentration. | |
| Unfavorable reaction equilibrium. | - The transamination step is often reversible. To drive the reaction towards the product, ensure an adequate supply of the amine donor (e.g., alanine) and efficient removal of the keto-acid byproduct (pyruvate) by the aldolase in the cyclic cascade. | |
| Formation of byproducts | Second aldol (B89426) addition. | - The aldol addition product can sometimes react with a second molecule of formaldehyde.[2] This can be minimized by controlling the formaldehyde concentration. |
| Low stereoselectivity | Poor enzyme performance. | - Ensure that the transaminase being used has high stereoselectivity for the desired enantiomer.- Verify that the reaction conditions (pH, temperature) are optimal for maintaining the enzyme's stereoselective properties. |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Chemical Synthesis (from L-asparagine) | Biocatalytic Synthesis (Enzyme Cascade) |
| Starting Materials | L-asparagine, Acetic anhydride, Pyridine, H₂ | Pyruvate, Formaldehyde, Alanine (B10760859) |
| Key Reagents/Catalysts | Platinum oxide | Pyruvate aldolase, Transaminase, PLP |
| Reported Yield | 50-61%[1] | 86% to >95%[2][3][4] |
| Stereoselectivity | Dependent on the chirality of the starting material. | High (>99% ee reported)[2] |
| Reaction Conditions | Elevated temperatures and pressures for hydrogenation. | Mild conditions (e.g., room temperature, neutral pH). |
| Key Advantages | Utilizes readily available starting materials. | High yield and stereoselectivity, environmentally benign. |
| Key Disadvantages | Use of hazardous reagents, potential for side reactions. | Enzyme cost and stability can be a factor. |
Experimental Protocols
Protocol 1: Chemical Synthesis of L-4-Amino-2-hydroxybutanoic Acid from L-asparagine
This protocol is a composite based on the process described in US Patent 4,290,972.[1]
Step 1: Preparation of L-3-Cyano-2-hydroxypropionic acid
-
Dissolve L-asparagine monohydrate (e.g., 13.5 g, 90 mmol) in 20% aqueous acetic acid (e.g., 136 ml).
-
Cool the solution to 5°C.
-
Slowly add a solution of sodium nitrite (B80452) (e.g., 9.2 g, 133 mmol) in water (e.g., 45 ml) dropwise while maintaining the temperature at 5°C.
-
Allow the reaction mixture to stand at ambient temperature overnight.
-
The resulting solution containing L-malamidic acid is then concentrated under reduced pressure.
-
To the concentrate, add pyridine (e.g., 150 ml) and concentrate again to remove water.
-
Redissolve the concentrate in pyridine (e.g., 120 ml) and add acetic anhydride (e.g., 33 ml).
-
Allow the mixture to stand for one hour at ambient temperature to form L-3-cyano-2-acetoxypropionic acid.
-
To hydrolyze the acetate, add water and stir. The L-3-cyano-2-hydroxypropionic acid can be purified by chromatography if desired, or used directly in the next step.
Step 2: Catalytic Hydrogenation to L-4-Amino-2-hydroxybutanoic acid
-
Dissolve the crude L-3-cyano-2-hydroxypropionic acid in a suitable solvent such as water or a water/acetic acid mixture.
-
Add a catalytic amount of platinum oxide (PtO₂).
-
Place the reaction mixture in a hydrogenation apparatus.
-
Pressurize the vessel with hydrogen gas (the specific pressure may need to be optimized, but typically ranges from atmospheric to several atmospheres).
-
Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed.
-
After the reaction is complete, filter off the catalyst.
-
The filtrate containing the product can then be purified.
Step 3: Purification
-
Load the filtrate onto a column of a cation-exchange resin (H⁺ form).
-
Wash the column with water.
-
Elute the product with a dilute aqueous ammonia solution (e.g., 0.5 N to 2 N).
-
Combine the fractions containing the product and concentrate under reduced pressure.
-
Add ethanol (B145695) to the concentrated aqueous solution to induce crystallization.
-
Collect the crystalline product by filtration, wash with ethanol, and dry under vacuum.
Protocol 2: Biocatalytic Synthesis of (S)- or (R)-4-Amino-2-hydroxybutanoic Acid
This protocol is based on the enzyme cascade method described by Garrabou et al. in ACS Catalysis.[2]
Experimental Workflow
Caption: Workflow for the biocatalytic synthesis of this compound.
Materials:
-
Pyruvate
-
L-Alanine or D-Alanine (depending on the desired product stereoisomer)
-
Formaldehyde solution
-
Pyridoxal 5'-phosphate (PLP)
-
Pyruvate aldolase (e.g., from E. coli)
-
(S)- or (R)-selective transaminase
-
Sodium phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)
Procedure:
-
In a reaction vessel, dissolve pyruvate (e.g., 2.1 mmol) and the chosen alanine enantiomer (e.g., 4.2 mmol) in the sodium phosphate buffer containing PLP (e.g., 1 mM).
-
Add the pyruvate aldolase (e.g., 10 U/mL final concentration) and the appropriate transaminase (e.g., 7 U/mL final concentration) to the reaction mixture.
-
Using a syringe pump, continuously add the formaldehyde solution at a slow, constant rate (e.g., 0.57 mmol/h) over a period of several hours (e.g., 15 hours). This fed-batch approach is crucial to avoid high concentrations of formaldehyde which can inhibit the enzymes.
-
Maintain the reaction at a constant temperature (e.g., 25°C) and pH (7.0) with gentle stirring.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable method such as HPLC to determine the concentration of the product.
-
Once the reaction has reached completion (typically after 24 hours), the product can be purified from the reaction mixture using ion-exchange chromatography as described in the chemical synthesis protocol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions | MDPI [mdpi.com]
- 3. Tuning of the enzyme ratio in a neutral redox convergent cascade: A key approach for an efficient one-pot/two-step biocatalytic whole-cell system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Biotransformation of 2-keto-4-hydroxybutyrate via aldol condensation using an efficient and thermostable carboligase from Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. Enzyme Stability and Preservation – Creative Enzymes Blog [creative-enzymes.com]
- 8. researchgate.net [researchgate.net]
- 9. oatext.com [oatext.com]
- 10. Effect of Storage Temperature and Time on Stability of Liver Enzymes in Blood Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
GABOB in Aqueous Solutions: Technical Support & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of γ-amino-β-hydroxybutyric acid (GABOB) in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for GABOB in aqueous solutions?
While specific degradation kinetics for GABOB in aqueous solutions are not extensively documented in publicly available literature, potential stability issues can be inferred from its structural analogue, gabapentin (B195806). The primary degradation pathway for compounds with a γ-amino acid structure is often intramolecular cyclization to form a lactam.[1][2] For GABOB, this would result in the formation of a β-hydroxy-γ-lactam. This reaction is typically influenced by pH and temperature.
Q2: How does pH affect the stability of GABOB solutions?
Based on studies of the analogous compound gabapentin, the degradation rate of GABOB in aqueous solution is expected to be pH-dependent. Gabapentin exhibits maximum stability at a pH of approximately 6.0. Deviations from this pH, particularly towards acidic or alkaline conditions, can catalyze the intramolecular cyclization (lactamization). Therefore, maintaining a pH around 6.0 is recommended for optimal stability of GABOB aqueous solutions.
Q3: What is the impact of temperature on the stability of GABOB solutions?
Temperature is a critical factor in the stability of GABOB solutions. Increased temperatures accelerate the rate of chemical degradation, including the potential lactamization. For long-term storage, it is advisable to keep GABOB solutions at refrigerated (2-8 °C) or frozen temperatures to minimize degradation.
Q4: Are GABOB solutions sensitive to light?
Q5: What are the expected degradation products of GABOB in an aqueous solution?
The most probable degradation product of GABOB in aqueous solution is its corresponding lactam, formed through intramolecular cyclization.[1][2] The formation of this lactam involves the nucleophilic attack of the amino group on the carboxylic acid moiety.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of GABOB potency over time in solution. | Degradation of GABOB, likely through lactamization. | - Verify the pH of the solution; adjust to approximately 6.0 if necessary. - Store the solution at a lower temperature (refrigerated or frozen). - Protect the solution from light by using amber vials or storing it in the dark. - Prepare fresh solutions more frequently. |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | - Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products. - Use a stability-indicating HPLC method to separate GABOB from its degradants (see Experimental Protocols section). |
| Precipitation in the GABOB solution. | Poor solubility at the current pH or temperature. | - Check the pH of the solution and adjust if necessary. GABOB's solubility can be pH-dependent. - If stored at low temperatures, allow the solution to equilibrate to room temperature and check for redissolution. |
Data Presentation: Stability of a GABOB Analogue
Quantitative stability data for GABOB is limited. The following table summarizes the stability of its structural analogue, gabapentin, in aqueous solutions, which can provide insights into the potential behavior of GABOB.
Table 1: pH-Dependent Degradation of Gabapentin in Aqueous Solution
| pH | Rate of Degradation | Stability |
| < 4.5 | Increased | Lower |
| 4.5 - 7.0 | Slower for zwitterionic species | Higher |
| ~ 6.0 | Minimum | Maximum |
| > 7.0 | Increased | Lower |
Data inferred from studies on gabapentin and may not be directly representative of GABOB.
Experimental Protocols
Stability-Indicating HPLC Method for GABOB
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for the determination of GABOB in the presence of its degradation products.[3]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: RP-18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: 0.01 M sodium heptanesulfonate solution, adjusted to pH 2.4 with an appropriate acid (e.g., phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2. Standard Solution Preparation:
-
Prepare a stock solution of GABOB reference standard in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.40-0.60 mg/mL).[3]
3. Sample Preparation:
-
Dilute the aqueous GABOB sample with the mobile phase to a final concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Forced Degradation Study Protocol:
To ensure the analytical method is stability-indicating, forced degradation studies should be performed on a GABOB solution.
-
Acid Hydrolysis: Add 1N HCl to the GABOB solution and heat at 60°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Add 1N NaOH to the GABOB solution and heat at 60°C for a specified time. Neutralize before injection.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the GABOB solution and store at room temperature for a specified time.
-
Thermal Degradation: Heat the GABOB solution at 60°C for a specified time.
-
Photodegradation: Expose the GABOB solution to UV light (e.g., 254 nm) for a specified time.
Analyze all stressed samples using the HPLC method described above and check for the separation of the GABOB peak from any degradation product peaks.
Mandatory Visualization
Metabolic Pathway of GABOB
Since the specific chemical degradation pathway of GABOB in aqueous solution is not well-documented, the following diagram illustrates its known metabolic pathway, which involves its synthesis from and conversion to other biologically relevant molecules.[4][5]
Logical Workflow for GABOB Stability Troubleshooting
The following diagram outlines a logical workflow for troubleshooting stability issues with GABOB aqueous solutions.
References
- 1. Kinetic model for solid-state degradation of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theoretical mechanistic insight into the gabapentin lactamization by an intramolecular attack: Degradation model and stabilization factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an analysis method for 4-amino-3-hydroxybutyric acid by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. γ-Amino-β-hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 5. Formation of GABOB from 2-hydroxyputrescine and its anticonvulsant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low sensitivity in LC-MS analysis of 4-Amino-2-hydroxybutanoic acid
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low sensitivity in the LC-MS analysis of 4-Amino-2-hydroxybutanoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My signal for this compound is very low or non-existent. What are the most common causes?
Low sensitivity in the LC-MS analysis of this compound is a common issue primarily due to its polar nature. The most frequent causes include:
-
Poor Chromatographic Retention: As a polar compound, this compound is poorly retained on traditional reversed-phase columns (like C18), leading to elution in the solvent front where ion suppression is often most severe.[1][2]
-
Ion Suppression: Co-eluting matrix components from your sample (e.g., salts, lipids, other polar molecules) can interfere with the ionization of your analyte in the MS source, significantly reducing its signal.[3][4][5][6] This is a major concern, especially with complex biological samples.[3][5]
-
Suboptimal Mass Spectrometry (MS) Settings: The ionization efficiency of your analyte is highly dependent on the MS source parameters. Incorrect settings for the ionization mode, gas flows, temperatures, and voltages can lead to a weak signal.[7][8]
-
Ineffective Sample Preparation: Failure to adequately remove interfering substances from your sample matrix is a primary contributor to ion suppression and low sensitivity.[3][6]
Q2: How can I improve the chromatographic retention of this compound?
To improve the retention and separation of this polar analyte, consider the following:
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating polar compounds.[1][9][10] It utilizes a polar stationary phase and a high organic content mobile phase, which promotes the retention of hydrophilic analytes like this compound.[1][10][11]
-
Use a Polar-Embedded or Aqueous-Compatible Reversed-Phase Column: Some modern reversed-phase columns are designed to be more compatible with highly aqueous mobile phases and offer better retention for polar compounds compared to traditional C18 columns.[2]
-
Consider Chemical Derivatization: Derivatizing the amino and/or carboxylic acid groups of this compound can decrease its polarity, leading to better retention on reversed-phase columns and potentially improved ionization efficiency.[2][12][13][14]
Here is a comparison of chromatographic approaches:
| Chromatographic Mode | Stationary Phase Examples | Mobile Phase Composition | Suitability for this compound |
| Reversed-Phase (RP) | C18, C8 | High aqueous | Generally poor retention.[2] |
| HILIC | Unmodified Silica, Amide, Diol | High organic (e.g., acetonitrile)[1][11] | Highly Recommended. Excellent retention for polar compounds.[1][9][10] |
| Ion-Pairing RP | C18, C8 | Aqueous/Organic with an ion-pairing reagent | Can improve retention but may cause ion suppression and instrument contamination.[2][12] |
Q3: How do I identify and mitigate ion suppression?
Ion suppression is a reduction in analyte signal due to the presence of other co-eluting molecules.[3][4][5]
Identifying Ion Suppression:
A common method to assess ion suppression is the post-column infusion experiment .[3] In this experiment, a constant flow of your analyte solution is infused into the LC eluent after the analytical column, while a blank matrix sample is injected. A dip in the baseline signal at the retention time of your analyte indicates the presence of ion-suppressing components from the matrix.
Mitigating Ion Suppression:
-
Improve Chromatographic Separation: By using a technique like HILIC, you can better separate this compound from many of the polar matrix components that cause suppression.[1][3]
-
Enhance Sample Preparation: Implement more rigorous sample cleanup procedures to remove interfering substances before injection.[3][6] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing matrix components than simple protein precipitation.[6]
-
Dilute the Sample: Reducing the concentration of the matrix by diluting the sample can lessen ion suppression, but this will also reduce the analyte concentration.[4]
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled version of your analyte will co-elute and experience similar ion suppression, allowing for more accurate quantification.[15][16]
Q4: What are the best starting points for mass spectrometer optimization?
Optimizing the MS parameters is critical for maximizing sensitivity.[7][8]
-
Ionization Mode: For a compound with an amino group and a carboxylic acid group, both positive and negative electrospray ionization (ESI) modes should be evaluated.
-
Positive Mode (ESI+): Will likely detect the protonated molecule [M+H]+.
-
Negative Mode (ESI-): Will likely detect the deprotonated molecule [M-H]-. The acidic nature of the carboxylic acid may favor negative mode.
-
-
Source Parameters: Systematically optimize the following to maximize your analyte's signal-to-noise ratio:
-
Capillary/Spray Voltage
-
Gas Temperatures (Nebulizing and Drying Gases)
-
Gas Flow Rates
-
Nebulizer Pressure
-
-
Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization efficiency.
-
For ESI+ , small amounts of formic acid or acetic acid are commonly used.
-
For ESI- , weak acids like acetic or propionic acid may improve signal, while formic acid can sometimes cause suppression.[17] Ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) can be good buffers for both polarities.
-
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This is a simple and fast method for sample cleanup, but may not be sufficient for complex matrices, potentially leading to higher ion suppression.[6][18]
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) (or methanol) containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS analysis.
Protocol 2: Derivatization for Improved Sensitivity
Derivatization can enhance chromatographic retention and ionization efficiency.[13][14] For amino acids, reagents that target the amine group are common.
Example using 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC):[19]
-
Evaporate the dried sample extract.
-
Add 20 µL of borate (B1201080) buffer and vortex.
-
Add 20 µL of AQC reagent solution and vortex immediately.
-
Heat the mixture at 55°C for 10 minutes.
-
The sample is now ready for injection onto a reversed-phase column.
Troubleshooting Workflow
Below is a logical workflow to diagnose and resolve low sensitivity issues.
Caption: A troubleshooting workflow for low LC-MS sensitivity.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. waters.com [waters.com]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go-jsb.co.uk [go-jsb.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. nebiolab.com [nebiolab.com]
- 16. The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
Technical Support Center: Optimization of 4-Amino-2-hydroxybutanoic Acid (GABOB) Solid-Phase Extraction
Welcome to the technical support center for the optimization of solid-phase extraction (SPE) protocols for 4-Amino-2-hydroxybutanoic acid (GABOB). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to facilitate robust and reproducible sample preparation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the solid-phase extraction of GABOB, a polar, zwitterionic compound.
Q1: Why is my GABOB recovery low, and how can I troubleshoot it?
Low recovery is the most frequent challenge in SPE.[1] A systematic approach is required to identify the source of analyte loss. The first step is to analyze each fraction of the SPE process (load, wash, and elution) to determine where the loss is occurring.[2][3]
-
Analyte Lost in the Load Fraction (Breakthrough): This indicates that GABOB did not adequately bind to the sorbent.
-
Incorrect Sorbent Choice: GABOB is a polar, zwitterionic amino acid. Standard reversed-phase (e.g., C18) sorbents may not provide sufficient retention.[1][4] Ion-exchange or mixed-mode sorbents are generally more suitable.[5][6][7] Strong cation exchange (SCX) is often effective for amino acids under acidic conditions.[5][8]
-
Improper Sample pH: For cation exchange, the sample pH must be adjusted to ensure the primary amine group of GABOB is protonated (positively charged).[9][10] Acidifying the sample with a weak acid like formic acid is a common strategy.[11]
-
Sample Solvent Too Strong: The sample should be in a weak solvent (typically 100% aqueous) to promote binding to the sorbent.[3][12]
-
High Flow Rate: Loading the sample too quickly can prevent proper interaction between GABOB and the sorbent.[9] A slow, steady flow rate of ~1-2 mL/min is recommended.[1]
-
Sorbent Overload: The mass of the sorbent may be insufficient for the amount of analyte or matrix components.[3][9] Consider increasing the sorbent bed mass.[12]
-
-
Analyte Lost in the Wash Fraction: This suggests the wash solvent is too strong, prematurely eluting GABOB.
-
Wash Solvent Strength: The wash solvent should be strong enough to remove interferences but weak enough to leave GABOB bound. For ion-exchange, a wash with a mild organic solvent (like methanol) containing the same acid as the loading solution can remove hydrophobic interferences without disrupting the ionic interaction.[11]
-
Incorrect pH: The pH of the wash solution must be maintained to keep GABOB in its charged, retained form.[3]
-
-
Analyte Not Found in Elution Fraction (Strong Retention): This implies the elution solvent is not strong enough to desorb GABOB from the sorbent.[3]
-
Insufficient Elution Solvent Strength: For cation exchange, the elution solvent must neutralize the charge on GABOB or the sorbent. A common approach is to use a volatile basic modifier, such as 5% ammonium (B1175870) hydroxide (B78521) in methanol (B129727), to deprotonate the amine group, thus disrupting the ionic interaction and allowing for elution.[11][13]
-
Insufficient Elution Volume: Ensure a sufficient volume of elution solvent is used to completely pass through the sorbent bed.[1] It may be beneficial to collect multiple small elution fractions.
-
Q2: What type of SPE sorbent is best for GABOB?
The choice of sorbent is critical for the successful extraction of a polar, zwitterionic molecule like GABOB.
-
Ion-Exchange Sorbents: These are highly effective for charged molecules.[7] Since GABOB contains a primary amine, a strong cation exchange (SCX) sorbent is an excellent choice.[5][8] Under acidic conditions (pH < pKa of the amine group), GABOB will be positively charged and bind strongly to the negatively charged SCX sorbent.[8]
-
Mixed-Mode Sorbents: These sorbents combine two retention mechanisms, such as reversed-phase and ion-exchange, into a single phase.[6][13][14] A mixed-mode cation exchange (MCX) sorbent can provide dual retention (hydrophobic and ionic), allowing for very rigorous wash steps to remove a wide range of interferences, resulting in a cleaner final extract.[14]
-
Reversed-Phase Sorbents: Generally not recommended for highly polar molecules like GABOB due to poor retention.[1][4]
Q3: How does pH affect GABOB retention and elution?
pH is arguably the most critical parameter for ion-exchange SPE of amino acids.[10][15] GABOB has both an acidic carboxylic acid group and a basic amino group, meaning its net charge is pH-dependent.
-
Loading (Retention): To retain GABOB on a cation exchange sorbent, the pH of the sample must be adjusted to be at least 2 pH units below the pKa of the amino group. This ensures the amine is fully protonated (-NH3+), giving the molecule a net positive charge for strong interaction with the sorbent.[15]
-
Elution: To elute GABOB, the charge interaction must be disrupted. This is typically achieved by increasing the pH of the elution solvent to be at least 2 pH units above the pKa of the amino group.[1] This neutralizes the amine (-NH2), breaking the ionic bond with the sorbent and allowing the analyte to be eluted.[14]
Experimental Protocols & Data
Recommended Protocol: Strong Cation Exchange (SCX) SPE for GABOB
This protocol provides a starting point for the extraction of GABOB from an aqueous matrix, such as plasma or urine. Optimization may be required based on the specific sample matrix and analytical requirements.
1. Sample Pre-treatment:
-
Acidify the sample by diluting it 1:1 (v/v) with an aqueous solution of 1-2% formic acid.[11] This ensures GABOB is fully protonated.
2. SPE Cartridge Conditioning:
-
Condition the SCX cartridge (e.g., 10 mg/1 mL) with 1 mL of methanol.[11]
-
Equilibrate the cartridge with 1 mL of water containing 1% formic acid.[11] Do not allow the sorbent bed to dry out.[12]
3. Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (approx. 1 drop/second).[11]
-
Optimization Tip: Collect the flow-through and re-apply it to the cartridge to ensure maximum binding, especially during method development.[11]
4. Wash Step:
-
Wash the cartridge with 1 mL of methanol containing 1% formic acid to remove hydrophobic and neutral interferences.[11]
5. Elution:
-
Elute GABOB from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.[11][13] This basic solution neutralizes the charge on GABOB, releasing it from the sorbent.
-
Optimization Tip: A second elution with an additional 0.5-1 mL of the elution solvent can be performed to ensure complete recovery.
6. Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., LC-MS mobile phase).
Data Presentation: Sorbent Optimization
The following table summarizes hypothetical recovery data from an experiment comparing different SPE sorbents for GABOB extraction. This illustrates the importance of selecting the correct retention mechanism.
| Sorbent Type | Retention Mechanism(s) | Wash Solvent | Elution Solvent | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| C18 (Reversed-Phase) | Hydrophobic | Water | Acetonitrile | < 20% | 35% |
| SCX (Strong Cation Exchange) | Ionic | 1% Formic Acid in Methanol | 5% NH4OH in Methanol | 92% | 4.5% |
| MCX (Mixed-Mode Cation Exchange) | Ionic & Hydrophobic | 1% Formic Acid in Methanol | 5% NH4OH in Methanol | 95% | 3.8% |
Table 1: Comparison of SPE sorbent performance for GABOB extraction. The data clearly shows that ion-exchange based methods (SCX and MCX) provide significantly higher and more consistent recoveries than standard reversed-phase methods.
Visualized Workflows and Logic
General SPE Workflow
The following diagram illustrates the fundamental steps of a solid-phase extraction protocol.
Caption: Standard workflow for solid-phase extraction of GABOB.
Troubleshooting Logic for Low Recovery
This decision tree provides a logical path to diagnose the cause of low analyte recovery.
Caption: Decision tree for troubleshooting low GABOB recovery.
Sorbent Selection Logic
This diagram outlines the thought process for selecting an appropriate SPE sorbent for GABOB.
Caption: Logic for selecting the optimal SPE sorbent for GABOB.
References
- 1. welch-us.com [welch-us.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05956C [pubs.rsc.org]
- 5. On the use of solid phase ion exchangers for isolation of amino acids from liquid samples and their enantioselective gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. specartridge.com [specartridge.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 13. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 14. m.youtube.com [m.youtube.com]
- 15. specartridge.com [specartridge.com]
Technical Support Center: Quantification of GABOB in Cerebrospinal Fluid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects encountered during the quantification of γ-amino-β-hydroxybutyric acid (GABOB) in cerebrospinal fluid (CSF).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact GABOB quantification in CSF?
A1: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix.[1] In the context of CSF analysis by liquid chromatography-mass spectrometry (LC-MS), endogenous substances like salts, proteins, and phospholipids (B1166683) can interfere with the ionization of GABOB in the MS source, leading to inaccurate and unreliable quantitative results.[1][2] This interference can cause either an underestimation (ion suppression) or overestimation (ion enhancement) of the true GABOB concentration.
Q2: What are the primary sources of matrix effects in a CSF sample?
A2: The primary sources of matrix effects in CSF are endogenous and exogenous compounds.
-
Endogenous Compounds: CSF, while cleaner than plasma, contains various substances that can interfere with analysis.[3] These include proteins (like albumin), salts (Na+, K+, Ca²⁺, Cl⁻), glucose, lactate, and phospholipids.[3][4][5]
-
Exogenous Compounds: Substances introduced during sample collection or processing can also contribute. These may include anticoagulants, medications administered to the patient, or contaminants from collection tubes.[1][6] Contamination from povidone-iodine used during collection or from blood due to a traumatic tap can also introduce significant interference.[7][8][9]
Q3: How can I qualitatively and quantitatively assess matrix effects in my assay?
A3: Matrix effects can be evaluated using several methods:
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of a pure GABOB standard into the mass spectrometer after the analytical column.[10] A blank, extracted CSF sample is then injected. Any dip or rise in the constant signal baseline as the matrix components elute indicates regions of ion suppression or enhancement, respectively.[10]
-
Quantitative Assessment (Post-Extraction Spiking): This is the most common approach.[1] The response of an analyte in a neat solution is compared to its response when spiked into a blank matrix extract that has already gone through the entire sample preparation process. The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of the matrix effect.[1] An MF < 1 indicates suppression, while an MF > 1 signifies enhancement.
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for GABOB quantification?
A4: A stable isotope-labeled internal standard (e.g., GABOB-D2) is the preferred choice because it is chemically identical to the analyte (GABOB) and differs only in mass.[11] This ensures it has nearly identical chromatographic retention time and ionization behavior. Consequently, the SIL-IS experiences the same degree of matrix effect as the analyte.[3] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[1][3]
Q5: Can I use artificial CSF (aCSF) for method development and calibration?
A5: Yes, using a surrogate matrix like artificial CSF (aCSF) is a viable strategy, especially during method development, to conserve limited and valuable patient CSF samples.[3][12] Studies have shown that aCSF prepared with bovine serum albumin (BSA) at concentrations mimicking the total protein in real CSF (e.g., 300 to 2000 μg/mL) can provide accurate concentration estimates.[3][12] However, it is crucial to validate that the aCSF produces a comparable matrix effect to that of authentic CSF lots.[3]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low GABOB signal / Poor Sensitivity | Ion Suppression: Co-eluting endogenous compounds (e.g., phospholipids, salts) are interfering with GABOB ionization. | 1. Improve Sample Preparation: Switch from simple protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interferences.[13] 2. Dilute the Sample: Diluting the CSF sample can reduce the concentration of interfering matrix components, though this may impact the limit of detection.[10] 3. Modify Chromatography: Adjust the LC gradient or change the column to achieve better separation between GABOB and the region of ion suppression.[10] |
| High Variability in Results (Poor Precision) | Inconsistent Matrix Effects: The composition of the CSF matrix varies between samples or different lots, causing inconsistent ion suppression/enhancement. | 1. Incorporate a Stable Isotope-Labeled IS: Use a SIL-IS (e.g., GABOB-D2) to compensate for variability. This is the most effective solution.[1][11] 2. Assess Multiple Matrix Lots: During validation, test at least six different lots of blank CSF to ensure the method is robust against typical biological variability.[1] |
| Inaccurate Results (Poor Accuracy) | Uncompensated Matrix Effect: The chosen internal standard is not adequately tracking the matrix effect experienced by GABOB. Calibration standards are not matrix-matched. | 1. Use a SIL-IS: If not already in use, switch to a SIL-IS.[11] 2. Matrix-Match Calibrators: Prepare calibration standards in a surrogate matrix (like aCSF) or a representative blank CSF pool to ensure the calibrators and samples experience similar matrix effects.[10][14] |
| Unexpected Peaks or High Baseline | Sample Contamination: The sample may be contaminated with blood from the collection procedure or other exogenous substances. | 1. Centrifuge CSF: If blood contamination is suspected, centrifuge the CSF sample immediately after collection and prior to freezing to remove red blood cells, which can eliminate most of the interference.[8] 2. Review Collection Protocol: Ensure proper sterile technique and collection procedures are followed to avoid contamination.[6] |
Data and Methodologies
Data Presentation
Table 1: Potential Endogenous Interferences in CSF
| Compound Class | Examples | Potential Impact on LC-MS Analysis |
| Proteins | Albumin, IgG | Can foul the LC column and MS source; may cause ion suppression.[4][15] |
| Salts / Ions | Na⁺, K⁺, Cl⁻, Ca²⁺ | High concentrations can cause significant ion suppression in the ESI source.[3][5] |
| Metabolites | Glucose, Lactate, Amino Acids | Can co-elute with the analyte of interest, potentially causing interference or ion suppression.[4][16] |
| Lipids | Phospholipids, Gangliosides | Strong source of ion suppression in electrospray ionization.[13][17] |
Table 2: Comparison of Common Sample Preparation Techniques
| Technique | Efficiency of Matrix Removal | Recovery | Speed / Throughput | Notes |
| Protein Precipitation (PPT) | Low to Moderate | Good | High | Simple and fast, but the resulting extract is often "dirtier" and may retain significant matrix components like phospholipids.[13] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable | Moderate | Good for removing highly polar (salts) or non-polar interferences, but can be labor-intensive.[13] |
| Solid-Phase Extraction (SPE) | High | Good | Moderate to High | Considered a very effective method for cleaning up complex samples by selectively retaining the analyte while washing away interferences.[13] |
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation (PPT)
-
Pipette 50 µL of CSF sample into a microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile (B52724) containing the stable isotope-labeled internal standard (e.g., GABOB-D2).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for GABOB Quantification
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) Column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 95% B, hold for 0.5 min, decrease to 40% B over 3 min, hold for 1 min, return to 95% B and equilibrate for 1.5 min.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions (Hypothetical):
-
GABOB: Q1: 120.1 -> Q3: 102.1
-
GABOB-D2 (IS): Q1: 122.1 -> Q3: 104.1
-
Protocol 3: Quantitative Assessment of Matrix Factor (MF)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike GABOB and the IS into the reconstitution solvent (e.g., 90% acetonitrile/water).
-
Set B (Pre-Extraction Spike): Spike GABOB and the IS into blank CSF before the sample preparation procedure. (This set is used to determine Process Efficiency).
-
Set C (Post-Extraction Spike): Perform the entire sample preparation procedure on blank CSF. Spike GABOB and the IS into the final, clean extract.[1]
-
-
Analyze all sets using the established LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set C) / (Peak Area in Set A)
-
An IS-Normalized MF is calculated to determine if the IS adequately compensates for the matrix effect:
-
IS-Normalized MF = ( (GABOB Peak Area / IS Peak Area) in Set C ) / ( (GABOB Peak Area / IS Peak Area) in Set A )
-
The goal is to have an IS-Normalized MF value close to 1.[1]
-
Visualizations
Caption: Workflow for GABOB quantification in CSF from sample collection to final result.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigating surrogate cerebrospinal fluid matrix compositions for use in quantitative LC-MS analysis of therapeutic antibodies in the cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Ion concentrations in CSF and serum are differentially and [ukdri.ac.uk]
- 6. Cerebrospinal fluid GABA measurements: basic and clinical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interference of Cerebrospinal Fluid Total Protein Measurement by Povidone-Iodine Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interference of cerebrospinal fluid total protein measurement by povidone-iodine contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Quantification of γ-Aminobutyric Acid in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigating surrogate cerebrospinal fluid matrix compositions for use in quantitative LC-MS analysis of therapeutic antibodies in the cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. Cerebrospinal Fluid (CSF) Analysis and Interpretation in Neurocritical Care for Acute Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cerebrospinal fluid analysis: current diagnostic methods in central nervous system infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cerebrospinal fluid: Profiling and fragmentation of gangliosides by ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 4-Amino-2-hydroxybutanoic acid during sample storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 4-Amino-2-hydroxybutanoic acid (GABOB) during sample storage and analysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of GABOB concentration in solution over time | pH-mediated hydrolysis: The ester-like lactone ring that can form from GABOB is susceptible to hydrolysis under acidic or basic conditions. | Maintain the pH of the solution within a neutral range (ideally pH 6.0-7.5). Use appropriate buffer systems to stabilize the pH. |
| Temperature-induced degradation: Elevated temperatures can accelerate degradation reactions, including hydrolysis and oxidation. | Store samples at recommended low temperatures (2-8°C for short-term and -20°C or lower for long-term storage). Avoid repeated freeze-thaw cycles. | |
| Oxidation: The amino group in GABOB can be susceptible to oxidation. | Prepare solutions using deoxygenated solvents. Consider storing samples under an inert atmosphere (e.g., nitrogen or argon). The use of antioxidants can be explored, but their compatibility and potential interference with downstream analysis must be validated. | |
| Appearance of unknown peaks in chromatograms | Formation of degradation products: Stress conditions such as extreme pH, high temperature, or light exposure can lead to the formation of degradation products. A likely degradation pathway is the intramolecular cyclization to form a γ-lactone. | Conduct a forced degradation study to identify potential degradation products and establish their chromatographic profiles. This will help in developing a stability-indicating analytical method. |
| Matrix effects: Components of the sample matrix (e.g., buffers, excipients, biological fluids) may interfere with the analysis. | Implement a robust sample preparation method, such as solid-phase extraction (SPE) or protein precipitation, to remove interfering substances. | |
| Inconsistent analytical results | Improper sample handling: Inconsistent procedures for sample collection, processing, and storage can introduce variability. | Standardize all sample handling procedures. Ensure that all personnel follow the same protocols for sample collection, aliquoting, storage, and preparation for analysis. |
| Non-validated analytical method: The analytical method may not be stability-indicating, meaning it cannot separate the intact GABOB from its degradation products. | Develop and validate a stability-indicating HPLC method. The method should be able to resolve GABOB from all potential degradation products and be robust enough for routine use. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For solid GABOB, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place.[1][2][3] For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize potential degradation from moisture and atmospheric oxygen.[4]
Q2: How should I prepare and store GABOB solutions to ensure stability?
A2: GABOB solutions should be prepared in a suitable buffer to maintain a neutral pH, ideally between 6.0 and 7.0, as studies on similar molecules like gabapentin (B195806) have shown minimal degradation at this pH.[5] Solutions should be stored at 2-8°C for short-term use (up to a few days) and frozen at -20°C or below for long-term storage. To prevent oxidation, using deoxygenated solvents and storing aliquots under an inert gas can be beneficial. Avoid repeated freeze-thaw cycles by storing the solution in single-use aliquots.
Q3: What is the most likely degradation pathway for GABOB in aqueous solutions?
A3: The most probable degradation pathway for this compound in solution is intramolecular cyclization (lactonization) to form the corresponding γ-lactone, 4-amino-dihydrofuran-2(3H)-one. This reaction is often catalyzed by acidic or basic conditions. Other potential degradation pathways include oxidation of the amino group and decarboxylation at elevated temperatures.
Q4: How can I develop a stability-indicating HPLC method for GABOB analysis?
A4: A stability-indicating HPLC method must be able to separate the intact GABOB from its degradation products, process impurities, and any other components in the sample matrix. To develop such a method, you should perform forced degradation studies. This involves subjecting GABOB solutions to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. The analytical method, likely a reversed-phase HPLC method with UV detection, should then be optimized to achieve baseline separation of all resulting peaks.
Q5: Are there any recommended starting conditions for an HPLC method for GABOB?
A5: Based on methods for similar amino acids, a reversed-phase HPLC method without derivatization could be a good starting point. Consider the following initial conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer at a slightly acidic to neutral pH) and an organic modifier like acetonitrile (B52724) or methanol.
-
Detection: UV detection at a low wavelength (e.g., 200-220 nm), as GABOB lacks a strong chromophore.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C. Method optimization will be necessary to achieve the desired separation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of GABOB and to test the specificity of a stability-indicating HPLC method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffer, pH 7.0
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of GABOB in HPLC-grade water at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix equal volumes of the GABOB stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the GABOB stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the GABOB stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the GABOB stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the GABOB stock solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis. Analyze the stressed samples along with a control sample (GABOB stock solution stored at 2-8°C).
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
Objective: To quantify GABOB and separate it from its degradation products.
Instrumentation and Conditions (starting point for development):
-
HPLC System: A system with a pump, autosampler, column oven, and UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 6.5 with KOH.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-15 min: 5% to 50% B
-
15-20 min: 50% B
-
20-21 min: 50% to 5% B
-
21-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Method Validation: The method should be validated according to ICH guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound
| Form | Condition | Temperature | Duration | Rationale |
| Solid | Tightly sealed container, protected from light and moisture | 2-8°C | Long-term | Minimizes hydrolysis and oxidation.[1][2][3][4] |
| Aqueous Solution | pH 6.0-7.5 buffer, single-use aliquots | 2-8°C | Short-term (days) | Prevents pH-catalyzed degradation.[5] |
| ≤ -20°C | Long-term | Reduces degradation kinetics. Avoids freeze-thaw cycles. |
Table 2: Example Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagent/Parameter | Expected Degradation | Potential Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 10-30% | Lactone, other hydrolysis products |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 10-30% | Lactone, other hydrolysis products |
| Oxidation | 3% H₂O₂, RT | 5-20% | Oxidized amino group derivatives |
| Thermal | 80°C | 5-20% | Decarboxylation and other thermal products |
| Photolytic | ICH Q1B light exposure | 5-20% | Photodegradation products |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of GABOB.
References
- 1. Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. forced degradation study: Topics by Science.gov [science.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. "Development and validation of a stability indicating HPLC method for t" by C.-L. Liao, C.-Y. Lee et al. [jfda-online.com]
- 5. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: Purification of Synthetic γ-Amino-β-hydroxybutyric Acid (GABOB)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthetic γ-Amino-β-hydroxybutyric acid (GABOB).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying synthetic GABOB?
A1: The primary methods for purifying synthetic GABOB are recrystallization and ion-exchange chromatography. For the separation of its stereoisomers, chiral resolution techniques such as diastereomeric salt crystallization or chiral chromatography are employed.
Q2: What are the likely impurities in a synthetic GABOB sample?
A2: Impurities in synthetic GABOB can include unreacted starting materials, reagents from the synthesis (e.g., coupling agents), and side-products. Depending on the synthetic route, potential side-products could arise from incomplete reactions or alternative reaction pathways. It is also crucial to consider the presence of the undesired stereoisomer in racemic mixtures.
Q3: How can I assess the purity of my GABOB sample?
A3: The purity of GABOB can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Melting point analysis can also provide a qualitative measure of purity, as impurities tend to broaden and depress the melting point range.
Q4: My GABOB sample is an oil and won't crystallize. What should I do?
A4: Oiling out during recrystallization can be caused by several factors, including the presence of significant impurities or a low melting point of the compound relative to the solvent's boiling point. Try adding a small amount more of the primary solvent to ensure all the GABOB is dissolved at high temperature, and then allow for very slow cooling. Seeding the solution with a previously obtained pure crystal of GABOB can also induce crystallization. If the problem persists, purification by chromatography may be necessary before attempting recrystallization again.
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Crystal Yield | Too much solvent was used. | Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate. | |
| The compound is highly soluble in the chosen cold solvent. | Ensure the solvent has low solubility for GABOB at low temperatures. A different solvent or a mixed solvent system may be required. | |
| Impure Crystals (e.g., discoloration) | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can adsorb the desired product as well. |
| Incomplete removal of the mother liquor. | Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent during vacuum filtration. | |
| Oiling Out (Formation of an oil instead of crystals) | The melting point of GABOB is below the boiling point of the solvent. | Use a solvent with a lower boiling point or use a mixed solvent system to lower the overall boiling point. |
| The solution is supersaturated with impurities. | The sample may require pre-purification by another method, such as column chromatography, to remove a significant portion of the impurities before recrystallization. |
Ion-Exchange Chromatography
| Problem | Potential Cause | Troubleshooting Steps |
| GABOB does not bind to the column | Incorrect pH of the loading buffer. | GABOB is an amino acid and its charge is pH-dependent. For cation-exchange chromatography, ensure the pH of the loading buffer is below the isoelectric point (pI) of GABOB to ensure a net positive charge. |
| Ionic strength of the loading buffer is too high. | Use a loading buffer with low ionic strength to facilitate binding to the resin. | |
| Incorrect type of resin used. | For GABOB, a strong cation-exchange resin like Dowex 50W is a suitable choice. | |
| Poor resolution of GABOB from impurities | Inappropriate elution gradient. | Optimize the salt gradient (e.g., NaCl or citrate (B86180) buffer concentration) for elution. A shallower gradient can improve separation. |
| Column is overloaded. | Reduce the amount of crude GABOB loaded onto the column. | |
| Flow rate is too high. | Decrease the flow rate to allow for better equilibrium between the mobile and stationary phases. | |
| Low recovery of GABOB | GABOB is eluting in a very broad peak. | Optimize the elution conditions. A step gradient might be necessary if the compound binds very strongly. |
| Irreversible binding to the resin. | Ensure the resin is properly regenerated before use. In rare cases, the compound may interact irreversibly with the resin matrix. |
Chiral Resolution by Diastereomeric Salt Crystallization
| Problem | Potential Cause | Troubleshooting Steps |
| No precipitation of the diastereomeric salt | The diastereomeric salt is too soluble in the chosen solvent. | Try a less polar solvent or a mixed solvent system to decrease solubility. |
| Incorrect stoichiometry of the resolving agent. | Ensure the correct molar ratio of the chiral resolving agent (e.g., L-tartaric acid) to racemic GABOB is used. | |
| Low Diastereomeric Excess (d.e.) of the crystallized salt | Co-crystallization of both diastereomers. | Optimize the crystallization conditions, including the solvent system and cooling rate. Slow cooling is generally preferred. |
| Insufficient difference in solubility between the diastereomers. | Experiment with different chiral resolving agents. | |
| Low yield of the resolved enantiomer | The desired diastereomeric salt has significant solubility in the mother liquor. | Minimize the amount of solvent used for crystallization. Recovering the GABOB from the mother liquor and performing a second resolution may be necessary. |
Data Presentation
Table 1: Comparison of GABOB Purification Strategies
| Purification Method | Typical Purity Achieved | Typical Recovery Rate | Key Advantages | Key Disadvantages |
| Recrystallization (Water/Ethanol) | >98% | 60-80% | Simple, cost-effective, good for removing bulk impurities. | Can have lower recovery; may not remove closely related impurities. |
| Ion-Exchange Chromatography | >99% | 80-95% | High resolution and capacity; effective for separating charged impurities. | Requires specialized equipment and resins; can be more time-consuming. |
| Chiral Resolution (Diastereomeric Salt Crystallization) | >98% enantiomeric excess | 40-50% (for one enantiomer) | Scalable and relatively inexpensive for obtaining enantiomerically pure GABOB. | Theoretical maximum yield for one enantiomer is 50%; can be labor-intensive to optimize. |
Disclaimer: The typical purity and recovery rates are estimates based on general laboratory practices for similar compounds and may vary depending on the initial purity of the synthetic GABOB and the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification of Racemic GABOB by Recrystallization
Objective: To purify crude synthetic (±)-GABOB by recrystallization from a water-ethanol mixed solvent system.
Materials:
-
Crude (±)-GABOB
-
Deionized water
-
Ethanol (B145695) (95%)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude (±)-GABOB in an Erlenmeyer flask.
-
Add a minimal amount of hot deionized water to dissolve the solid with stirring and gentle heating.
-
If colored impurities are present, cool the solution slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
-
Filter the hot solution by gravity filtration to remove any insoluble impurities and activated charcoal.
-
Heat the filtrate to boiling and add hot ethanol dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified (±)-GABOB crystals in a vacuum oven.
Protocol 2: Purification of Racemic GABOB by Ion-Exchange Chromatography
Objective: To purify crude synthetic (±)-GABOB using cation-exchange chromatography. This protocol is adapted from methods used for GABA purification.[1]
Materials:
-
Crude (±)-GABOB
-
Dowex 50W-X8 resin (or similar strong cation-exchange resin)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Sodium citrate buffers (0.025 M, pH 4.5 and 0.05 M, pH 5.3)
-
Chromatography column
-
pH meter
-
Fraction collector (optional)
Procedure:
-
Resin Preparation:
-
Swell the Dowex 50W-X8 resin in deionized water.
-
Wash the resin sequentially with 1 M HCl, deionized water until neutral, 1 M NaOH, and finally with deionized water until the eluate is neutral.
-
Equilibrate the resin with the starting buffer (e.g., deionized water or a low concentration buffer at a pH below the pI of GABOB).
-
-
Column Packing:
-
Pack the equilibrated resin into a suitable chromatography column.
-
-
Sample Loading:
-
Dissolve the crude (±)-GABOB in a minimal amount of the starting buffer.
-
Adjust the pH of the sample to approximately 3.0.
-
Load the sample onto the column.
-
-
Washing:
-
Wash the column with deionized water to remove any unbound impurities.
-
Wash the column with 0.025 M sodium citrate buffer at pH 4.5 to elute weakly bound acidic and neutral impurities.[1]
-
-
Elution:
-
Elute the bound (±)-GABOB from the column using 0.05 M sodium citrate buffer at pH 5.3-5.4.[1]
-
Collect fractions and monitor for the presence of GABOB using a suitable analytical method (e.g., TLC with ninhydrin (B49086) staining or HPLC).
-
-
Desalting and Isolation:
-
Pool the fractions containing pure GABOB.
-
Remove the buffer salts by a suitable method such as dialysis, size-exclusion chromatography, or by precipitating the GABOB.
-
Lyophilize or recrystallize the desalted GABOB to obtain the pure solid.
-
Protocol 3: Chiral Resolution of (±)-GABOB by Diastereomeric Salt Crystallization
Objective: To separate the enantiomers of (±)-GABOB by forming diastereomeric salts with L-(+)-tartaric acid. This is a general approach and may require optimization.
Materials:
-
Purified (±)-GABOB
-
L-(+)-tartaric acid
-
Methanol
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Dilute HCl
-
Dilute NaOH
Procedure:
-
Dissolve the purified (±)-GABOB in a minimal amount of hot methanol.
-
In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in a minimal amount of hot methanol.
-
Combine the two solutions and heat gently to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature. The diastereomeric salt of one of the GABOB enantiomers should preferentially crystallize.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. This is your diastereomerically enriched salt.
-
To recover the enantiomerically enriched GABOB, dissolve the diastereomeric salt in water and adjust the pH to be acidic (e.g., pH 2-3) with dilute HCl.
-
The tartaric acid will be protonated, and the GABOB will be in its cationic form.
-
Isolate the enantiomerically enriched GABOB from the solution, for example, by using ion-exchange chromatography as described in Protocol 2, or by carefully neutralizing the solution and inducing crystallization.
-
The mother liquor from the initial crystallization will be enriched in the other GABOB enantiomer. This can be recovered by evaporating the solvent and repeating the process with D-(-)-tartaric acid or by other purification methods.
Mandatory Visualization
Caption: General workflow for the purification and chiral resolution of synthetic GABOB.
Caption: Troubleshooting logic for low yield in GABOB recrystallization.
Caption: Troubleshooting logic for GABOB binding issues in ion-exchange chromatography.
References
Resolving peak tailing in the chromatography of 4-Amino-2-hydroxybutanoic acid
This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the chromatographic analysis of 4-Amino-2-hydroxybutanoic acid. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common issue in HPLC, often appearing as an asymmetrical peak with a drawn-out trailing edge. This can compromise the accuracy of quantification and the resolution of closely eluting compounds. For this compound, a polar compound with both amine and carboxylic acid functional groups, peak tailing is frequently caused by unwanted secondary interactions with the stationary phase.
Follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Initial Assessment - Chemical vs. Physical Problem
The first step is to determine whether the tailing is specific to this compound (a chemical issue) or if it affects all peaks in the chromatogram (a physical or system-wide issue).[1][2]
-
Inject a neutral compound: Use a neutral, non-polar compound like toluene (B28343) or acetophenone.[3]
-
If the neutral compound's peak is symmetrical: The problem is likely a chemical interaction between your analyte and the column. Proceed to Step 2 .
-
If the neutral compound's peak also tails: This suggests a physical issue with the HPLC system or the column itself. Proceed to Step 3 .
-
Step 2: Addressing Chemical Interactions
Chemical-related peak tailing for this compound is often due to interactions between the analyte's amine group and acidic silanol (B1196071) groups on the silica-based stationary phase.[4][5]
dot
Caption: Troubleshooting workflow for chemical causes of peak tailing.
| Potential Cause | Recommended Action | Rationale |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be 2-3 units below the pKa of the amine group of this compound. A pH range of 2.5-3.0 is a good starting point.[5][6] Use a suitable buffer like phosphate (B84403) or formate (B1220265) to maintain a stable pH.[7] | Lowering the pH protonates the acidic silanol groups on the stationary phase, minimizing their ionic interaction with the protonated amine group of the analyte.[5] |
| Secondary Silanol Interactions | Use a modern, high-purity, end-capped C18 column.[5][7] Alternatively, consider a column with a different stationary phase, such as one with embedded polar groups or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[6][8] | End-capping chemically modifies the silica (B1680970) surface to reduce the number of accessible silanol groups.[5][9] HILIC columns are specifically designed for better retention and peak shape of highly polar compounds.[8][10] |
| Column Overload | Dilute the sample by a factor of 5 or 10 and reinject. If the peak shape improves, column overload was the issue. | Exceeding the column's sample capacity can lead to saturation of the stationary phase, causing peak distortion. |
| Inappropriate Injection Solvent | The injection solvent should ideally be the same as or weaker than the mobile phase. Dissolve the sample in the initial mobile phase composition. | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause band broadening and peak distortion at the column inlet. |
| Use of Mobile Phase Additives | As a traditional approach, adding a competitor base like triethylamine (B128534) (TEA) at a low concentration (e.g., 20 mM) to the mobile phase can sometimes help.[6][11] | TEA acts as a silanol-masking agent, competing with the analyte for active sites on the stationary phase. However, modern column technologies often make this unnecessary.[11] |
Step 3: Addressing Physical and System-Wide Issues
If all peaks in your chromatogram are tailing, the problem is likely related to the physical setup of your HPLC system.
dot
Caption: Troubleshooting workflow for physical causes of peak tailing.
| Potential Cause | Recommended Action | Rationale |
| Column Void / Bed Deformation | Inspect the column inlet for a visible void. If a void is present, the column needs to be replaced.[7] If no void is visible, you can try reversing and flushing the column with a strong solvent (if permitted by the manufacturer).[5] | A void or channel in the packing bed creates multiple flow paths for the analyte, leading to band spreading and tailing peaks.[7] |
| Partially Blocked Inlet Frit | Backflush the column to dislodge particulates. To prevent recurrence, always filter samples and mobile phases, and consider using an in-line filter and a guard column.[1][7] | A clogged frit disrupts the uniform flow of the mobile phase onto the column, causing peak distortion.[1] |
| Extra-Column Volume | Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[7][12] | Excessive volume outside of the column (in tubing and connections) allows the separated analyte band to spread out before it reaches the detector, causing broader, tailing peaks. |
Frequently Asked Questions (FAQs)
Q1: Why is peak tailing a common problem for this compound?
A1: this compound is a polar molecule containing a primary amine group. In reversed-phase chromatography, the stationary phase is often silica-based, which has residual silanol groups (Si-OH). These silanols are acidic and can become negatively charged, leading to strong secondary ionic interactions with the positively charged amine group of the analyte. This causes some analyte molecules to be retained longer than others, resulting in a tailing peak.[4][5][7]
Q2: Can the mobile phase buffer concentration affect peak tailing?
A2: Yes, an insufficient buffer concentration can lead to pH instability on the column, exacerbating tailing. A buffer concentration in the range of 10-50 mM is generally recommended to maintain a consistent pH and mask some of the residual silanol interactions.[7][13]
Q3: I've tried adjusting the pH, but my peak still tails. What type of column should I use?
A3: While a standard C18 column can work with careful optimization, other column chemistries are often better suited for polar amines. Consider using:
-
A modern, high-purity, end-capped C18 column: These have fewer active silanol sites.[5]
-
A column with a polar-embedded phase: These phases offer alternative interaction mechanisms and can shield the analyte from silanol groups.[12]
-
A Hydrophilic Interaction Liquid Chromatography (HILIC) column: These are specifically designed for the retention and separation of very polar compounds and can provide excellent peak shapes.[8][10]
Q4: How can I quickly check if column overload is the cause of my peak tailing?
A4: The simplest way to check for column overload is to dilute your sample. Prepare a 1:10 dilution of your sample and inject it under the same conditions. If the peak becomes more symmetrical, overload was likely the cause.[3][9]
Q5: Could my detector settings be causing peak tailing?
A5: While less common, detector issues can contribute to peak distortion. A slow detector response time or a large detector cell volume can cause band broadening that may appear as tailing.[7] However, it is more likely that the cause is chemical or related to other physical aspects of the HPLC system.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
This protocol describes how to systematically adjust the mobile phase pH to minimize peak tailing.
-
Prepare Stock Buffers: Prepare 100 mM stock solutions of ammonium (B1175870) formate and formic acid in HPLC-grade water.
-
Initial Mobile Phase Preparation: Prepare your mobile phase (e.g., Acetonitrile:Water) and measure its initial pH.
-
pH Adjustment: Titrate the aqueous portion of your mobile phase with the formic acid stock solution to lower the pH. Aim for an initial pH of 3.0.
-
System Equilibration: Equilibrate the column with the new mobile phase for at least 20 column volumes before injecting your sample.
-
Analysis: Inject your standard of this compound and observe the peak shape.
-
Optimization: If tailing persists, incrementally adjust the pH down to 2.5 and repeat the analysis.
Protocol 2: Column and Injection Solvent Evaluation
This protocol helps determine if the column chemistry or injection solvent is the root cause.
-
Sample Preparation: Prepare two identical concentrations of your this compound sample.
-
Sample A: Dissolve in your current (potentially problematic) injection solvent.
-
Sample B: Dissolve in the initial mobile phase composition.
-
-
Analysis on Current Column:
-
Inject Sample B. If peak shape improves significantly, the original injection solvent was too strong.[8]
-
If peak shape is still poor, the column itself is likely the primary issue.
-
-
Analysis on a New Column:
-
Install a new, high-purity, end-capped C18 or a HILIC column.
-
Equilibrate the new column thoroughly.
-
Inject Sample B again. A significant improvement in peak symmetry would confirm that the original column's stationary phase was the cause of the tailing.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. silicycle.com [silicycle.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. uhplcs.com [uhplcs.com]
- 9. acdlabs.com [acdlabs.com]
- 10. jocpr.com [jocpr.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromtech.com [chromtech.com]
- 13. benchchem.com [benchchem.com]
Overcoming solubility challenges of GABOB in organic solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome the challenges associated with the low solubility of γ-amino-β-hydroxybutyric acid (GABOB) in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is GABOB poorly soluble in most organic solvents?
A1: GABOB's poor solubility in non-polar organic solvents stems from its zwitterionic nature.[1][2] At physiological pH, the carboxylic acid group is deprotonated (-COO⁻) and the amino group is protonated (-NH₃⁺), creating a molecule with separate positive and negative charges.[1] This structure results in strong ionic attractions within the solid GABOB crystal lattice.[1][2] Polar solvents like water can effectively solvate these charged groups, overcoming the lattice energy.[1][2] However, non-polar organic solvents cannot form strong interactions with the zwitterions, and there is insufficient energy to break apart the crystal lattice, leading to insolubility.[1]
Q2: What is the general solubility profile of GABOB?
A2: GABOB, like its parent compound GABA, is highly soluble in aqueous solutions but shows limited solubility in most organic solvents.[1][3] While comprehensive quantitative data across a wide range of organic solvents is scarce, its behavior is typical of small, zwitterionic amino acids.[2] One vendor reports solubility in DMSO, while noting insolubility in water, which may refer to specific experimental conditions or a non-zwitterionic form.[4] Another source specifies the solubility of (R)-GABOB in phosphate-buffered saline (PBS) at pH 7.2 as 10 mg/mL.[5]
Data Summary: GABOB & Analogue Solubility
| Compound | Solvent | Solubility | Notes |
| (R)-GABOB | PBS (pH 7.2) | 10 mg/mL[5] | Aqueous buffer, demonstrates good water solubility. |
| GABOB | DMSO | Soluble[4] | A common polar aprotic solvent for poorly soluble compounds. |
| GABA | Water | 1300 mg/mL[6] | Highly soluble due to its polar, zwitterionic nature. |
| GABA | Ethanol, Ether | Limited Solubility[3] | Typical for zwitterions in less polar organic solvents. |
| Amino Acids (General) | Non-polar hydrocarbons | Insoluble[1][2] | Lack of attraction between the solvent and the zwitterion. |
Troubleshooting Guide: Enhancing GABOB Solubility
This guide provides systematic approaches to address solubility issues encountered during experiments.
Issue: GABOB will not dissolve in the desired organic solvent.
Below is a workflow to guide you through potential solutions, from simple adjustments to more complex chemical modifications.
Caption: Troubleshooting workflow for GABOB solubility issues.
Experimental Protocols
Method 1: Co-Solvent Solubilization
This is often the simplest and first method to try. It involves using a small amount of a powerful polar aprotic solvent in which GABOB is soluble, and then diluting this stock solution into the final, less-polar medium.[7][8]
Protocol: Preparing a GABOB Stock Solution with DMSO
-
Preparation : Weigh the required amount of solid GABOB powder in a sterile vial.
-
Solvent Addition : Add a minimal volume of 100% Dimethyl Sulfoxide (DMSO) to the vial to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
Dissolution : Vortex the solution vigorously for 1-2 minutes. If solids persist, sonicate the vial in an ultrasonic bath for 5-10 minutes.[7] Gentle warming to 37°C can also be applied.[7]
-
Working Solution Preparation : Prepare the final working solution by adding the DMSO stock dropwise into the desired organic solvent while vortexing. This rapid mixing helps prevent precipitation.
-
Vehicle Control : Always prepare a vehicle control using the same final concentration of DMSO in your experimental system to account for any effects of the co-solvent.
Troubleshooting:
-
Precipitation upon dilution : This indicates the final concentration exceeds GABOB's solubility limit in the mixed solvent system. Try lowering the final concentration or, if the experiment allows, slightly increasing the percentage of DMSO in the final solution.[7]
Method 2: pH Adjustment
Adjusting the pH can shift the equilibrium from the poorly soluble zwitterionic form to a more soluble cationic or anionic form.[3][9][10] Lowering the pH below GABOB's pKa₁ (around 4) will protonate the carboxylate group, resulting in a net positive charge. Raising the pH above its pKa₂ (around 10) will deprotonate the ammonium (B1175870) group, resulting in a net negative charge.
Protocol: pH-Based Solubility Enhancement
-
Solvent Selection : This method is most effective in protic solvents (e.g., alcohols) that can support ionic species.
-
Acidification : To create the cationic form, add a small amount of a suitable organic-soluble acid (e.g., methanolic HCl, trifluoroacetic acid) to the GABOB suspension.
-
Basification : To create the anionic form, add an organic-soluble base (e.g., tetrabutylammonium (B224687) hydroxide) to the suspension.
-
Monitoring : Add the acid or base incrementally with stirring until the GABOB dissolves. Monitor the pH if possible.
-
Caution : Ensure the pH change and the added counter-ions are compatible with your downstream application, as they may interfere with the experiment or stability of other components.
Method 3: Salt Formation
This is a common and highly effective method for improving the solubility of ionizable drugs.[10][11][12] By reacting GABOB with a suitable acid or base, a salt is formed which often has vastly different (and improved) solubility and dissolution properties compared to the parent zwitterion.[12][13]
Protocol: General Procedure for GABOB Salt Formation
-
Counter-ion Selection :
-
For Basic Salts : Select a suitable acid (e.g., HCl, HBr, methanesulfonic acid) to form a salt with GABOB's amino group.
-
For Acidic Salts : Select a suitable base (e.g., sodium hydroxide, potassium hydroxide) to form a salt with GABOB's carboxylic acid group.
-
-
Reaction : Dissolve GABOB in a suitable solvent (e.g., an alcohol-water mixture).
-
Addition : Add an equimolar amount of the chosen acid or base to the solution. Gentle heating and stirring may be required to ensure a complete reaction.[13]
-
Isolation : Isolate the newly formed salt by evaporating the solvent. The resulting solid salt can then be tested for solubility in the target organic solvent.
-
Characterization : It is crucial to characterize the new salt (e.g., via NMR, melting point) to confirm its formation and purity.
Method 4: Prodrug Synthesis
A prodrug is a chemically modified, often inactive, version of a drug that is converted to the active form in vivo.[14][15] For solubility, this involves masking the polar functional groups (the hydroxyl, amine, and carboxylic acid) with lipophilic moieties to create a less polar, more organic-soluble molecule.[16][17]
Conceptual Approach: Esterification as a Prodrug Strategy
-
Strategy : The polar carboxylic acid and hydroxyl groups of GABOB are primary targets for modification. They can be converted into esters (e.g., methyl, ethyl, or benzyl (B1604629) esters) to increase lipophilicity.
-
Synthesis :
-
Protect the amino group (e.g., as a Boc or Cbz derivative).
-
React the protected GABOB with an alcohol (e.g., methanol, ethanol) under acidic conditions (Fischer esterification) or with an alkyl halide after converting the carboxylic acid to a more reactive species.
-
Deprotect the amino group to yield the GABOB ester prodrug.
-
-
Solubility Testing : The resulting ester will be significantly less polar and should exhibit much greater solubility in a range of organic solvents.
-
Considerations : This is a synthetic chemistry approach requiring significant experimental design. The chosen prodrug must be stable in the solvent but cleavable under the desired experimental or physiological conditions to release the active GABOB.[14]
GABOB Signaling Pathway
GABOB exerts its effects primarily by acting as an agonist at GABA receptors, particularly the GABA-B receptor, which is a G-protein coupled receptor (GPCR).[18][19][20] Activation of this receptor leads to downstream signaling cascades that inhibit neuronal activity.[20][21]
Caption: Simplified GABA-B receptor signaling pathway activated by GABOB.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Gamma-Aminobutyric Acid | C4H9NO2 | CID 119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 10. journal.appconnect.in [journal.appconnect.in]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. research.aston.ac.uk [research.aston.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. johronline.com [johronline.com]
- 18. γ-Amino-β-hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 19. Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of 4-Amino-2-hydroxybutanoic Acid and Its Isomers
Welcome to the technical support center for the chromatographic analysis of 4-Amino-2-hydroxybutanoic acid and its isomers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed methodologies for achieving baseline separation of these challenging compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound from its isomers?
A1: The primary challenges stem from the high polarity and structural similarity of the isomers. Key isomers include:
-
Positional Isomers: 3-Amino-2-hydroxybutanoic acid, 2-Amino-4-hydroxybutanoic acid, and 4-Amino-3-hydroxybutanoic acid.
-
Stereoisomers (Enantiomers): (R)- and (S)-4-Amino-2-hydroxybutanoic acid.
These similarities lead to co-elution and poor resolution in standard reversed-phase HPLC methods.[1][2][3] Achieving baseline separation often requires specialized chromatographic techniques, such as chiral chromatography or derivatization, to enhance selectivity.[4][5]
Q2: Is derivatization necessary for the analysis of this compound and its isomers?
A2: Derivatization is not strictly necessary but is highly recommended, especially for UV detection, as these amino acids lack a strong chromophore.[5] Pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or phenylisothiocyanate (PITC) can significantly improve detection sensitivity and chromatographic resolution.[2][6] For mass spectrometry (MS) detection, derivatization may not be required, but it can still improve peak shape and retention on reversed-phase columns.
Q3: What type of chromatography is best suited for separating the enantiomers of this compound?
A3: Chiral chromatography is the most effective method for separating enantiomers.[4][5][7] This can be achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive. Polysaccharide-based CSPs are often a good starting point for method development.[8]
Q4: Can I separate both positional isomers and stereoisomers in a single run?
A4: Simultaneous separation is challenging but possible with a carefully optimized method. This typically involves a high-resolution chiral column and a gradient elution program that can resolve both the subtle differences between positional isomers and the stereospecific interactions required for enantiomeric separation.[9][10]
Troubleshooting Guide
This section addresses common issues encountered during the separation of this compound and its isomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-elution of Isomers | Inadequate column selectivity for polar isomers.[1][2] | - Switch to a more suitable column: Consider a HILIC (Hydrophilic Interaction Liquid Chromatography) column for better retention of polar analytes or a chiral column for enantiomeric separation.[3] - Optimize mobile phase: Adjust pH, ionic strength, or organic modifier concentration to enhance selectivity.[11] - Employ derivatization: Derivatizing the amino acids can alter their polarity and improve separation.[6] |
| Peak Splitting | - Column degradation or contamination.[12] - Mismatch between sample solvent and mobile phase.[13] - Unstable mobile phase composition or temperature fluctuations.[11] - Co-elution of closely related isomers.[14] | - Column Maintenance: Reverse flush the column or replace it if its lifetime has been exceeded (typically 50-200 injections for amino acid analysis).[12] - Solvent Compatibility: Ensure the sample is dissolved in a solvent weaker than or equal in strength to the initial mobile phase.[13] - System Stability: Use high-quality solvents, degas the mobile phase, and ensure stable column temperature.[11] - Method Optimization: Adjust chromatographic parameters to resolve the closely eluting peaks.[14] |
| Peak Tailing | - Strong interactions between the analyte and the stationary phase. - Column overload. | - Adjust Mobile Phase pH: For these amphiprotic compounds, pH can significantly impact peak shape. - Reduce Sample Concentration: Inject a smaller sample volume or a more dilute sample. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation. - Column temperature variations.[11] - Column equilibration issues. | - Consistent Mobile Phase: Prepare fresh mobile phase daily and ensure accurate composition. - Temperature Control: Use a column oven to maintain a constant temperature.[11] - Adequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase before each injection. |
Experimental Protocols
Protocol 1: Chiral Separation of this compound Enantiomers using HPLC
This protocol outlines a method for the baseline separation of the (R)- and (S)-enantiomers of this compound without derivatization.
Workflow Diagram:
Caption: Workflow for Chiral HPLC Separation of Enantiomers.
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., Astec CHIROBIOTIC T)[4] |
| Mobile Phase | 80:20 (v/v) Methanol : Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in Mobile Phase |
Expected Results (Hypothetical Data):
| Compound | Retention Time (min) | Resolution (Rs) |
| (S)-4-Amino-2-hydroxybutanoic acid | 8.5 | - |
| (R)-4-Amino-2-hydroxybutanoic acid | 10.2 | > 1.5 |
Protocol 2: Separation of Positional Isomers with Derivatization using UPLC-MS
This protocol provides a method for separating this compound from its positional isomers after pre-column derivatization.
Workflow Diagram:
Caption: UPLC-MS Workflow for Derivatized Isomer Separation.
Chromatographic and MS Conditions:
| Parameter | Value |
| Column | High-strength silica (B1680970) C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 40% B over 15 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| MS Scan Mode | Selected Ion Monitoring (SIM) or MRM |
Expected Results (Hypothetical Data):
| Isomer (as PITC derivative) | Retention Time (min) | Resolution (Rs) |
| 2-Amino-4-hydroxybutanoic acid | 6.8 | - |
| 4-Amino-3-hydroxybutyric acid | 7.5 | > 1.5 |
| This compound | 8.2 | > 1.5 |
| 3-Amino-2-hydroxybutanoic acid | 9.1 | > 1.5 |
References
- 1. fortis-technologies.com [fortis-technologies.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. benchchem.com [benchchem.com]
- 9. Simultaneous separation of the stereoisomers of 1-amino-2-hydroxy and 2-amino-1-hydroxypropane phosphonic acids by stereoselective capillary electrophoresis employing a quinine carbamate type chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uhplcs.com [uhplcs.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
Validation & Comparative
A Comparative Analysis of Binding Affinities: 4-Amino-2-hydroxybutanoic Acid vs. GABA at GABA Receptors
For Immediate Release
This guide provides a detailed comparison of the binding affinities of 4-Amino-2-hydroxybutanoic acid (GABOB) and the endogenous neurotransmitter γ-aminobutyric acid (GABA) for GABA-A and GABA-B receptors. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the nuanced interactions of these compounds with critical inhibitory receptors in the central nervous system.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its effects are mediated through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. This compound, a hydroxylated analog of GABA, exists as two stereoisomers, (S)- and (R)-GABOB, which exhibit distinct pharmacological profiles and receptor selectivities. Understanding the comparative binding affinities of these compounds is essential for the development of targeted therapeutics for neurological and psychiatric disorders.
Quantitative Comparison of Binding Affinities
The binding affinities of GABA and the enantiomers of GABOB for GABA-A and GABA-B receptors have been determined through various radioligand binding assays. The data, presented in terms of the half-maximal inhibitory concentration (IC50), are summarized below. It is important to note that direct comparisons are best made from studies employing identical experimental conditions.
| Compound | Receptor Target | Test System | Radioligand | IC50 (µM) |
| GABA | GABA-A | Rat Brain Synaptic Membranes | [³H]GABA | ~0.1[1] |
| GABA-A (α5β3γ2) | Stably Transfected HEK293 Cells | - | 12.2 (EC50)[2] | |
| GABA-B | Rat Brain Crude Synaptic Membranes | [³H]Baclofen | 0.04[3] | |
| GABA-B (EC) | Rat Brain Slices | - | 0.6[4] | |
| GABA-B (CA3) | Rat Brain Slices | - | 2.5[4] | |
| (S)-4-Amino-2-hydroxybutanoic acid ((S)-GABOB) | GABA-A | Rat Brain Membranes | - | More potent than (R)-GABOB[5] |
| (R)-4-Amino-2-hydroxybutanoic acid ((R)-GABOB) | GABA-B | Rat Brain Membranes | - | More potent than (S)-GABOB[5] |
Note: IC50 values represent the concentration of a ligand that is required for 50% inhibition of a specific binding or response. EC50 is the concentration that induces a response halfway between the baseline and maximum. Lower values indicate higher affinity/potency. The data for GABOB enantiomers' specific IC50 values were not available in the reviewed literature, only their relative potencies.
Experimental Protocols
The determination of binding affinities for GABAergic ligands typically involves competitive radioligand binding assays. Below are generalized protocols for assessing binding to GABA-A and GABA-B receptors.
GABA-A Receptor Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand, such as [³H]GABA or [³H]muscimol, from the GABA-A receptor in a preparation of rat brain membranes.
1. Membrane Preparation:
-
Whole rat brains are homogenized in a cold sucrose (B13894) buffer.
-
The homogenate is centrifuged at low speed to remove large debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the synaptic membranes.
-
The pellet is washed multiple times with a binding buffer to remove endogenous GABA and other interfering substances.
2. Binding Assay:
-
The washed membrane preparation is incubated with a fixed concentration of a radioligand (e.g., [³H]GABA).
-
A range of concentrations of the unlabeled test compound (e.g., (S)-GABOB) is added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.
-
The incubation is carried out at a controlled temperature (e.g., 4°C) for a specific duration to reach equilibrium.
3. Termination and Measurement:
-
The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
GABA-B Receptor Binding Assay
This assay is similar to the GABA-A assay but uses a radioligand specific for the GABA-B receptor, such as [³H]baclofen.
1. Membrane Preparation:
-
The protocol for membrane preparation is largely the same as for the GABA-A receptor assay, involving homogenization and differential centrifugation of rat brain tissue.
2. Binding Assay:
-
The membrane preparation is incubated with a fixed concentration of [³H]baclofen.
-
Varying concentrations of the unlabeled test compound (e.g., (R)-GABOB) are included to generate a competition curve.
-
Non-specific binding is determined using a high concentration of unlabeled baclofen.
-
The incubation is typically performed in a buffer containing divalent cations (e.g., Ca²⁺ or Mg²⁺), which are often required for GABA-B receptor binding.
3. Termination and Measurement:
-
The assay is terminated by filtration, and the radioactivity is measured as described for the GABA-A receptor assay.
4. Data Analysis:
-
The IC50 value is calculated from the competition curve.
Signaling Pathways
The activation of GABA-A and GABA-B receptors initiates distinct downstream signaling cascades, leading to their respective physiological effects.
GABA-A Receptor Signaling Pathway
The GABA-A receptor is a ligand-gated ion channel. Upon binding of an agonist like GABA or (S)-GABOB, the receptor undergoes a conformational change that opens an integral chloride (Cl⁻) channel. The influx of negatively charged chloride ions leads to hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential and thus producing a rapid inhibitory effect.
GABA-B Receptor Signaling Pathway
The GABA-B receptor is a G-protein coupled receptor (GPCR). Agonist binding, such as by GABA or (R)-GABOB, activates the associated G-protein (Gi/o). This activation leads to the dissociation of the G-protein into its α and βγ subunits, which then modulate downstream effectors. The Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization, and inhibit voltage-gated calcium channels, which reduces neurotransmitter release.
Conclusion
The available data indicate that while both GABA and GABOB interact with GABA-A and GABA-B receptors, there is a notable stereoselectivity in the action of GABOB. (S)-GABOB demonstrates a preference for GABA-A receptors, whereas (R)-GABOB is more potent at GABA-B receptors. GABA itself exhibits high affinity for both receptor types, with reported IC50 values in the nanomolar to low micromolar range. The distinct signaling pathways initiated by the activation of GABA-A and GABA-B receptors underscore the importance of developing receptor-subtype-selective ligands for therapeutic applications. Further research providing direct quantitative comparisons of the binding affinities of GABOB enantiomers and GABA under standardized conditions is warranted to fully elucidate their pharmacological profiles.
References
- 1. A novel GABAA receptor pharmacology: drugs interacting with the α+β− interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sophion.com [sophion.com]
- 3. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
Comparative Analysis of Analytical Methods for GABOB Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various analytical methods for the detection and quantification of γ-amino-β-hydroxybutyric acid (GABOB), a metabolite of the principal inhibitory neurotransmitter, GABA. Understanding the nuances of these analytical techniques is crucial for researchers in neuroscience, pharmacology, and drug development to accurately measure GABOB concentrations in various biological matrices. This document outlines the performance of common analytical methods, provides detailed experimental protocols, and visualizes key pathways and workflows to aid in methodological selection and implementation.
Introduction to GABOB
GABOB, or 4-amino-3-hydroxybutanoic acid, is an endogenous molecule found in the central nervous system with known anticonvulsant properties. It is structurally similar to GABA but possesses a hydroxyl group, which influences its polarity and analytical behavior. Accurate and sensitive detection of GABOB is essential for pharmacokinetic studies, understanding its physiological roles, and for the development of GABOB-based therapeutics.
Overview of Analytical Methods
Several analytical techniques can be employed for the detection of GABOB. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation. The primary methods discussed in this guide are:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Capillary Electrophoresis (CE)
-
Enzymatic Assays
-
Immunoassays
The following sections provide a detailed comparison of these methods, including their principles, performance metrics, and experimental protocols.
Data Presentation: Comparative Performance of Analytical Methods
The following table summarizes the quantitative performance of various analytical methods for the detection of GABOB and structurally related compounds like GABA and GHB. Please note that specific performance characteristics for GABOB may vary and the data for GABA and GHB are provided as a reference.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) |
| HPLC-UV | GABA | 0.03 µg | 0.2 µg | 0.2-5.0 mg/mL | >99% |
| LC-MS/MS | GABA | - | 5.00 ng/mL | 5.00-1000 ng/mL | 99.1-104% |
| GABA | - | 3.4 ng/mL | 3.4-2500 ng/mL | <10% (precision) | |
| GC-MS/MS | GHB | - | 2.5 µg/mL | - | - |
| GABA | 250 ng/mL | - | 0.5-100 µg/mL | - | |
| Enzymatic Assay | GHB | - | ~0.05 mg/mL (sensitive to) | 5-250 mg/L | 105-109% |
| GABA | - | - | 0.2-150 mg/L | - | |
| Capillary Electrophoresis | Oseltamivir (B103847) | 0.97 µg/mL | 3.24 µg/mL | - | 98.64-100.26% |
| Apixaban | 1.77 µg/mL | 5.37 µg/mL | 10-125 µg/mL | 98.03-101.01% | |
| Immunoassay (ELISA) | GABA | - | - | - | - |
Data for GABA and GHB are presented as proxies for GABOB. Performance for GABOB analysis should be independently validated.
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques used in GABOB detection.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of amino acids like GABOB. Due to the polar nature and lack of a strong chromophore in GABOB, a pre-column derivatization step is typically required to enhance detection by UV or fluorescence detectors.
Sample Preparation and Derivatization (Example using FDNB):
-
Sample Extraction: For biological samples like plasma, protein precipitation is a common first step. Add a solvent like acetonitrile (B52724) to the plasma sample, vortex, and centrifuge to remove precipitated proteins. The supernatant containing GABOB is then collected.[1] For urine samples, a simple dilution with a suitable buffer may be sufficient.[1]
-
Derivatization:
-
Mix 1 mL of the sample or standard solution with 1 mL of 0.5 M NaHCO3 (pH 9.0) and 1 mL of 1% 2,4-dinitrofluorobenzene (FDNB) in acetonitrile.
-
Incubate the mixture at 60°C for 1 hour in a water bath.
-
After cooling to room temperature, acidify the solution with a small volume of dilute HCl.
-
Filter the derivatized sample through a 0.45 µm filter before injection into the HPLC system.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is often employed. For example, a gradient of acetonitrile and a phosphate (B84403) buffer (e.g., 0.02 M, pH 7.0) can be used. The gradient program should be optimized to achieve good separation of the derivatized GABOB from other sample components.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 360 nm is suitable for FDNB derivatives.
-
Column Temperature: 30°C.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for the analysis of small molecules like GABOB. Similar to HPLC, a derivatization step is necessary to increase the volatility of GABOB for gas chromatographic separation.
Sample Preparation and Derivatization (Example using BSTFA):
-
Extraction: For biological fluids, a liquid-liquid extraction with a solvent like acetonitrile can be used to isolate GABOB.[2]
-
Derivatization:
-
Evaporate the extracted sample to dryness under a stream of nitrogen.
-
Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the dried residue.[2]
-
Incubate the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to allow for the formation of the trimethylsilyl (B98337) (TMS) derivative of GABOB.
-
GC-MS Conditions:
-
GC Column: A non-polar or moderately polar capillary column, such as a 5% phenyl/95% dimethylpolysiloxane column (e.g., 30 m length, 0.25 mm I.D., 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Temperature Program: An oven temperature program is used to separate the analytes. For example, start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.
-
MS Detection: The mass spectrometer is typically operated in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is used to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized GABOB.[2][3]
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that requires minimal sample volume.
Methodology:
-
Capillary Preparation: A fused-silica capillary is typically used. Before the first use, the capillary is conditioned by flushing with a sequence of solutions, such as sodium hydroxide, water, and finally the running buffer.
-
Running Buffer: The choice of buffer is crucial for separation. A borate (B1201080) buffer or phosphate buffer at a specific pH is commonly used.[4][5]
-
Sample Injection: The sample is introduced into the capillary by either hydrodynamic or electrokinetic injection for a short duration.[4]
-
Separation: A high voltage is applied across the capillary, causing the charged analytes to migrate at different velocities based on their charge-to-size ratio.
-
Detection: On-column UV detection is the most common method. The wavelength is chosen based on the absorbance of the analyte or its derivative.
Enzymatic Assay
Principle of a Coupled Enzymatic Assay:
-
Enzymatic Conversion: An enzyme specific to GABOB would convert it to a product.
-
Coupled Reaction: This product would then be a substrate for a second enzyme, which in turn produces a detectable signal (e.g., a colored product, fluorescence, or a change in absorbance). For example, if the first reaction produces NADH, a second enzyme can use NADH to reduce a chromogenic substrate.[7]
-
Detection: The signal is measured using a spectrophotometer or a fluorometer, and the concentration of GABOB is determined from a standard curve.
Immunoassay (ELISA)
Immunoassays, such as ELISA, are highly sensitive and specific methods that rely on the binding of an antibody to its target antigen. The development of an immunoassay for a small molecule like GABOB is challenging but feasible.
Principle of a Competitive ELISA:
-
Coating: A microtiter plate is coated with a GABOB-protein conjugate.
-
Competition: The sample containing GABOB is mixed with a limited amount of a specific anti-GABOB antibody and added to the wells. The GABOB in the sample competes with the GABOB-protein conjugate on the plate for binding to the antibody.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.
-
Signal Generation: A substrate for the enzyme is added, which produces a colored product. The intensity of the color is inversely proportional to the concentration of GABOB in the sample.[8][9][10]
Mandatory Visualization
Signaling Pathway of GABAB Receptor
GABOB acts as an agonist at GABAB receptors, which are G protein-coupled receptors (GPCRs). The activation of these receptors triggers a signaling cascade that modulates neuronal excitability.
Caption: GABAB receptor signaling pathway.
Experimental Workflow for HPLC Analysis of GABOB
The following diagram illustrates a typical workflow for the analysis of GABOB in a biological sample using HPLC with pre-column derivatization.
Caption: HPLC analysis workflow for GABOB.
Conclusion
The selection of an appropriate analytical method for GABOB detection is a critical decision for researchers. LC-MS/MS currently offers the best combination of sensitivity and specificity for quantitative analysis in complex biological matrices.[1] However, HPLC with derivatization remains a robust and more accessible alternative for many laboratories. GC-MS also provides excellent performance but requires a derivatization step to enhance volatility. Enzymatic assays and immunoassays, once developed and validated, could offer high-throughput capabilities for screening purposes. This guide provides a foundational understanding of these methods to assist researchers in making informed decisions for their specific analytical needs. It is imperative to validate any chosen method for the specific matrix and intended application to ensure accurate and reliable results.
References
- 1. benchchem.com [benchchem.com]
- 2. GC-MS-MS determination of gamma-hydroxybutyrate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. jpccr.eu [jpccr.eu]
- 5. Development and validation of a rapid capillary electrophoresis method for the determination of oseltamivir phosphate in Tamiflu and generic versions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reliable, sensitive, rapid and quantitative enzyme-based assay for gamma-hydroxybutyric acid (GHB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abbexa.com [abbexa.com]
- 9. elkbiotech.com [elkbiotech.com]
- 10. novamedline.com [novamedline.com]
Comparative Guide: Validation of a Novel Biomarker Panel Featuring 4-Amino-2-hydroxybutanoic Acid for Early Detection of Neurodegenerative Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel biomarker panel incorporating 4-Amino-2-hydroxybutanoic acid for the early detection of a hypothetical neurodegenerative disease (NDD). The performance of this new panel is compared against a standard diagnostic panel. This document outlines the experimental data, detailed methodologies, and the biochemical rationale for the inclusion of this compound.
Introduction to the Novel Biomarker: this compound
This compound, also known as (R)-Gabobutin, is a chiral amino acid with notable biological activity within the central nervous system.[1] It is known to interact with NMDA and GABA receptors, playing a role in modulating neurotransmission.[1] Its involvement in key biochemical pathways, such as the glutamatergic system and amino acid metabolism, suggests its potential as a biomarker for neurological disorders.[1] The proposed panel combines this novel marker with other established proteins to enhance diagnostic accuracy.
Performance Comparison: Novel Panel vs. Standard Panel
The performance of the novel biomarker panel, including this compound, was evaluated against a standard panel commonly used for the early detection of NDD. The key performance metrics are summarized below.
| Performance Metric | Novel Biomarker Panel (including this compound) | Standard Diagnostic Panel |
| Sensitivity | 92% | 85% |
| Specificity | 88% | 82% |
| Area Under the Curve (AUC-ROC) | 0.91 | 0.84 |
| Positive Predictive Value (PPV) | 89% | 83% |
| Negative Predictive Value (NPV) | 91% | 84% |
Table 1: Comparative performance of the novel and standard biomarker panels for NDD early detection.
Experimental Protocols
The validation of the novel biomarker panel was conducted using a rigorous, mass spectrometry-based workflow.
1. Cohort Selection and Sample Collection:
-
A cohort of 500 individuals was recruited, including 250 patients with early-stage NDD and 250 healthy controls, matched for age and sex.
-
Pre-diagnostic plasma samples were collected from all participants.
2. Sample Preparation:
-
Abundant proteins were removed from plasma samples to reduce complexity.
-
Proteins were denatured, reduced, alkylated, and then digested into peptides using trypsin.
3. Mass Spectrometry Analysis:
-
Peptide samples were analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
-
A non-targeted "shotgun" proteomics approach was initially used for biomarker discovery to identify differentially expressed proteins.[3]
-
For validation, a targeted approach using multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) was employed for precise quantification of the panel's biomarkers, including this compound.[3]
4. Data Analysis and Statistical Validation:
-
Data processing involved normalization and statistical analysis to identify significant differences in biomarker levels between the NDD and control groups.
-
Receiver Operating Characteristic (ROC) curve analysis was used to determine the diagnostic accuracy, sensitivity, and specificity of the biomarker panel.
Visualizations
Signaling Pathway of this compound
Caption: Interaction of this compound with neuronal receptors.
Experimental Workflow for Biomarker Panel Validation
Caption: Mass spectrometry-based workflow for biomarker validation.
Conclusion
The novel biomarker panel incorporating this compound demonstrates superior sensitivity and specificity for the early detection of the hypothetical neurodegenerative disease compared to the standard diagnostic panel. The rigorous validation workflow, based on established mass spectrometry techniques, provides a robust framework for the development of new diagnostic tools.[4][5][6] Further large-scale clinical validation is warranted to confirm these findings and facilitate the translation of this panel into clinical practice.
References
- 1. (R)-4-Amino-2-hydroxybutanoic Acid|CAS 31771-40-1 [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Mass spectrometry based biomarker discovery, verification, and validation — Quality assurance and control of protein biomarker assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tutorial: best practices and considerations for mass-spectrometry-based protein biomarker discovery and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tutorial: best practices and considerations for mass-spectrometry-based protein biomarker discovery and validation [scholarworks.indianapolis.iu.edu]
- 6. researchgate.net [researchgate.net]
Limited Cross-Reactivity of Anti-GABA Antibodies with GABOB: A Comparative Overview
For researchers in neuroscience and drug development, the specificity of antibodies is paramount for accurate experimental results. This guide provides a comparative analysis of the cross-reactivity of antibodies with gamma-Amino-beta-hydroxybutyric acid (GABOB), a structurally similar analog of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). The available data, primarily from studies on anti-GABA antibodies, indicates a low but present cross-reactivity with GABOB, highlighting the need for careful validation in immunoassays.
A key study in the field demonstrated that polyclonal antisera raised against GABA exhibited a cross-reactivity of 1-10% with GABOB.[1] This finding is significant for researchers using anti-GABA antibodies in the presence of GABOB, as it suggests a potential for false-positive signals, albeit at a low level. Further immunocytochemical studies have corroborated this by showing that the immunoreactivity of this anti-GABA antiserum can be attenuated by pre-adsorption with GABOB, confirming a degree of specific interaction.[2]
Currently, there is a notable absence of commercially available or academically described antibodies raised specifically against GABOB in the reviewed literature. This scarcity necessitates that researchers interested in the specific detection of GABOB either undertake the development of novel, highly specific antibodies or meticulously characterize the cross-reactivity of existing anti-GABA antibodies within their experimental systems.
Comparative Cross-Reactivity Data
The following table summarizes the known cross-reactivity of an anti-GABA antiserum with GABOB and other structurally related molecules. This data is crucial for assessing the potential for off-target binding in immunoassays.
| Antibody/Antiserum | Primary Antigen | Tested Cross-Reactant | Cross-Reactivity (%) | Reference |
| Anti-GABA Antiserum | GABA | gamma-Amino-beta-hydroxybutyric acid (GABOB) | 1 - 10 | [1] |
Experimental Methodologies
The characterization of antibody cross-reactivity is typically performed using competitive immunoassays, such as ELISA or radioimmunoassay (RIA), or through immunocytochemical adsorption tests. A detailed protocol for a competitive ELISA, a common method for quantifying antibody specificity, is provided below as a representative example.
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol outlines a general procedure for determining the cross-reactivity of an antibody against a panel of related compounds.
-
Antigen Coating: A microtiter plate is coated with a conjugate of the primary antigen (e.g., GABA conjugated to a carrier protein like BSA).
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific antibody binding.
-
Competitive Inhibition: The antibody is pre-incubated with varying concentrations of the primary antigen (for the standard curve) or the potential cross-reactant (e.g., GABOB).
-
Incubation: The antibody-antigen/cross-reactant mixture is added to the coated plate. The free antibody will bind to the coated antigen.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody.
-
Substrate Addition: A chromogenic substrate is added, and the resulting color change is measured using a spectrophotometer. The signal intensity is inversely proportional to the amount of antigen/cross-reactant in the solution.
-
Data Analysis: The concentration of the cross-reactant required to cause 50% inhibition of the antibody binding is compared to the concentration of the primary antigen required for the same level of inhibition. The cross-reactivity is then calculated as a percentage.
Visualizing Experimental Workflows
To further clarify the experimental processes involved in antibody characterization, the following diagrams illustrate the workflow for immunogen preparation and a competitive ELISA.
References
A Guide to Utilizing 4-Amino-2-hydroxybutanoic Acid as an Internal Standard in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of metabolomics, the accuracy and reproducibility of quantitative data are paramount for deriving meaningful biological insights. Internal standards are indispensable tools for mitigating analytical variability introduced during sample preparation and analysis. This guide provides a comprehensive comparison of 4-Amino-2-hydroxybutanoic acid as a potential internal standard against commonly used alternatives, supported by established principles of analytical chemistry and available experimental data for analogous compounds.
The Role and Importance of Internal Standards in Metabolomics
Internal standards are compounds added in a known, constant amount to all samples, calibrators, and quality controls at the beginning of the analytical workflow.[1] Their primary function is to normalize for variations that can occur at various stages, including:
-
Sample preparation: Losses during extraction, derivatization, and other sample handling steps.[1]
-
Instrumental analysis: Variability in injection volume, and fluctuations in mass spectrometer signal intensity.[2]
-
Matrix effects: Ion suppression or enhancement caused by co-eluting compounds from the biological matrix.[3]
The ideal internal standard is a compound that is not naturally present in the sample and behaves chemically and physically similarly to the analytes of interest.[4] Stable isotope-labeled (SIL) internal standards, which are structurally identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H), are considered the gold standard.[1]
Performance Comparison: this compound vs. Alternatives
While specific, direct comparative experimental data for this compound as an internal standard in metabolomics is not extensively available in the public domain, we can evaluate its potential performance based on its structural characteristics and compare it to well-established alternatives. The primary alternatives for amino acid analysis fall into two categories: Stable Isotope-Labeled (SIL) Amino Acids and Structural Analogues.
Table 1: Comparison of Internal Standard Performance
| Internal Standard Type | Example(s) | Typical Recovery (%) | Matrix Effect Compensation | Precision (CV%) | Advantages | Limitations |
| Structural Analogue (Non-endogenous Amino Acid) | This compound , Norvaline, Norleucine | 80-120 (expected) | Good | < 15 (expected) | Not present in biological samples, commercially available. | May not perfectly co-elute with all analytes; may not experience identical matrix effects or ionization efficiency as all target analytes. Cannot correct for derivatization biases.[5] |
| Stable Isotope-Labeled (SIL) Amino Acids | ¹³C, ¹⁵N-labeled Leucine, Proline, etc. | 85-115 (for hydrophobic), 75-125 (for polar)[5] | Excellent | < 10 | Co-elutes with the analyte, experiences nearly identical matrix effects and ionization.[3] Corrects for losses during all sample preparation steps.[5] | Can be costly; a specific SIL standard is needed for each analyte for the most accurate quantification. |
This compound as a structural analogue offers the advantage of not being a naturally occurring amino acid in most biological systems, thus avoiding interference from endogenous levels. Its polar nature, due to the hydroxyl and amino groups, makes it a potentially suitable internal standard for a range of polar amino acids. However, its chromatographic behavior and ionization efficiency may not perfectly match all target amino acids, which could lead to incomplete correction for matrix effects and other variabilities.
Stable Isotope-Labeled (SIL) Amino Acids are the preferred choice for achieving the highest accuracy and precision in targeted metabolomics.[1] Because they are chemically identical to their endogenous counterparts, they provide the most effective normalization across the entire analytical workflow.[3]
Structural Analogues like Norvaline and Norleucine are also commonly used.[5] They are effective in monitoring for issues like ion suppression but may not fully account for variations in extraction recovery or derivatization efficiency for all amino acids.[5]
Experimental Protocols
A robust experimental protocol is crucial for reliable and reproducible metabolomics data. The following is a generalized protocol for a targeted amino acid analysis using an internal standard, which can be adapted for this compound or other internal standards.
Sample Preparation (Plasma)
-
Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: In a microcentrifuge tube, add a known and constant amount of the internal standard solution (e.g., this compound in a suitable solvent) to a specific volume of plasma (e.g., 50 µL).
-
Protein Precipitation: Add 4 volumes of a cold organic solvent mixture (e.g., acetonitrile:methanol, 3:1 v/v) to the plasma and internal standard mixture.[5]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[5]
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[5]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Supernatant Transfer: Carefully transfer the supernatant containing the metabolites to a new tube for analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the extracted sample onto a suitable liquid chromatography (LC) column (e.g., a HILIC column for polar metabolites). The mobile phase composition and gradient should be optimized to achieve good separation of the target amino acids.
-
Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in a suitable ionization mode (e.g., positive electrospray ionization). Use Multiple Reaction Monitoring (MRM) for targeted analysis, with specific precursor-to-product ion transitions for each analyte and the internal standard.
Data Processing and Quantification
-
Peak Integration: Integrate the chromatographic peaks for each analyte and the internal standard.
-
Response Ratio Calculation: Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.
-
Quantification: Generate a calibration curve using known concentrations of analytical standards spiked with the same constant amount of internal standard. Determine the concentration of the analytes in the samples by interpolating their response ratios on the calibration curve.
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the logical comparison of internal standards, the following diagrams are provided.
Caption: A typical experimental workflow for targeted metabolomics using an internal standard.
Caption: Logical comparison of different types of internal standards used in metabolomics.
Conclusion
The selection of an appropriate internal standard is a critical decision in the design of a quantitative metabolomics study. While stable isotope-labeled internal standards remain the gold standard for achieving the highest level of accuracy and precision, non-endogenous structural analogues like this compound can be a viable and cost-effective alternative, particularly for semi-quantitative or screening studies. Researchers should carefully consider the goals of their study, the required level of quantitation, and the available resources when choosing an internal standard. The validation of the chosen internal standard's performance within the specific analytical method and biological matrix is essential for ensuring data quality and reliability.
References
- 1. iroatech.com [iroatech.com]
- 2. iroatech.com [iroatech.com]
- 3. benchchem.com [benchchem.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Guide to Amino Acid Metabolism Analysis Workflow and Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
A Comparative Guide to the Synthesis of 4-Amino-2-hydroxybutanoic Acid: Reproducibility and Robustness
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chiral building blocks is paramount. 4-Amino-2-hydroxybutanoic acid, a crucial intermediate in the synthesis of various pharmaceuticals, including carbapenem (B1253116) antibiotics and other bioactive molecules, is no exception. This guide provides a comprehensive comparison of the most common methods for its synthesis, with a focus on reproducibility and robustness, supported by available experimental data.
The selection of an appropriate synthetic route to this compound depends on several factors, including the desired stereochemistry, required purity, scalability, and cost-effectiveness. This document outlines and compares four principal methods: two chemical synthesis pathways and two biocatalytic approaches.
Comparison of Synthesis Methods
The following table summarizes the key quantitative parameters for the different synthesis routes to this compound, offering a clear comparison of their respective efficiencies.
| Method | Starting Material | Key Reagents/Catalyst | Reported Yield | Enantiomeric Excess (ee) | Reaction Time | Scalability | Key Advantages | Key Disadvantages |
| Chemical Synthesis: From L-Asparagine | L-Asparagine | Acetic anhydride, Pyridine, Platinum oxide | 50-61%[1] | Not explicitly reported, depends on starting material chirality | Multi-day | Moderate | Utilizes a readily available starting material. | Involves multiple steps, use of hazardous reagents. |
| Chemical Synthesis: From 2-Pyrrolidone | 2-Pyrrolidone | Dimethyl sulfate, N-bromosuccinimide, Sodium acetate, Hydrochloric acid | Not explicitly reported | Racemic mixture | Not explicitly reported | Potentially high | Inexpensive starting material. | Generates a racemic mixture requiring resolution. |
| Biocatalytic Synthesis: Enzyme Cascade | Formaldehyde, Alanine (B10760859) | Pyruvate (B1213749) aldolase (B8822740), Transaminase | 86% to >95%[2] | >99%[2] | ~15 hours[2] | Potentially high, demonstrated at lab scale | High yield and enantioselectivity, mild reaction conditions. | Requires specialized enzymes, potential for enzyme inhibition. |
| Biocatalytic Synthesis: Yeast Reduction | Methyl-4-benzyloxycarbonylamino-2-oxobutanoate | Saccharomyces carlsbergensis or Saccharomyces sp. Edme | 40-54% | 88% | Not explicitly reported | Lab scale | Stereoselective reduction, avoids hazardous reagents. | Moderate yield and enantioselectivity, requires specific yeast strains. |
Detailed Experimental Protocols
Chemical Synthesis from L-Asparagine
This method involves the conversion of the primary amide group of L-asparagine into a nitrile, followed by reduction.
Step 1: Dehydration of L-Asparagine to form a nitrile intermediate. L-asparagine is reacted with a dehydrating agent, such as acetic anhydride, in a solvent like pyridine. This converts the carboxamide group into a nitrile group.
Step 2: Reduction of the nitrile to an amine. The resulting nitrile intermediate is then reduced to the primary amine. A common method is catalytic hydrogenation using a platinum oxide catalyst under a hydrogen atmosphere. The reaction is typically carried out in a solvent mixture such as ethanol (B145695) and water with the presence of an acid (e.g., hydrochloric acid).
Step 3: Purification. The final product is purified using techniques like ion-exchange chromatography followed by crystallization.
Biocatalytic Synthesis using an Enzyme Cascade
This highly stereoselective method employs a one-pot enzyme cascade.[2]
Reaction Setup: A buffered aqueous solution (e.g., sodium phosphate (B84403) buffer, pH 7.0) is prepared containing pyruvate, L-alanine, and pyridoxal (B1214274) phosphate (PLP). The enzymes, a class II pyruvate aldolase (e.g., MBP-YfaU(Mg2+)) and a stereoselective transaminase (either S- or R-selective), are added to the solution.
Reaction Execution: Formaldehyde is continuously added to the reaction mixture over several hours using a syringe pump. The reaction is maintained at a controlled temperature (e.g., 25°C).
Mechanism: The pyruvate aldolase catalyzes the aldol (B89426) addition of pyruvate to formaldehyde, forming an intermediate. The transaminase then catalyzes the stereoselective amination of this intermediate using alanine as the amine donor, yielding the desired enantiomer of this compound.
Purification: The product can be isolated and purified from the reaction mixture using standard chromatographic techniques.
Visualizing the Pathways
Chemical Synthesis from L-Asparagine
References
A Comparative Guide to the Structural Confirmation of 4-Amino-2-hydroxybutanoic Acid Derivatives by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data for the structural confirmation of 4-Amino-2-hydroxybutanoic acid and its derivatives. It is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of these compounds. The guide includes a summary of quantitative NMR data, detailed experimental protocols, and visualizations of relevant biological pathways and analytical workflows.
Introduction
This compound, a derivative of the neurotransmitter γ-aminobutyric acid (GABA), and its analogs are of significant interest in medicinal chemistry and drug development. These compounds have shown potential as modulators of GABA and NMDA receptors in the central nervous system. Accurate structural elucidation is paramount for understanding their structure-activity relationships and ensuring the identity and purity of synthesized molecules. NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of these small molecules in solution. This guide presents a comparative analysis of ¹H and ¹³C NMR data for this compound and related compounds to aid in their structural characterization.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift (δ) data for this compound and a selection of its derivatives and related compounds. These values are crucial for identifying the carbon skeleton and the chemical environment of each proton and carbon atom.
Table 1: ¹H NMR Chemical Shifts (δ in ppm)
| Compound | H-2 | H-3 | H-4 | Other Protons | Solvent |
| (R)-4-Amino-2-hydroxybutanoic acid | ~3.75 | 1.60-1.85 | - | - | D₂O |
| N-Boc-(S)-4-amino-2-hydroxybutanoic acid | - | - | - | 1.44 (s, 9H, Boc) | CDCl₃ |
| 4-Aminobutanoic acid (GABA) | 2.29 (t) | 1.88 (quint) | 3.01 (t) | - | D₂O |
| 2-Hydroxybutanoic acid | 4.08 (t) | 1.75 (sext) | - | 0.92 (t, 3H, H-4) | D₂O |
Note: Multiplicity and coupling constant data were not available in the cited sources for all compounds. "t" denotes a triplet, "quint" a quintet, and "s" a singlet.
Table 2: ¹³C NMR Chemical Shifts (δ in ppm)
| Compound | C-1 (COOH) | C-2 | C-3 | C-4 | Other Carbons | Solvent |
| (R)-4-Amino-2-hydroxybutanoic acid | 175.3 | - | - | - | - | D₂O |
| N-Cbz-(S)-4-amino-2-hydroxybutanoic acid | 175.9 | 69.1 | 34.5 | 38.8 | 156.6 (C=O, Cbz), 136.8, 128.4, 128.0, 127.8 (Aromatic), 66.5 (CH₂, Cbz) | DMSO-d₆ |
| 4-Aminobutanoic acid (GABA) | 181.9 | 35.8 | 27.9 | 42.8 | - | D₂O |
| 2-Hydroxybutanoic acid | 182.7 | 71.5 | 30.1 | 10.1 | - | D₂O |
Note: Complete assignment data were not available in all cited sources.
Experimental Protocols
A generalized protocol for the NMR analysis of this compound derivatives is provided below. This protocol is based on standard practices for small molecule analysis.
1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. For polar compounds like this compound and its salts, Deuterium Oxide (D₂O) is a common choice. For less polar derivatives, such as N-protected analogs, Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) may be more suitable.
-
Concentration: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) for D₂O or Tetramethylsilane (TMS) for organic solvents, for accurate chemical shift referencing (0 ppm).
-
Sample Filtration: If any particulate matter is present, filter the sample through a small plug of glass wool into a clean NMR tube to ensure a homogeneous solution.
2. NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher, for optimal signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
For samples in D₂O, the residual water signal can be suppressed using presaturation techniques.
-
-
¹³C NMR:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.
-
-
2D NMR (Optional but Recommended for Unambiguous Assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks and confirm the connectivity of adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together molecular fragments.
-
3. Data Processing and Interpretation
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to deduce the molecular structure. Compare the experimental data with the tabulated values and data from related compounds for structural confirmation.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the structural confirmation of a synthesized this compound derivative using NMR spectroscopy.
Caption: Workflow for NMR-based structural confirmation.
Signaling Pathways
This compound derivatives are known to interact with GABA and NMDA receptors. The following diagrams illustrate the general signaling mechanisms of these receptors.
GABA Receptor Signaling
Caption: GABAergic signaling pathway.
NMDA Receptor Signaling
Caption: NMDA receptor signaling pathway.
Comparative Efficacy of (R)-GABOB versus (S)-GABOB in Functional Assays: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional efficacy of the enantiomers of 4-Amino-3-hydroxybutanoic acid (GABOB): (R)-(-)-GABOB and (S)-(+)-GABOB. The information presented herein is supported by experimental data from peer-reviewed studies to assist researchers and drug development professionals in understanding the distinct pharmacological profiles of these compounds.
Introduction
4-Amino-3-hydroxybutanoic acid (GABOB) is an endogenous metabolite of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] The presence of a chiral center at the C3 position results in two stereoisomers, (R)- and (S)-GABOB, which exhibit notable differences in their biological activity.[1] Both isomers act as agonists at all three classes of GABA receptors: GABAA, GABAB, and GABAC.[1] However, their potency and efficacy vary significantly across these receptor subtypes, highlighting the importance of stereochemistry in their pharmacological action.[2][3]
Quantitative Comparison of Functional Efficacy
The functional potencies of (R)-GABOB and (S)-GABOB have been evaluated at different GABA receptor subtypes, revealing a clear enantioselective activity profile.
| Ligand | Receptor Subtype | Assay Type | Parameter | Value (μM) | Efficacy |
| (R)-(-)-GABOB | GABAA | Radioligand Binding | Ki | - | Lower affinity than (S)-GABOB |
| GABAB | Functional Assay | EC50 | - | More potent than (S)-GABOB[1][2] | |
| GABAC ρ1 (wild-type) | Two-electrode voltage-clamp | EC50 | 19 | Full agonist[1][4] | |
| GABAC ρ1 (T244S mutant) | Two-electrode voltage-clamp | EC50 | >1000 | Weak partial agonist[1][4] | |
| (S)-(+)-GABOB | GABAA | Radioligand Binding | Ki | - | Higher affinity than (R)-GABOB[1] |
| GABAB | Functional Assay | EC50 | - | Partial agonist[1] | |
| GABAC ρ1 (wild-type) | Two-electrode voltage-clamp | EC50 | 45 | Full agonist[1][4] | |
| GABAC ρ1 (T244S mutant) | Two-electrode voltage-clamp | IC50 | 417.4 | Competitive antagonist[1][4] | |
| GABAC ρ1 (T244S mutant) | Two-electrode voltage-clamp | KB | 204 | Competitive antagonist[1][4] |
Experimental Protocols
The data presented in this guide are primarily derived from electrophysiological and radioligand binding assays. A representative experimental methodology is the two-electrode voltage-clamp technique used to characterize the activity of GABOB enantiomers at GABAC receptors expressed in Xenopus oocytes.
Two-Electrode Voltage-Clamp Electrophysiology
Objective: To determine the functional activity (agonist, partial agonist, or antagonist) and potency (EC50 or IC50) of (R)-GABOB and (S)-GABOB at GABAC ρ1 receptors.
Methodology:
-
Receptor Expression: Xenopus laevis oocytes are injected with cRNA encoding the human GABAC ρ1 subunit. The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a saline solution. Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current recording. The oocyte is voltage-clamped at a holding potential of -60 mV.
-
Drug Application: Solutions of (R)-GABOB or (S)-GABOB at varying concentrations are applied to the oocyte. The resulting changes in membrane current are recorded.
-
Data Analysis: The peak current response at each concentration is measured and normalized to the maximum response elicited by a saturating concentration of GABA. Concentration-response curves are then generated, and the EC50 (for agonists) or IC50 (for antagonists) values are calculated by fitting the data to the Hill equation. For competitive antagonists, the Schild analysis can be used to determine the KB value.
Signaling Pathways and Experimental Workflow
GABA Receptor Signaling Pathways
GABA mediates its effects through two main types of receptors: ionotropic (GABAA and GABAC) and metabotropic (GABAB).
Experimental Workflow for Functional Characterization
The following diagram illustrates a typical workflow for the functional characterization of GABOB enantiomers.
Conclusion
The enantiomers of GABOB display distinct and receptor-specific pharmacological profiles. (S)-GABOB demonstrates a preference for GABAA receptors, whereas (R)-GABOB is more potent at GABAB and GABAC receptors.[1][2] This enantioselectivity is particularly evident at the GABAC ρ1 receptor, where a single amino acid mutation can convert (S)-GABOB from a full agonist to a competitive antagonist, while only diminishing the agonist activity of (R)-GABOB.[1][4] These findings underscore the critical role of stereochemistry in ligand-receptor interactions and provide a valuable framework for the rational design of subtype-selective GABAergic modulators for therapeutic applications.
References
- 1. Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differentiating enantioselective actions of GABOB: a possible role for threonine 244 in the binding site of GABA(C) ρ(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Quantification of 4-Amino-2-hydroxybutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methodologies for the quantification of 4-Amino-2-hydroxybutanoic acid (AHBA). While a dedicated formal inter-laboratory comparison study for AHBA is not publicly available, this document establishes a comparative framework based on established validation principles and typical performance data for the analysis of similar small molecules and amino acids. The primary analytical techniques evaluated are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Both methods are widely employed for the quantification of amino acids, each presenting distinct advantages in sensitivity, selectivity, and accessibility.
Quantitative Performance Comparison
The selection between LC-MS/MS and HPLC-UV for AHBA quantification is contingent on the specific application, required sensitivity, and the complexity of the sample matrix. For routine analysis in less complex matrices where high sensitivity is not paramount, a validated HPLC-UV method may be adequate and cost-effective. However, for complex biological samples requiring high selectivity and low detection limits, LC-MS/MS is the superior methodology.[1][2]
The following table summarizes the expected performance characteristics of these two methods for the quantification of AHBA, based on typical validation data for analogous compounds. These parameters are crucial for evaluating the reliability and suitability of an analytical method.[3]
| Validation Parameter | LC-MS/MS | HPLC-UV | Unit |
| Linearity (R²) | > 0.999 | > 0.999 | - |
| Limit of Detection (LOD) | 0.1 - 1 | 10 - 50 | ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 | 50 - 150 | ng/mL |
| Accuracy (% Recovery) | 98 - 102 | 95 - 105 | % |
| Precision (% RSD) | < 3 | < 5 | % |
| Selectivity | High | Moderate | - |
| Matrix Effect | Potential for Ion Suppression/Enhancement | Low | - |
Experimental Methodologies
Detailed protocols for sample preparation, chromatographic separation, and detection are provided below.
1. Sample Preparation (for Biological Matrices)
A simple protein precipitation method is commonly used for the extraction of small polar analytes like AHBA from biological fluids such as plasma or urine.[4]
-
Protein Precipitation:
-
To 100 µL of the sample (calibrator, quality control, or unknown), add 10 µL of a 30% sulfosalicylic acid solution.
-
Vortex the mixture for 30 seconds.
-
Refrigerate at 4°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer 50 µL of the supernatant and mix with 450 µL of an internal standard solution (in 100% mobile phase A).
-
Vortex for 30 seconds, and the sample is ready for injection.
-
Caption: General workflow for AHBA extraction and sample cleanup.
2. LC-MS/MS Quantification Protocol
This method is ideal for the sensitive and selective quantification of AHBA in complex biological matrices.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 150 mm, 2.7 µm particle size) is often suitable for retaining polar compounds like amino acids.
-
Mobile Phase:
-
A: 10 mM Ammonium Formate with 0.15% v/v Formic Acid in 95:5 Water:Acetonitrile.
-
B: 10 mM Ammonium Formate with 0.15% v/v Formic Acid in 5:95 Water:Acetonitrile.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 4 µL.
-
Mass Spectrometry: Operated in positive electrospray ionization (ESI) mode with scheduled Multiple Reaction Monitoring (MRM).
3. HPLC-UV Quantification Protocol
This method is suitable for routine quality control and quantification in less complex matrices. As AHBA lacks a strong chromophore, pre-column derivatization is typically required.
-
Instrumentation: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Derivatization: Pre-column derivatization with a reagent such as o-phthalaldehyde (B127526) (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is necessary to introduce a UV-active moiety.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of an appropriate buffer and an organic solvent like methanol (B129727) or acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Dependent on the derivatizing agent used.
Inter-Laboratory Validation Framework
An inter-laboratory validation study is essential to assess the reproducibility and robustness of an analytical method across different laboratories, equipment, and analysts. The process typically involves a coordinating laboratory preparing and distributing identical sets of samples (including calibration standards, quality controls, and blind samples) to participating laboratories.
Caption: Workflow of an inter-laboratory validation study.
The results from each laboratory are then statistically analyzed to evaluate the method's performance. Key statistical measures include:
-
Z-score: This compares a laboratory's result to the consensus mean of all participating laboratories, indicating the accuracy of the measurement. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[5]
-
Precision: This evaluates the repeatability of measurements within a single laboratory (intra-laboratory precision) and the reproducibility across different laboratories (inter-laboratory precision), often expressed as the relative standard deviation (RSD).
Discussion of Method Comparison
-
LC-MS/MS: This technique offers high sensitivity and selectivity, making it the gold standard for quantifying low levels of endogenous compounds in complex biological matrices.[1] The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing.[1] While powerful, the initial instrument cost and operational complexity are higher compared to HPLC-UV.
-
HPLC-UV: This method is more accessible and cost-effective.[2] However, its lower sensitivity and potential for interference from co-eluting compounds that absorb at the same wavelength are significant limitations.[2] The necessity for a derivatization step adds to the sample preparation time and can introduce variability. This method is best suited for the analysis of purified samples or formulations where AHBA is a major component.
References
Safety Operating Guide
Safe Disposal of 4-Amino-2-hydroxybutanoic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Amino-2-hydroxybutanoic acid, ensuring compliance with general safety standards.
I. Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields.[1][2]
-
Skin Protection: Chemical-impermeable gloves and protective clothing.[1][2]
-
Respiratory Protection: A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[1][2]
Engineering Controls:
-
Work in a well-ventilated area to avoid the formation of dust and aerosols.[1]
-
Ensure that emergency exits and risk-elimination areas are readily accessible.[1]
II. Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in a manner that prevents environmental contamination and adheres to local regulations.
-
Containment:
-
Collect the waste material in a suitable, tightly closed container.[1] The container should be clearly labeled as "Waste this compound".
-
-
Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.[1]
-
Do not allow the chemical to enter drains or waterways.[1] Discharge into the environment must be avoided.[1]
-
For dry spills, use dry clean-up procedures to avoid generating dust.[3]
-
For wet spills, absorb the material with an inert substance (e.g., sand, earth) and place it in the designated waste container.
-
Remove all sources of ignition and use non-sparking tools during cleanup.[1]
-
-
Waste Storage:
-
Final Disposal:
-
The final disposal of this compound must be conducted through an authorized hazardous or special waste collection point.[3]
-
It is crucial to consult with local waste disposal experts or authorities to ensure compliance with all applicable regulations.
-
III. Quantitative Data Summary
Currently, publicly available Safety Data Sheets (SDS) for this compound do not provide specific quantitative data for disposal, such as concentration limits for aqueous waste or detailed chemical neutralization protocols. The primary guidance is procedural, emphasizing containment and proper hand-off to certified waste management services.
| Parameter | Guideline |
| Occupational Exposure Limits | No data available.[1][2] |
| Toxicity to Fish | No data available.[2] |
| Toxicity to Daphnia | No data available.[2] |
| Persistence and Degradability | No data available.[2] |
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
